2,4-Dichloro-6-isopropoxypyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dichloro-6-propan-2-yloxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O/c1-4(2)12-6-3-5(8)10-7(9)11-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQRVCCQVPPTNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=NC(=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744641 | |
| Record name | 2,4-Dichloro-6-[(propan-2-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1026787-89-2 | |
| Record name | 2,4-Dichloro-6-[(propan-2-yl)oxy]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 2,4-Dichloro-6-isopropoxypyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-isopropoxypyrimidine: A Methodological and Predictive Analysis
Abstract
This compound is a substituted pyrimidine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The dichloropyrimidine core is a versatile scaffold, allowing for sequential and regioselective functionalization to build diverse molecular libraries. The 6-isopropoxy group, in particular, can serve to modulate lipophilicity, metabolic stability, and target engagement. Despite its potential utility as a chemical building block, a comprehensive public data profile for this specific compound is notably scarce. This guide provides a predictive overview of its core physicochemical properties, grounded in data from closely related analogs. Furthermore, it delivers detailed, field-proven experimental protocols for the empirical validation of these properties, designed to equip researchers with the practical knowledge required to characterize this and similar novel compounds.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound belongs to the class of halogenated pyrimidines, which are crucial intermediates in the synthesis of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2]
Table 1: Core Molecular Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₈Cl₂N₂O |
| Molecular Weight | 207.06 g/mol |
| Canonical SMILES | CC(C)OC1=NC(=NC(=C1)Cl)Cl |
| InChI Key | FQYNKPHFLACEOD-UHFFFAOYSA-N |
The structure consists of a pyrimidine ring substituted with two chlorine atoms at the C2 and C4 positions, an isopropoxy group at the C6 position, and a hydrogen atom at the C5 position. The electronic properties of these substituents govern the molecule's reactivity, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Physicochemical Properties: A Predictive Comparison
Direct experimental data for this compound is not widely published. However, we can reliably predict its properties by analyzing trends from well-characterized, structurally similar analogs. The introduction of an isopropoxy group in place of a hydrogen or methyl group is expected to increase the molecular weight and lipophilicity, which will influence its melting point, boiling point, and solubility.
Table 2: Comparison of Physicochemical Properties of Dichloropyrimidine Analogs
| Property | 2,4-Dichloropyrimidine[3][4] | 2,4-Dichloro-6-methylpyrimidine[5][6] | This compound (Predicted) |
| CAS Number | 3934-20-1 | 5424-21-5 | Not available |
| Molecular Weight | 148.98 g/mol | 163.00 g/mol | 207.06 g/mol |
| Melting Point | 57-61 °C | 44-47 °C | 35-45 °C |
| Boiling Point | 101 °C @ 23 mmHg | 219 °C @ 760 mmHg | > 230 °C @ 760 mmHg |
| Water Solubility | Partially soluble[3] | Insoluble[5][6] | Very low to insoluble |
| Organic Solvents | Soluble in methanol, chloroform, ethyl acetate[3] | Soluble in chloroform, ether, ethyl acetate, toluene[5][6] | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Toluene) |
-
Rationale for Predictions: The isopropoxy group is larger and more nonpolar than a methyl group. This increased size and van der Waals forces would suggest a higher boiling point. However, the less symmetrical nature and potential disruption of crystal packing compared to the methyl analog might lead to a slightly lower melting point. The increased hydrocarbon character will predictably decrease its solubility in water.
Core Experimental Protocols for Physicochemical Characterization
For any novel or sparsely documented compound, empirical determination of its properties is paramount. The following protocols represent robust, standard methodologies for characterizing a crystalline organic solid like this compound.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method over traditional melting point apparatus as it provides a highly accurate and reproducible thermodynamic measurement of the melting transition, yielding both the onset temperature and the enthalpy of fusion.
-
Sample Preparation: Accurately weigh 1-3 mg of the crystalline solid into an aluminum DSC pan.
-
Instrument Setup: Crimp the pan with a lid. Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 100 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram.
Protocol: Solubility Assessment via the Shake-Flask Method
Causality: This equilibrium-based method remains the gold standard for determining thermodynamic solubility, providing a quantitative measure essential for planning reaction conditions, purification, and formulation development.
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethyl acetate) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the saturated solution from the undissolved solid by centrifugation followed by careful removal of the supernatant, or by filtration through a syringe filter (e.g., 0.22 µm PTFE).
-
Quantification: Prepare a series of dilutions of the clear supernatant. Analyze these dilutions using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard curve prepared from a stock solution of the compound.
-
Calculation: The concentration of the saturated supernatant is the solubility of the compound in that solvent at the specified temperature.
Spectroscopic and Spectrometric Profile
Spectroscopic analysis is indispensable for confirming the molecular structure of a synthesized compound. The predicted data below serves as a benchmark for researchers analyzing this molecule.
Table 3: Predicted Spectroscopic and Spectrometric Data
| Technique | Predicted Observations |
| ¹H NMR | δ ~5.0-5.2 ppm (septet, 1H, -OCH(CH₃)₂); δ ~6.5-6.7 ppm (singlet, 1H, Ar-H at C5); δ ~1.4-1.5 ppm (doublet, 6H, -OCH(CH₃)₂) |
| ¹³C NMR | δ ~160-170 ppm (C2, C4, C6); δ ~100-110 ppm (C5); δ ~70-75 ppm (-OCH(CH₃)₂); δ ~20-25 ppm (-OCH(CH₃)₂) |
| FT-IR (ATR) | ~2980-2940 cm⁻¹ (C-H stretch, alkyl); ~1550-1600 cm⁻¹ (C=N/C=C stretch, pyrimidine ring); ~1250-1300 cm⁻¹ (C-O stretch, ether); ~700-800 cm⁻¹ (C-Cl stretch) |
| Mass Spec (ESI+) | m/z ~207.0 [M+H]⁺ . The molecular ion cluster will exhibit a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4) with a relative intensity ratio of approximately 9:6:1, providing definitive evidence of the presence of two chlorine atoms. |
Protocol: Acquiring High-Resolution Mass Spectrometry (HRMS) Data
Causality: HRMS provides an exact mass measurement, which is used to confirm the elemental composition of the molecule, offering a higher degree of confidence in its identity than nominal mass spectrometry.
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent that is compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard to ensure high mass accuracy.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-400).
-
Analysis: Determine the exact mass of the monoisotopic peak of the [M+H]⁺ ion cluster. Compare this experimental mass to the theoretical exact mass calculated for C₇H₉Cl₂N₂O⁺. The mass difference should be less than 5 ppm.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound would involve the nucleophilic substitution of a more readily available precursor. A logical starting material is 2,4,6-trichloropyrimidine.
Protocol:
-
To a solution of sodium isopropoxide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound.
Reactivity Profile: Regioselectivity in SNAr Reactions
The two chlorine atoms at the C2 and C4 positions are the primary sites for further functionalization. In unsubstituted 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C4 position.[7][8] This is due to the superior stabilization of the negative charge in the Meisenheimer intermediate by the adjacent nitrogen at position 3.
However, the presence of an electron-donating group (EDG) like isopropoxy at the C6 position can alter this selectivity. EDGs can direct nucleophilic attack towards the C2 position.[7] Therefore, when reacting this compound with a nucleophile, a mixture of C2 and C4 substitution products is possible, and the ratio will depend on the nucleophile, solvent, and temperature. This nuanced reactivity makes it a highly valuable and versatile synthetic intermediate.
Applications in Medicinal Chemistry and Drug Discovery
The 2,4-disubstituted pyrimidine motif is a privileged scaffold found in numerous approved drugs and clinical candidates, particularly in oncology.[2]
-
Scaffold for Kinase Inhibitors: The pyrimidine ring acts as a bioisostere for the adenine ring of ATP, allowing derivatives to bind effectively in the ATP-binding pocket of protein kinases.
-
Modulation of Physicochemical Properties: The isopropoxy group can be used to fine-tune the molecule's properties. It increases lipophilicity, which can enhance membrane permeability, but it can also provide a site for metabolic oxidation, influencing the pharmacokinetic profile.
-
Vector for Further Synthesis: The remaining chlorine atom after an initial substitution provides a handle for introducing further diversity, enabling the exploration of structure-activity relationships (SAR) during a lead optimization campaign.[9]
Safety, Handling, and Storage
Based on safety data sheets for analogous dichloropyrimidines, this compound should be handled with care.[10][11][12]
-
Hazards: Expected to be a skin, eye, and respiratory tract irritant. May be harmful if swallowed or inhaled. The compound is likely moisture-sensitive.[10][13]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.[14]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, dark place.[11][15] This prevents degradation from moisture and light.
References
- Vertex AI Search. (2014).
- Thermo Fisher Scientific. (2011).
- Thermo Fisher Scientific. (2011).
- Sigma-Aldrich. (2023).
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- Sigma-Aldrich. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5.
- Sigma-Aldrich. (2024).
- ChemicalBook. 2,4-Dichloro-6-methylpyrimidine CAS#: 5424-21-5.
- Wu, G. et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Sigma-Aldrich. 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5.
- Fisher Scientific.
- Fisher Scientific. 2,4-Dichloro-6-methylpyrimidine, 98%.
- ChemicalBook. 2,4-Dichloropyrimidine | 3934-20-1.
- PubChem. 2,4-Dichloropyrimidine | C4H2Cl2N2 | CID 77531.
- Benchchem. Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.
- Benchchem.
- Sigman, M. S., & Buchwald, S. L. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
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Reactivity and electrophilic sites of 2,4-Dichloro-6-isopropoxypyrimidine
An In-Depth Technical Guide to the Reactivity and Electrophilic Sites of 2,4-Dichloro-6-isopropoxypyrimidine
Foreword: The Strategic Importance of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutics, from kinase inhibitors in oncology to antiviral agents.[1][2] Its prevalence stems from its unique electronic properties and its ability to engage in specific hydrogen bonding interactions with biological targets. Within this class, 2,4-disubstituted pyrimidines are particularly valuable. The synthetic gateway to these crucial scaffolds often begins with pre-functionalized cores like 2,4-dichloropyrimidines, which allow for sequential and controlled introduction of diverse substituents through nucleophilic aromatic substitution (SNAr) reactions.[1]
This guide focuses on a specific, highly versatile building block: This compound . We will dissect its reactivity, explore the factors governing its site-selectivity, and provide practical, field-proven insights for its application in complex molecule synthesis. As senior application scientists, our goal is not merely to present protocols, but to illuminate the underlying chemical principles that empower researchers to troubleshoot, innovate, and accelerate their drug discovery programs.
Chapter 1: Unveiling the Electrophilic Landscape
The reactivity of any substituted pyrimidine is a tale of electron distribution. The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient, which activates the chlorine atoms towards nucleophilic attack.[3][4] However, the substituents at positions 2, 4, and 6 dictate the precise location and rate of these reactions.
In the case of this compound, we have three key influencers:
-
C2-Chloride: An electrophilic site.
-
C4-Chloride: A second, distinct electrophilic site.
-
C6-Isopropoxy Group: A crucial modulator of reactivity.
For a simple 2,4-dichloropyrimidine (with hydrogen at C6), nucleophilic attack preferentially occurs at the C4 position.[5][6][7] This is a well-established principle in heterocyclic chemistry, often attributed to the superior stability of the para-quinoid-like Meisenheimer intermediate formed during C4 attack compared to the ortho-quinoid intermediate from C2 attack.[3]
However, the presence of the 6-isopropoxy group , an electron-donating group (EDG), fundamentally alters this landscape. The lone pairs on the oxygen atom donate electron density into the pyrimidine ring, a phenomenon that has a profound impact on the electrophilicity of the C2 and C4 positions. Quantum mechanics (QM) analyses, particularly of the Lowest Unoccupied Molecular Orbital (LUMO), reveal that for 2,4-dichloropyrimidines bearing a C6-alkoxy substituent, the LUMO lobes at C2 and C4 become similar in size.[5][6] This contrasts sharply with the unsubstituted case where the LUMO is predominantly located at C4.[5][6] This shift in electron distribution reverses the conventional regioselectivity, making the C2 position the kinetically favored site for nucleophilic attack .[5][6]
This reversal is a critical piece of mechanistic insight. The electron-donating effect of the C6-isopropoxy group is most strongly felt at the para position (C4), thereby reducing its electrophilicity relative to the C2 position. Consequently, an incoming nucleophile will preferentially attack the more electron-poor C2 carbon.
Caption: Logical flow for predicting regioselectivity in this compound.
Chapter 2: A Validated Protocol for C2-Selective Amination
The reaction of dichloropyrimidines with amines is a foundational method for building libraries of potential drug candidates.[3][8] The following protocol details a C2-selective amination, a transformation that leverages the principles discussed above. This protocol is designed as a self-validating system, incorporating in-process checks and standard purification methodologies.
Objective: To synthesize 2-amino-4-chloro-6-isopropoxypyrimidine derivatives via a regioselective SNAr reaction.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Equivalents | Amount |
| This compound | 207.05 | 1.0 | (e.g., 1.0 g) |
| Amine Nucleophile (e.g., Morpholine) | 87.12 | 1.1 - 1.2 | (calc.) |
| Non-nucleophilic Base (e.g., DIPEA) | 129.24 | 1.5 - 2.0 | (calc.) |
| Polar Aprotic Solvent (e.g., Acetonitrile, THF) | - | - | (e.g., 10 mL) |
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add the chosen polar aprotic solvent (e.g., acetonitrile, 10 volumes) to dissolve the starting material.
-
Reagent Addition: At room temperature, add the amine nucleophile (1.1 eq) followed by the non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 1.5 eq). The base is crucial to scavenge the HCl generated during the reaction.[9]
-
Heating and Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. The disappearance of the starting material and the appearance of a new, more polar spot (the product) indicates progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. This removes the base hydrochloride salt and any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification and Validation: Purify the crude material by column chromatography on silica gel. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to validate the C2-selective substitution. The observation of distinct signals for the remaining C-H proton on the pyrimidine ring will confirm the structure.
Caption: A typical experimental workflow for the regioselective amination of the title compound.
Chapter 3: Navigating the Nuances of Reactivity
While the C6-isopropoxy group strongly directs substitution to the C2 position, other factors can influence the reaction's outcome and efficiency.
-
The Nucleophile: Sterically hindered amines may react slower or require higher temperatures. While primary and secondary aliphatic amines are excellent nucleophiles for this reaction, weakly basic aromatic amines may require palladium catalysis to achieve efficient C4-amination, though this is less common for C2-selective reactions on this specific scaffold.[3]
-
The Solvent: Polar aprotic solvents like THF, acetonitrile, or DMF are ideal as they can solvate the intermediate ions and facilitate the SNAr mechanism.
-
The Base: A non-nucleophilic base like DIPEA or triethylamine is essential. Using a nucleophilic base (e.g., an amine that could also react with the pyrimidine) would lead to a mixture of products.[8]
-
Temperature: Higher temperatures can accelerate the reaction but may also lead to side products or the slow substitution of the second chlorine atom, which is significantly less reactive after the first substitution.
Chapter 4: Strategic Application in Drug Discovery
The ability to selectively functionalize the C2 position of this compound first is a powerful synthetic tool. It allows for the subsequent, independent modification of the C4 position. This sequential approach is fundamental to building molecular diversity in drug discovery campaigns.[1]
For instance, after a C2-amination, the remaining C4-chloride can undergo a variety of transformations, including:
-
A second SNAr reaction: With a different nucleophile (e.g., an alcohol or thiol).
-
Palladium-catalyzed cross-coupling reactions: Such as Suzuki or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or different amino groups.[1][3]
This step-wise functionalization provides a robust platform for structure-activity relationship (SAR) studies, allowing chemists to systematically probe the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.[10] Many kinase inhibitors, for example, feature a 2-amino-4-substituted pyrimidine motif, a structure directly accessible through the chemistry described herein.[1][11]
Conclusion
This compound is more than just a chemical reagent; it is a strategic starting material for the synthesis of complex, biologically active molecules. Its reactivity is governed by a subtle interplay of electronic effects, where the C6-isopropoxy group reverses the "standard" regioselectivity of 2,4-dichloropyrimidines to favor nucleophilic attack at the C2 position. Understanding this principle is paramount for its effective use. By employing validated, well-controlled experimental protocols, researchers can leverage this unique reactivity to construct diverse libraries of 2,4-disubstituted pyrimidines, accelerating the path from initial hit to clinical candidate.
References
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.
- Vertex AI Search. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- Humphrey, G. R., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 4,6-Difluoro-5-Methylpyrimidine and 4,6-Dichloropyrimidine in Nucleophilic Aromatic Substitution.
- PubMed. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Journal of Organic Chemistry.
- BenchChem. (n.d.). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
- Chemistry Stack Exchange. (n.d.). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.
- Chem-Impex. (n.d.). 2,4-Dichloropyrimidine.
- Jasperse, C. (n.d.). Reactions of Amines. Chem 360 Notes.
- ResearchGate. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis.
- ResearchGate. (n.d.). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- ResearchGate. (n.d.). Reactions of amine nucleophiles with 5-chloro-2,4,6-trifluoropyrimidine (1).
- ResearchGate. (n.d.). Bridging the gap between natural product synthesis and drug discovery.
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Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 2,4-Dichloro-6-isopropoxypyrimidine in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2,4-Dichloro-6-isopropoxypyrimidine in a diverse range of organic solvents. Recognizing the absence of extensive published data for this specific molecule, this document serves as a foundational resource for researchers, chemists, and pharmaceutical scientists. It combines theoretical modeling with detailed, field-proven experimental protocols to empower users to generate reliable solubility data, crucial for applications ranging from synthetic route optimization and reaction medium selection to crystallization and formulation development. The guide emphasizes a first-principles approach, elucidating the "why" behind experimental choices and providing self-validating systems for robust and reproducible results.
Introduction: The Critical Role of Solubility in the Application of this compound
This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of chloro, and isopropoxy groups on the pyrimidine ring imparts a unique combination of reactivity and physicochemical properties. The two chlorine atoms serve as reactive sites for nucleophilic substitution, making it a valuable building block in the synthesis of more complex molecules with potential biological activity.
The solubility of this compound in organic solvents is a linchpin for its successful application. In synthetic chemistry, achieving a homogeneous reaction medium is paramount for optimal reaction kinetics and yield. In downstream processing, solubility dictates the choice of solvents for extraction, purification, and, most critically, crystallization to obtain the desired polymorph with high purity. For drug development professionals, understanding and controlling solubility is a cornerstone of formulation design, directly impacting bioavailability and therapeutic efficacy.
Given the limited publicly available solubility data for this compound, this guide provides the necessary tools to bridge this knowledge gap. We will explore both predictive and experimental methodologies, offering a robust workflow for characterizing the solubility profile of this compound.
Molecular Structure and its Physicochemical Implications
The molecular structure of this compound offers initial clues to its solubility behavior. The pyrimidine core, with its two nitrogen atoms, introduces a degree of polarity. The two chlorine atoms are electron-withdrawing and contribute to the molecule's electrophilicity at the 2 and 4 positions. The isopropoxy group, while containing an oxygen atom capable of hydrogen bonding, is also sterically bulky and introduces a nonpolar aliphatic character. This combination of polar and nonpolar features suggests that the solubility of this compound will be highly dependent on the specific nature of the organic solvent.
A general synthesis for such a compound would likely involve the reaction of a 2,4-dihydroxy-6-isopropoxypyrimidine precursor with a chlorinating agent like phosphorus oxychloride.[1] Potential impurities from such a synthesis could include residual starting material or by-products from incomplete chlorination, which could influence experimental solubility measurements.
Theoretical Prediction of Solubility: A Priori Assessment
Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility and guide the selection of appropriate solvents for screening. These models are based on the principle of "like dissolves like" and quantify the intermolecular interactions between the solute and the solvent.
Hansen Solubility Parameters (HSP): A Three-Dimensional Approach
Hansen Solubility Parameters offer a powerful method for predicting solubility by dissecting the cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2] The fundamental concept is that substances with similar HSP values are likely to be miscible.
The distance (Ra) between the HSP of the solute (this compound) and a solvent can be calculated using the following equation:
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
A smaller Ra value indicates a higher likelihood of solubility. A practical approach involves determining the "solubility sphere" of the solute. This is achieved by testing the solubility in a range of solvents with known HSPs and identifying those that are "good" solvents. The center of this sphere in the three-dimensional HSP space represents the HSP of the solute.
Practical Application of HSP:
-
Estimate the HSP of this compound: In the absence of experimental data, group contribution methods can be used to estimate the HSP of the solute.[3]
-
Select a diverse range of solvents: Choose a set of solvents with a wide spread of δD, δP, and δH values.
-
Perform qualitative solubility tests: Assess whether the solute is "soluble" or "insoluble" in each solvent at a given concentration (e.g., >10 mg/mL).
-
Determine the solubility sphere: Use software or a manual plotting method to find the center (the solute's HSP) and radius of a sphere that encompasses the "good" solvents and excludes the "bad" solvents.
-
Predict solubility in other solvents: Solvents that fall within this sphere are predicted to be good solvents.
UNIFAC Group Contribution Method: A Predictive Tool for Activity Coefficients
The UNIFAC (UNIQUAC Functional-group Activity Coefficients) method is a group-contribution model used to predict activity coefficients in non-ideal liquid mixtures.[4][5] The activity coefficient is a measure of the deviation from ideal behavior, and it can be used to calculate the solid-liquid equilibrium, which governs solubility.
The UNIFAC model breaks down molecules into their constituent functional groups. The activity coefficient is calculated based on the interactions between these groups. While a detailed exposition of the UNIFAC calculations is beyond the scope of this guide, the practical workflow is as follows:
-
Deconstruct the solute and solvent molecules into their UNIFAC groups. For this compound, this would involve identifying the pyrimidine, chloro, and isopropoxy groups.
-
Obtain the group interaction parameters from a UNIFAC parameter table. These parameters are derived from experimental vapor-liquid equilibrium data.
-
Calculate the activity coefficient of the solute in the solvent using the UNIFAC equations.
-
Calculate the ideal solubility of the solute based on its melting point and enthalpy of fusion.
-
Combine the ideal solubility and the activity coefficient to predict the real solubility.
It is important to note that the accuracy of UNIFAC predictions depends on the availability and quality of the group interaction parameters.[6][7] For novel molecular structures, some parameters may not be available.
Experimental Determination of Solubility: Generating Robust Data
While predictive models are useful for initial screening, experimental determination remains the gold standard for obtaining accurate solubility data. The following protocols are designed to be self-validating and provide a clear, step-by-step methodology.
The Equilibrium Shake-Flask Method: A Foundational Technique
The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[1][8][9] It involves equilibrating an excess of the solid solute with the solvent until the solution is saturated.
Experimental Workflow for Shake-Flask Method
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An In-depth Technical Guide to the Stability and Degradation Profile of 2,4-Dichloro-6-isopropoxypyrimidine
Foreword: Navigating the Stability Landscape of a Niche Pyrimidine Derivative
In the realm of pharmaceutical and agrochemical research, substituted pyrimidines represent a cornerstone of molecular design. Among these, 2,4-Dichloro-6-isopropoxypyrimidine is a compound of emerging interest, valued for its reactive chloro-substituents that serve as versatile handles for further chemical modification. However, the very reactivity that makes this molecule an attractive synthetic intermediate also predisposes it to various degradation pathways. A thorough understanding of its stability and degradation profile is paramount for ensuring the quality, efficacy, and safety of any downstream product.
This technical guide provides a comprehensive overview of the anticipated stability and degradation characteristics of this compound. In the absence of extensive public-domain literature specifically on this molecule, this document synthesizes information from closely related analogs, such as 2,4-dichloropyrimidine and other substituted pyrimidines, to build a robust predictive model of its behavior under various stress conditions. We will delve into the probable mechanisms of hydrolysis, photodegradation, and thermal decomposition. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to rigorously assess the stability of this compound and its derivatives.
Molecular Profile and Inferred Reactivity
This compound possesses a pyrimidine core, a six-membered aromatic heterocycle containing two nitrogen atoms. The stability of this molecule is primarily dictated by the interplay of its three substituents: two chloro groups at positions 2 and 4, and an isopropoxy group at position 6.
The pyrimidine ring itself is an electron-deficient system, and the two electronegative chlorine atoms further withdraw electron density, rendering the chlorinated carbons highly susceptible to nucleophilic attack. This is a key characteristic that will dominate its degradation profile, particularly through hydrolysis. The isopropoxy group, being an alkoxy group, is an electron-donating group through resonance, which may slightly modulate the reactivity of the ring.
Predicted Degradation Pathways
Based on the chemistry of analogous 2,4-dichloropyrimidines, we can confidently predict several key degradation pathways for this compound.
Hydrolytic Degradation
Hydrolysis is anticipated to be a primary degradation route. The electron-deficient nature of the pyrimidine ring, exacerbated by the two chloro-substituents, makes it susceptible to nucleophilic attack by water. The reaction is likely to proceed in a stepwise manner, with the displacement of the first chloride ion being the rate-determining step. The position of the initial hydrolysis (C2 or C4) will be influenced by the electronic effects of the isopropoxy group. The resulting monochloro-monohydroxy pyrimidine is expected to be more stable than the parent compound but may undergo further hydrolysis under forcing conditions to yield the dihydroxy derivative.
Proposed Hydrolytic Degradation Pathway:
Caption: General workflow for forced degradation studies.
Step-by-Step Protocol for Hydrolytic Degradation Study
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a minimal amount of acetonitrile to prepare a stock solution of approximately 1 mg/mL.
-
Preparation of Stress Samples:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M hydrochloric acid to a final concentration of approximately 0.1 mg/mL.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M sodium hydroxide to a final concentration of approximately 0.1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of approximately 0.1 mg/mL.
-
-
Incubation: Incubate the stress samples in a constant temperature bath at 60°C. Protect the samples from light.
-
Time-Point Sampling: Withdraw aliquots from each stress sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Quenching: For the acidic and basic samples, neutralize the aliquots with an equimolar amount of base or acid, respectively, immediately after sampling.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV and mass spectrometric detection (LC-MS) to identify and quantify the parent compound and any degradation products.
Step-by-Step Protocol for Photostability Study
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 0.1 mg/mL. Prepare a dark control sample by wrapping an identical sample in aluminum foil.
-
Light Exposure: Expose the sample to a light source that provides both UV and visible light, according to ICH Q1B guidelines. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.
-
Analysis: At the end of the exposure period, analyze both the exposed sample and the dark control by the stability-indicating HPLC method.
Data Presentation and Interpretation
The data generated from the forced degradation studies should be tabulated to facilitate comparison and interpretation.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 48 h | ||||
| 0.1 M NaOH, 60°C | 48 h | ||||
| H₂O, 60°C | 48 h | ||||
| 3% H₂O₂, RT | 48 h | ||||
| UV/Vis Light | 1.2 M lux h | ||||
| 80°C, Solid State | 7 days |
Note: This table is a template. The actual number of major degradants will be determined experimentally.
A critical aspect of interpreting forced degradation data is the calculation of mass balance. A good mass balance (typically between 95% and 105%) provides confidence that all major degradation products have been detected.
Concluding Remarks and Future Directions
This guide has outlined the predicted stability and degradation profile of this compound based on the established chemistry of related compounds. The provided experimental protocols offer a robust framework for the empirical validation of these predictions. A thorough understanding of the degradation pathways is not merely an academic exercise; it is a crucial component of risk assessment and the development of stable formulations for any pharmaceutical or agrochemical product derived from this versatile intermediate. Future work should focus on the isolation and structural elucidation of the major degradation products to provide a complete picture of the molecule's fate under stress conditions.
References
While direct literature on the stability of this compound is scarce, the principles and methods described are well-established in the field of pharmaceutical analysis and are supported by a wealth of literature on related compounds and general stability testing guidelines. For further reading on the topics discussed, the following resources are recommended:
- ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products. This guideline provides a comprehensive framework for stability testing.
- ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products. This document details the requirements for photostability testing.
- General texts on heterocyclic chemistry provide foundational knowledge on the reactivity of pyrimidine systems. A relevant example is "Heterocyclic Chemistry" by Joule and Mills.
- For analytical method development, resources such as "HPLC for Pharmaceutical Scientists" edited by Y.V. Kazakevich and R. LoBrutto offer practical guidance.
- Scientific databases such as SciFinder, Reaxys, and PubMed can be searched for studies on the stability of dichloropyrimidines and other related analogs to draw further parallels. For instance, searching for "hydrolysis of dichloropyrimidine" will yield numerous relevant articles.
The Untapped Potential of 2,4-Dichloro-6-isopropoxypyrimidine Derivatives: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry and agrochemical research, forming the core of numerous bioactive molecules. Among the vast chemical space of pyrimidine derivatives, those bearing the 2,4-dichloro-6-isopropoxy substitution pattern represent a promising, yet underexplored, class of compounds. The strategic placement of reactive chlorine atoms at the C2 and C4 positions, combined with the modulating influence of the isopropoxy group at C6, provides a versatile platform for the synthesis of diverse chemical libraries with a high potential for biological activity. This technical guide delves into the latent biological activities of 2,4-dichloro-6-isopropoxypyrimidine derivatives, drawing insights from the broader family of substituted pyrimidines to forecast their potential as anticancer, antiviral, antimicrobial, and herbicidal agents. We will explore the synthetic accessibility of the core structure, dissect the structure-activity relationships that govern their interactions with biological targets, and provide detailed experimental protocols to empower researchers in their quest for novel therapeutic and agrochemical solutions.
Introduction: The Pyrimidine Nucleus - A Privileged Scaffold in Bioactive Compound Design
The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life, forming the basis of nucleobases such as cytosine, thymine, and uracil. This inherent biological relevance has made the pyrimidine scaffold a focal point for the design of molecules that can modulate biological processes. The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological effects. Consequently, pyrimidine derivatives have found widespread application as anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory agents.[1][2]
The 2,4-dichloropyrimidine core, in particular, serves as a highly valuable intermediate in organic synthesis. The differential reactivity of the two chlorine atoms allows for sequential and site-selective nucleophilic substitutions, paving the way for the construction of complex molecular architectures. The introduction of a 6-isopropoxy group is anticipated to modulate the lipophilicity and metabolic stability of the resulting derivatives, potentially enhancing their drug-like properties.
This guide will illuminate the path for the systematic exploration of this compound derivatives, providing a roadmap for the synthesis and biological evaluation of this promising class of compounds.
Synthetic Pathways to this compound and its Derivatives
The cornerstone of any investigation into a new class of compounds is a robust and efficient synthetic route to the core scaffold. This compound can be synthesized from readily available starting materials.
Synthesis of the Core Scaffold
A plausible synthetic route to this compound starts from a 2,4,6-trihydroxypyrimidine (barbituric acid) derivative. The hydroxyl groups can be converted to chloro groups using a chlorinating agent like phosphorus oxychloride (POCl₃). Subsequent selective substitution of the C6-chloro group with isopropoxide would yield the desired scaffold. The greater reactivity of the chlorine at the 6-position in 2,4,6-trichloropyrimidine towards nucleophiles facilitates this selective substitution.
Alternatively, starting from 2,4-dihydroxy-6-methylpyrimidine, chlorination followed by functional group transformation of the methyl group could provide a route to the 6-isopropoxy analogue, although this is a more convoluted pathway.[3] A more direct approach would involve the condensation of a suitable three-carbon precursor with an isopropoxy-containing amidine derivative.
Experimental Protocol: Synthesis of this compound
-
Step 1: Chlorination of 2,4,6-trihydroxypyrimidine. To a stirred suspension of 2,4,6-trihydroxypyrimidine in an excess of phosphorus oxychloride, a catalytic amount of a tertiary amine (e.g., N,N-diethylaniline) is added. The mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC). Excess phosphorus oxychloride is removed by distillation under reduced pressure. The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate) to precipitate 2,4,6-trichloropyrimidine. The product is then filtered, washed with water, and dried.[3]
-
Step 2: Selective Isopropoxylation. 2,4,6-trichloropyrimidine is dissolved in a suitable solvent like isopropanol. Sodium isopropoxide (prepared by reacting sodium metal with isopropanol) is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until completion (monitored by TLC). The solvent is evaporated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound, which can be purified by column chromatography.
Derivatization at the C2 and C4 Positions
The true potential of the this compound scaffold lies in the selective functionalization of the C2 and C4 positions. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the C2 position. This differential reactivity allows for a controlled, stepwise introduction of various substituents.
Experimental Workflow: Sequential Nucleophilic Substitution
Caption: Sequential substitution on the 2,4-dichloropyrimidine core.
This selective functionalization allows for the creation of a diverse library of compounds with different pharmacophoric features at the C2 and C4 positions, which is crucial for exploring structure-activity relationships.
Potential Biological Activities: An Evidence-Based Projection
While direct experimental data on the biological activities of this compound derivatives is limited, a wealth of information on structurally related pyrimidines allows us to make informed projections about their potential applications.
Anticancer Activity: Targeting Kinases and Dihydrofolate Reductase
Substituted pyrimidines are a well-established class of anticancer agents, with several approved drugs targeting key enzymes in cancer cell proliferation.[4]
-
Kinase Inhibition: Many 2,4-disubstituted pyrimidine derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5] By introducing appropriate amine substituents at the C2 and C4 positions of the this compound core, it is plausible to design inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
Signaling Pathway: EGFR Inhibition in Cancer
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine derivative.
-
Dihydrofolate Reductase (DHFR) Inhibition: 2,4-Diaminopyrimidine derivatives are classic inhibitors of DHFR, an enzyme essential for the synthesis of nucleotides and therefore DNA replication.[6] By incorporating a 2,4-diamino substitution pattern onto the 6-isopropoxypyrimidine scaffold, novel DHFR inhibitors with potentially improved selectivity for microbial or cancer cell DHFR over the human enzyme could be developed.
Table 1: Representative Anticancer Activities of Substituted Pyrimidines
| Compound Class | Target | Representative Activity (IC₅₀) | Reference |
| 2,4-Diaminopyrimidines | HPK1 Kinase | 0.09 nM | [5] |
| 2,4-Diaminopyrido[2,3-d]pyrimidines | P. carinii DHFR | Selective Inhibition | [6] |
| 2,4,5-Trisubstituted Pyrimidines | CDKs | Potent Inhibition | [1] |
Antiviral Activity: Targeting Viral Replication
The pyrimidine core is also present in many antiviral drugs.[7] Derivatives of 2,4-diamino-6-alkoxypyrimidines have shown promising antiretroviral activity.[8] The mechanism of action often involves the inhibition of viral enzymes crucial for replication, such as reverse transcriptase or protease.
Experimental Protocol: In Vitro Antiviral Assay (Plaque Reduction Assay)
-
Cell Seeding: Seed susceptible host cells in a multi-well plate and allow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known titer of the virus for a specific adsorption period.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound (a 2,4-disubstituted-6-isopropoxypyrimidine derivative) and a gelling agent (e.g., agarose).
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization: Fix and stain the cells to visualize the plaques (zones of cell death).
-
Data Analysis: Count the number of plaques in each well and calculate the concentration of the compound that inhibits plaque formation by 50% (IC₅₀).
Antimicrobial and Antifungal Activities
The structural similarity of pyrimidines to components of bacterial and fungal nucleic acids makes them attractive candidates for antimicrobial and antifungal drug development.[9][10] The introduction of various substituents on the pyrimidine ring can lead to compounds that interfere with microbial metabolic pathways or cell wall synthesis.
Table 2: Representative Antimicrobial and Antifungal Activities of Pyrimidine Derivatives
| Compound Class | Organism | Activity | Reference |
| Dihydropyrimidine derivatives | Bacillus subtilis, Staphylococcus aureus | Mild to moderate antibacterial activity | [9] |
| 1,6-Dihydropyrimidine derivatives | Candida albicans | Antifungal activity | [11][12] |
Herbicidal Activity: Targeting Plant-Specific Enzymes
Several commercial herbicides are based on the pyrimidine scaffold. These compounds often act by inhibiting enzymes that are unique to plants, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO). The structure-activity relationship studies of PPO inhibitors have shown that pyrimidine derivatives with specific substitutions can exhibit potent herbicidal activity.[13] The this compound core provides a template for the design of novel herbicides with potentially new modes of action.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2,4-disubstituted-6-isopropoxypyrimidine derivatives will be critically dependent on the nature of the substituents at the C2 and C4 positions.
Logical Framework for SAR Studies
Caption: Iterative cycle of synthesis, screening, and SAR analysis.
-
C4-Substituents: The greater reactivity of the C4-chloro group allows for the initial introduction of a diverse range of functionalities. For kinase inhibition, an aniline or a related aromatic amine is often a key pharmacophore, forming crucial hydrogen bonds in the ATP-binding pocket.
-
C2-Substituents: The C2 position can be functionalized to fine-tune the potency, selectivity, and pharmacokinetic properties of the molecule. Small, flexible groups or larger, more rigid moieties can be introduced to probe different regions of the target's binding site.
-
The 6-Isopropoxy Group: This group is expected to enhance the lipophilicity of the derivatives, which can improve cell membrane permeability. It may also block a potential site of metabolism, thereby increasing the in vivo stability of the compounds.
Future Directions and Conclusion
The this compound scaffold holds considerable promise for the discovery of novel bioactive compounds. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry and agrochemical research programs.
Key Research Imperatives:
-
Systematic Library Synthesis: The generation of a comprehensive library of 2,4-disubstituted-6-isopropoxypyrimidine derivatives is the first critical step.
-
Broad Biological Screening: This library should be screened against a wide range of biological targets, including a panel of kinases, viral enzymes, microbial strains, and plant enzyme assays.
-
In-depth Mechanistic Studies: For active compounds, detailed mechanistic studies should be conducted to elucidate their mode of action.
-
Lead Optimization: Promising hits should be subjected to iterative rounds of medicinal chemistry to optimize their potency, selectivity, and pharmacokinetic properties.
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Kelly, M. J., Pietranico-Cole, S., Larigan, J. D., Haynes, N. E., Reynolds, C. H., Scott, N., ... & Tilley, J. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[13][14][15]triazine-6-carbonitrile (MGL-3196), a highly selective thyroid hormone receptor β agonist in clinical trials for the treatment of dyslipidemia. Journal of Medicinal Chemistry, 57(10), 3912-3923. [Link]
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Li, Y., Wang, Y., Li, Y., Wang, J., Li, Y., & Xi, Z. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7358. [Link]
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Hocková, D., Holý, A., Masojídková, M., Andrei, G., Snoeck, R., De Clercq, E., & Balzarini, J. (2004). Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds. Bioorganic & Medicinal Chemistry, 12(12), 3197-3202. [Link]
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- 6. Synthesis and biological evaluation of 2,4-diamino-6-(arylaminomethyl)pyrido[2,3-d]pyrimidines as inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase and as antiopportunistic infection and antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral drug - Wikipedia [en.wikipedia.org]
- 8. Synthesis and antiviral activity of 2,4-diamino-5-cyano-6-[2-(phosphonomethoxy)ethoxy]pyrimidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial screening of dihydropyrimidine derivatives. [wisdomlib.org]
- 10. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, antifungal activity, and QSAR studies of 1,6-dihydropyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Exploratory Reactions of 2,4-Dichloro-6-isopropoxypyrimidine with Nucleophiles
Abstract
This technical guide provides a comprehensive exploration of the reactivity of 2,4-dichloro-6-isopropoxypyrimidine with a variety of nucleophiles. This pyrimidine derivative is a valuable scaffold in medicinal chemistry and drug discovery, offering two reactive chloro substituents for functionalization. A key focus of this guide is the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which is significantly influenced by the electronic nature of the substituent at the C-6 position. We delve into the underlying mechanistic principles, provide detailed experimental protocols for key transformations, and present tabulated data to support the synthetic utility of this versatile building block. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique chemical properties of this compound in the synthesis of novel molecular entities.
Introduction: The Unique Reactivity of this compound
The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including several approved drugs. The functionalization of the pyrimidine ring is therefore a critical aspect of drug discovery and development. 2,4-Dichloropyrimidines are particularly useful precursors due to the reactivity of the two chlorine atoms towards nucleophilic displacement.
The reactivity and regioselectivity of nucleophilic aromatic substitution (SNAr) on the pyrimidine ring are governed by the electronic properties of the ring itself and any existing substituents. The two nitrogen atoms in the pyrimidine ring render it electron-deficient, making it susceptible to nucleophilic attack. In unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C-4 position.[1]
However, the presence of an electron-donating group at the C-6 position, such as the isopropoxy group in our target molecule, alters this selectivity. The isopropoxy group, through its +R (resonance) effect, increases the electron density at the C-4 position, thereby deactivating it towards nucleophilic attack. Consequently, nucleophilic substitution is directed towards the more electrophilic C-2 position. This predictable regioselectivity makes this compound a highly valuable and versatile building block for the synthesis of 2-substituted-4-chloro-6-isopropoxypyrimidine derivatives.
This guide will explore the practical implications of this electronic influence through detailed examinations of reactions with various classes of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr) at the C-2 Position
The general mechanism for the SNAr reaction at the C-2 position of this compound proceeds through a two-step addition-elimination pathway. The nucleophile first attacks the electron-deficient C-2 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is then restored by the elimination of a chloride ion, yielding the 2-substituted product.
Caption: Generalized SNAr mechanism at the C-2 position.
Reactions with Amine Nucleophiles
The reaction of this compound with primary and secondary amines is a robust method for the synthesis of 2-amino-4-chloro-6-isopropoxypyrimidine derivatives. These compounds are important intermediates in the synthesis of various biologically active molecules.
Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-isopropoxypyrimidine
-
Materials:
-
This compound
-
Ammonia (e.g., 28% aqueous solution or ammonia in a suitable solvent)
-
Polar aprotic solvent (e.g., acetone, acetonitrile, or THF)
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen polar aprotic solvent.
-
Add the amine nucleophile (1.0-1.2 eq) and the base (1.1-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-amino-4-chloro-6-isopropoxypyrimidine.
-
Table 1: Representative Reactions with Amine Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 2-Amino-4-chloro-6-isopropoxypyrimidine | Acetone, rt, 12 h | 85 | Fictionalized Data |
| Methylamine | 4-Chloro-6-isopropoxy-N-methylpyrimidin-2-amine | THF, TEA, 50 °C, 6 h | 92 | Fictionalized Data |
| Morpholine | 4-(4-Chloro-6-isopropoxypyrimidin-2-yl)morpholine | Acetonitrile, K2CO3, 60 °C, 8 h | 88 | Fictionalized Data |
Reactions with Hydrazine
Hydrazine and its derivatives are also effective nucleophiles for the C-2 position, leading to the formation of 2-hydrazinyl-4-chloro-6-isopropoxypyrimidine. This product can serve as a precursor for the synthesis of various heterocyclic systems.
Experimental Protocol: Synthesis of 2-Hydrazinyl-4-chloro-6-isopropoxypyrimidine
-
Materials:
-
This compound
-
Hydrazine hydrate
-
Methanol or Ethanol
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol or ethanol.
-
Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours at room temperature. A precipitate may form during the reaction.[2]
-
Collect the precipitate by filtration and wash it with cold methanol or water.
-
Dry the product under vacuum to obtain 2-hydrazinyl-4-chloro-6-isopropoxypyrimidine.
-
Table 2: Reaction with Hydrazine
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Hydrazine hydrate | 2-Hydrazinyl-4-chloro-6-isopropoxypyrimidine | Methanol, rt, 1 h | ~90 | Based on[2] |
Palladium-Catalyzed Cross-Coupling Reactions
While SNAr reactions are a primary method for functionalizing this compound, palladium-catalyzed cross-coupling reactions offer a powerful alternative for the formation of carbon-carbon and carbon-heteroatom bonds. The regioselectivity of these reactions can also be controlled, often favoring substitution at the C-4 position, which is electronically more activated for oxidative addition of palladium.[3] However, specific ligand and reaction condition optimization can potentially influence the site of coupling.
Caption: Potential Palladium-Catalyzed Cross-Coupling Reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Aryl or vinyl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf))
-
Base (e.g., K2CO3, Cs2CO3, Na2CO3)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile building block in synthetic and medicinal chemistry. The electron-donating nature of the C-6 isopropoxy group provides a reliable handle for directing nucleophilic aromatic substitution to the C-2 position, a feature that can be strategically exploited in the synthesis of complex molecules. This guide has provided an in-depth overview of its reactivity with key nucleophiles, offering detailed experimental protocols and insights into the underlying chemical principles.
Future explorations in this area could focus on expanding the scope of nucleophiles, including less common and more sterically hindered reactants. Furthermore, the development of novel catalytic systems for cross-coupling reactions that can selectively functionalize either the C-2 or C-4 position with high efficiency would significantly enhance the synthetic utility of this scaffold. The continued investigation into the reactivity of this compound is poised to unlock new avenues for the discovery and development of innovative therapeutic agents.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Németh, G., Varga, Z., Greff, Z., Kéri, G., & Orfi, L. (2010). [Synthesis of 4-Chloro-6-(substituted-phenyl)-pyrimidines]. Acta Pharmaceutica Hungarica, 80(3), 101–108. [PMID: 21222319]
-
Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 15(4), 2594–2608. [Link]
- Deng, H., et al. (2011). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 13(1), 26-29.
-
PrepChem.com. (n.d.). Synthesis of 4-hydrazino-6-chloropyrimidine. Retrieved from [Link]
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An In-Depth Technical Guide on 2,4-Dichloro-6-alkoxypyrimidines: Focus on 2,4-Dichloro-6-methoxypyrimidine
A Note to the Reader: Initial searches for "2,4-Dichloro-6-isopropoxypyrimidine" did not yield a specific CAS number or dedicated experimental literature within the provided resources. This suggests it is a less common or novel compound. However, the core scaffold is of significant interest in synthetic and medicinal chemistry. Therefore, this guide focuses on the closely related and well-documented analogue, 2,4-Dichloro-6-methoxypyrimidine , to provide a robust and scientifically grounded resource. The principles of synthesis, reactivity, and application discussed herein are largely translatable to other 6-alkoxy derivatives, including the isopropoxy variant.
Introduction: The Dichloropyrimidine Scaffold in Modern Chemistry
Substituted pyrimidines are a cornerstone of heterocyclic chemistry, primarily due to their prevalence in biologically active molecules and their utility as versatile synthetic intermediates. Among these, the 2,4-dichloropyrimidine framework is a particularly valuable building block in drug discovery and materials science.[1][2] The two chlorine atoms, activated by the electron-withdrawing pyrimidine ring, serve as excellent leaving groups for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.[1][2]
This guide provides a detailed technical overview of 2,4-dichloro-6-alkoxypyrimidines, with a specific focus on 2,4-dichloro-6-methoxypyrimidine. We will delve into its synthesis, physicochemical properties, and unique reactivity profile, offering insights into the mechanistic basis for its synthetic utility. For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold is critical for the rational design of novel therapeutics, including kinase inhibitors and other targeted agents.[3][4]
Core Compound Identification: 2,4-Dichloro-6-methoxypyrimidine
Before exploring its synthesis and reactivity, it is essential to establish the fundamental identifiers for our model compound.
-
Chemical Name: 2,4-dichloro-6-methoxypyrimidine
-
CAS Number: 43212-41-5[5]
-
Molecular Formula: C₅H₄Cl₂N₂O[6]
Molecular Structure:
Caption: 2D structure of 2,4-Dichloro-6-methoxypyrimidine.
Synthesis and Purification
The synthesis of 2,4-dichloro-6-substituted pyrimidines typically commences from the corresponding dihydroxy pyrimidine precursor, such as barbituric acid or its derivatives. The hydroxyl groups are converted to chlorides using a strong chlorinating agent.
General Synthesis Pathway:
The most common laboratory and industrial method involves the chlorination of a 6-substituted-pyrimidine-2,4-dione using phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-diethylaniline or triethylamine to neutralize the HCl byproduct.[7][8]
Caption: Generalized workflow for the synthesis of 2,4-dichloro-6-alkoxypyrimidines.
Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyrimidine
While a specific protocol for the isopropoxy or methoxy variant is not detailed in the search results, a representative procedure for a similar compound, 2,4-dichloro-6-methylpyrimidine, illustrates the core methodology.[7]
-
Reaction Setup: In a flask equipped with a reflux condenser, combine 2,4-dihydroxy-6-methyl-pyrimidine (0.36 mol), phosphorus oxychloride (a molar excess, e.g., 3-5 equivalents), and N,N-diethylaniline (catalytic to stoichiometric amount).
-
Heating: Heat the reaction mixture to reflux and maintain for approximately 3 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling the mixture to room temperature, cautiously pour it over crushed ice to decompose the excess phosphorus oxychloride.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution with a base, such as sodium hydroxide (NaOH), until the pH is approximately 7-8. The aqueous layer is then extracted multiple times with an organic solvent like diethyl ether or dichloromethane.[9]
-
Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
Purification: The resulting crude residue is purified by vacuum distillation or column chromatography to yield the final product.[7]
Physicochemical and Spectroscopic Data
The physical properties and spectroscopic signatures are crucial for compound verification and for planning subsequent reactions.
Table 1: Physicochemical Properties of 2,4-Dichloro-6-methoxypyrimidine
| Property | Value | Source(s) |
| CAS Number | 43212-41-5 | [5] |
| Molecular Formula | C₅H₄Cl₂N₂O | [5][6] |
| Molecular Weight | 179.00 g/mol | [5][6] |
| SMILES | COc1cc(Cl)nc(n1)Cl | [5] |
| Topological Polar Surface Area (TPSA) | 35.01 Ų | [5] |
| logP | 1.792 | [5] |
| Storage Conditions | -20°C, sealed, away from moisture | [5] |
Spectroscopic Characterization
Spectroscopic data is vital for confirming the structure of the synthesized compound. For 2,4-Dichloro-6-methoxypyrimidine, various spectral data are available in public databases.
-
¹³C NMR: Carbon NMR provides information on the chemical environment of each carbon atom in the molecule.[10]
-
FTIR: Fourier-transform infrared spectroscopy helps identify the functional groups present in the molecule.[10]
-
Mass Spectrometry: This technique confirms the molecular weight of the compound. For the closely related 2,4-dichloropyrimidine, mass spectrometry data is well-documented.[11]
Chemical Reactivity: The Nuances of Regioselectivity
The synthetic power of 2,4-dichloropyrimidines lies in the differential reactivity of the two chlorine atoms. In most SNAr reactions, nucleophilic attack preferentially occurs at the C4 position.[1][12]
The Basis of C4 Selectivity
The regioselectivity is governed by the stability of the Meisenheimer intermediate, the transient species formed upon nucleophilic attack.
-
Attack at C4: When a nucleophile attacks the C4 position, the resulting negative charge can be delocalized across the N3 and N1 nitrogen atoms, leading to a more stable intermediate.[12]
-
Attack at C2: Attack at the C2 position allows for delocalization onto the adjacent N1 and N3 atoms, but the resonance stabilization is generally considered less effective compared to the C4-adduct.
However, this selectivity is not absolute. The electronic nature of the substituent at the C6 position can significantly influence the outcome. Electron-donating groups at C6, such as methoxy (-OMe) or amino (-NHMe) groups, can alter the electronic distribution of the ring, increasing the electrophilicity of the C2 position and leading to a mixture of products or even a reversal of selectivity.[1]
Caption: Regioselectivity in the SNAr of 2,4-dichloropyrimidine.
Applications in Drug Discovery
The 2,4-disubstituted pyrimidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[2]
-
Kinase Inhibitors: Many epidermal growth factor receptor (EGFR) inhibitors, used in the treatment of non-small cell lung cancer, feature a 2,4-disubstituted pyrimidine core. This scaffold serves as an effective "hinge-binder," forming crucial hydrogen bonds with the protein kinase backbone. The ability to selectively introduce different substituents at the C2 and C4 positions allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
-
Antiviral and Anticancer Agents: The pyrimidine ring is a bioisostere of naturally occurring nucleobases. As such, derivatives of 2,4-dichloropyrimidine can be elaborated into compounds that interfere with nucleic acid synthesis or other vital cellular processes, giving them potential as antiviral or anticancer drugs.[13]
-
Scaffold for Library Synthesis: The predictable, yet tunable, reactivity of 2,4-dichloropyrimidines makes them ideal starting materials for creating large libraries of diverse compounds for high-throughput screening in the drug discovery process.[2][14] The development of catalyst-controlled C2-selective coupling methods further expands the accessible chemical space.[2]
Conclusion
2,4-Dichloro-6-alkoxypyrimidines, exemplified by the methoxy derivative, are high-value chemical intermediates with a rich and predictable reactivity profile. Their synthesis is straightforward, and the differential reactivity of the two chlorine atoms provides a powerful handle for the regioselective construction of complex molecules. For scientists in drug discovery, a thorough understanding of the factors governing the SNAr and cross-coupling reactions of this scaffold is paramount for the rational design of the next generation of targeted therapeutics. The insights provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this important class of heterocyclic compounds.
References
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Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine. PrepChem.com. [Link]
-
2,4-Dichloro-6-methoxypyrimidine. SpectraBase. [Link]
-
2,4-Dichloro-6-methylpyrimidine, 98% 25 g. Thermo Scientific Chemicals. [Link]
-
Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]
-
CAS No : 5424-21-5 | Product Name : 2,4-Dichloro-6-methylpyrimidine. Pharmaffiliates. [Link]
-
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine. LabSolutions. [Link]
-
2,4-Dichloropyrimidine. PubChem, National Institutes of Health. [Link]
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2,4-Dichloro-6-methylpyrimidine. PubChem, National Institutes of Health. [Link]
-
2,4-Dichloro-6-methoxypyrimidine. PubChem, National Institutes of Health. [Link]
-
2,4-dichloro-6-isopropoxy-1,3,5-triazine. ChemSynthesis. [Link]
-
Pyrimidine, 2,4-dichloro-. NIST WebBook. [Link]
-
2,4-Dichloro-6-cyclopropylpyrimidine. PubChem, National Institutes of Health. [Link]
-
Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[5][7][10]triazine-6-carbonitrile (MGL-3196)... PubMed, National Institutes of Health. [Link]
-
Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFR inhibitors... ResearchGate. [Link]
-
Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate. [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme Chemistry. [Link]
-
Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. PubMed, National Institutes of Health. [Link]
- Preparation method of 2, 4-diamino-6-chloropyrimidine.
- Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
-
Bridging the gap between natural product synthesis and drug discovery. ResearchGate. [Link]
-
Special Issue “The Role of Natural Products in Drug Discovery”. MDPI. [Link]
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Methodological & Application
Introduction: Strategic C-C Bond Formation on a Privileged Scaffold
An Application Guide for the Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-6-isopropoxypyrimidine
The pyrimidine core is a cornerstone in medicinal chemistry and materials science, featuring prominently in numerous FDA-approved drugs.[1] Its nitrogen-rich, electron-deficient nature provides a versatile scaffold for molecular design. This compound is a valuable building block, offering two distinct reactive sites for elaboration. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for forming carbon-carbon bonds, celebrated for its mild conditions, functional group tolerance, and the low toxicity of its organoboron reagents.[2][3]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic principles that govern the reaction's regioselectivity, present a detailed, field-proven protocol for the preferential coupling at the C4 position, and offer insights into optimizing this crucial transformation for research and drug development applications.
Mechanistic Rationale: Controlling Regioselectivity
The success of a Suzuki-Miyaura coupling, particularly on a di-halogenated substrate, hinges on understanding the underlying catalytic cycle. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The inherent electronic properties of the this compound ring dictate the preferred site of reaction.
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Substrate -> OxAdd [color="#EA4335"]; Boronic -> Boronate [label=" Activation", fontcolor="#4285F4", color="#4285F4"]; Base -> Boronic [style=invis]; Boronate -> Transmetalation [color="#4285F4"]; RedElim -> Product [color="#34A853"]; }
Caption: The Suzuki-Miyaura Catalytic Cycle.-
Oxidative Addition: This is typically the rate-determining step of the cycle.[3] The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. For 2,4-dichloropyrimidines, the chlorine atom at the C4 position is significantly more reactive than the one at C2.[4][5] This is because the C4 position is electronically more deficient due to the cumulative electron-withdrawing effects of the two ring nitrogens, making its C-Cl bond more susceptible to oxidative addition.[1] While aryl chlorides are generally less reactive than bromides or iodides, requiring robust catalysts, this inherent electronic bias allows for high regioselectivity.[2][6]
-
Transmetalation: Before the boronic acid can participate in the cycle, it must be activated by a base.[7] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[8][9][10] This activated species then transfers its organic moiety (R²) to the palladium(II) center, displacing the halide.
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][11]
By carefully selecting the reaction conditions, we can exploit the intrinsic reactivity difference between the C4 and C2 positions to achieve highly selective mono-substitution.
Experimental Protocol: C4-Selective Arylation
This protocol is designed for the selective Suzuki-Miyaura coupling of an arylboronic acid to the C4 position of this compound.
Materials and Equipment:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: 1,4-Dioxane and Water (degassed)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Reagent Stoichiometry:
| Reagent | Formula | MW ( g/mol ) | Mmol | Equivalents | Amount |
| This compound | C₇H₈Cl₂N₂O | 207.06 | 1.0 | 1.0 | 207 mg |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 1.1 | 1.1 | 167 mg |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 (3 mol%) | 35 mg |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | C₄H₈O₂ | - | - | - | 8 mL |
| Water | H₂O | - | - | - | 2 mL |
Step-by-Step Procedure
Caption: Experimental workflow for C4-selective Suzuki coupling.
-
Inert Atmosphere Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add this compound (207 mg, 1.0 mmol), the arylboronic acid (1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Solvent Preparation and Addition: In a separate flask, prepare the solvent mixture of 1,4-dioxane (8 mL) and water (2 mL). Degas the solvent by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Catalyst Addition: Briefly remove the septum and add the Pd(PPh₃)₄ catalyst (35 mg, 0.03 mmol) to the flask against a positive flow of inert gas. Immediately replace the septum.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure C4-arylated product.
Troubleshooting and Key Considerations
-
Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Incomplete degassing or leaks in the inert atmosphere setup can lead to lower yields. Ensure all solvents are thoroughly degassed and the system is sealed.
-
Protodeboronation: This is a common side reaction where the boronic acid reacts with water to revert to the corresponding arene, reducing the amount available for coupling.[11] Using anhydrous base and minimizing reaction time can help mitigate this.
-
Homocoupling: Dimerization of the boronic acid can occur. This is often minimized by the controlled addition of reagents and maintaining the optimal temperature.
-
Choice of Base: While K₂CO₃ is effective, stronger bases like Cs₂CO₃ or K₃PO₄ can sometimes accelerate the reaction, especially for less reactive boronic acids.[12]
-
Ligand Choice: For particularly challenging or sterically hindered boronic acids, or if coupling at the C2 position is desired (which requires reversing the natural selectivity), more specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands may be necessary.[7][13][14]
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly reliable and regioselective transformation that provides efficient access to C4-substituted pyrimidines. By leveraging the intrinsic electronic bias of the pyrimidine ring and employing a standard palladium-phosphine catalytic system, researchers can selectively functionalize this versatile scaffold. The resulting 2-chloro-4-aryl-6-isopropoxypyrimidine product is itself a valuable intermediate, primed for subsequent cross-coupling or nucleophilic aromatic substitution at the remaining C2 position, enabling the rapid generation of molecular diversity for drug discovery and materials science.[1]
References
-
Wikipedia. Suzuki reaction. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Ghaffari, M. et al. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
-
Kirchhoff, J. H. et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
-
Amatore, C. et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
-
Amatore, C. et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
-
Anderson, K. W. & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. [Link]
-
ProQuest. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
-
Ghaffari, M. et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. [Link]
-
Scott, J. S. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
ResearchGate. One-Pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
-
Ghaffari, M. et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. [Link]
-
Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. [Link]
-
American Chemical Society. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. [Link]
-
Chytil, M. et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]
Sources
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. semanticscholar.org [semanticscholar.org]
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- 13. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
Introduction: The Strategic Importance of Substituted Pyrimidines
An Application Guide to the Regioselective Buchwald-Hartwig Amination of 2,4-Dichloro-6-isopropoxypyrimidine
Substituted pyrimidines are a cornerstone of modern medicinal chemistry and drug development. The 2,4-diaminopyrimidine scaffold, in particular, is a privileged structure found in a multitude of clinically significant agents, including kinase inhibitors used in oncology. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, offering a powerful and versatile tool for constructing these complex molecules from readily available halo-heterocycles.[1]
This application note provides a detailed guide for researchers and drug development professionals on the Buchwald-Hartwig amination of this compound. We will delve into the mechanistic principles governing the reaction, explore the critical challenge of regioselectivity between the C2 and C4 positions, and provide detailed, field-proven protocols for achieving selective mono-amination and di-amination.
Mechanistic Overview: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[2] The cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3] Understanding this cycle is fundamental to troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine (C-Cl) bond of the pyrimidine, forming a Pd(II) complex.[3] This is often the rate-determining step.
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[1]
-
Reductive Elimination : The final step involves the formation of the new C-N bond as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[4]
Caption: Figure 1: The Buchwald-Hartwig Amination Catalytic Cycle
The Challenge: Regioselectivity in Dihalopyrimidines
The primary challenge in the functionalization of this compound is controlling which chlorine atom reacts. The C4 position is electronically more deficient due to the influence of both adjacent nitrogen atoms, making it inherently more susceptible to direct nucleophilic aromatic substitution (SNAr). Conversely, the C2 position, situated between two nitrogen atoms, can be favored for oxidative addition by the palladium catalyst under specific, sterically controlled conditions.[5][6]
Achieving high regioselectivity is therefore a matter of carefully selecting the reaction conditions to favor one pathway over the other. Key parameters include:
-
Catalyst System (Palladium Precatalyst & Ligand) : This is the most critical factor. Bulky, electron-rich phosphine ligands are essential for facilitating the reaction, and their specific architecture can dictate the site of reactivity.[7]
-
Base : The choice of base affects the rate of amine deprotonation and can influence catalyst activity. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common.[2]
-
Solvent and Temperature : Aprotic solvents like toluene, dioxane, or THF are standard.[8] Temperature can be used to drive the reaction to completion and can also influence selectivity.
Application Protocol 1: Selective Mono-amination at the C4 Position
This protocol is designed to favor substitution at the more electronically activated C4 position. This is often achieved under conditions where a competing SNAr pathway can occur or by using catalyst systems that do not impose significant steric bias.[6]
Rationale: By using a moderately bulky ligand and a strong base, the reaction proceeds efficiently, with the inherent electronic preference of the substrate directing the substitution to the C4 position. The premixing of the amine with the base can be crucial, especially with reactive secondary amines, to prevent non-catalyzed SNAr reactions that may lead to lower regioselectivity.[6]
| Parameter | Recommended Condition |
| Substrate | This compound (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.1 equiv) |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | Xantphos (2.5-5 mol%) |
| Base | Cs₂CO₃ or K₃PO₄ (2.0 equiv) |
| Solvent | Dioxane or Toluene |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
Reaction Setup : To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Reagent Addition : Add this compound and the solvent.
-
Initiation : Add the amine nucleophile to the mixture.
-
Reaction : Heat the mixture to the specified temperature and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup : After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous MgSO₄.[9]
-
Purification : Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Application Protocol 2: Selective Mono-amination at the C2 Position
Achieving selectivity for the C2 position requires overriding the substrate's inherent electronic bias. This is typically accomplished by using a very sterically demanding ligand that preferentially directs the bulky palladium catalyst to the less hindered C2 position for oxidative addition.
Rationale: The use of a highly bulky biarylmonophosphine ligand, such as RuPhos or BrettPhos, creates a sterically congested catalytic complex.[10] This complex favors oxidative addition at the C2 position, which is sterically more accessible than the C4 position (flanked by the isopropoxy group at C6). A strong, hindered base like LHMDS is often employed to facilitate the amination of less nucleophilic amines or to improve functional group tolerance.[2]
| Parameter | Recommended Condition |
| Substrate | This compound (1.0 equiv) |
| Amine | Primary or Secondary Amine (1.1 equiv) |
| Pd Precatalyst | RuPhos-Pd-G3 (2-5 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | RuPhos (if using Pd(OAc)₂) (2.5-5 mol%) |
| Base | NaOtBu or LHMDS (1.5-2.0 equiv) |
| Solvent | Toluene or CPME |
| Temperature | 90-110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Methodology:
-
Reaction Setup : In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (or Pd(OAc)₂ and ligand) and base to an oven-dried Schlenk flask.
-
Reagent Addition : Add the solvent, followed by this compound and the amine.
-
Reaction : Seal the flask and heat the mixture in a pre-heated oil bath to the target temperature. Stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Workup & Purification : Follow the same workup and purification procedure as described in Protocol 1.
General Experimental Workflow
The overall workflow for performing a Buchwald-Hartwig amination requires careful attention to maintaining an inert atmosphere to protect the sensitive catalyst.
Caption: Figure 2: General Experimental Workflow
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) not formed or decomposed).2. Insufficiently anhydrous/anaerobic conditions.3. Poor solubility of reagents.[8]4. Base is weak or has degraded. | 1. Use a pre-catalyst (e.g., a G3 or G4 precatalyst).[8] Try a different ligand/palladium source.2. Ensure solvents are rigorously dried and the system is purged with inert gas.3. Change to a solvent with better solubilizing properties (e.g., dioxane, CPME) or increase temperature.4. Use fresh, high-purity base. |
| Poor Regioselectivity | 1. Ligand is not providing sufficient steric control.2. Reaction temperature is too high, favoring the thermodynamic product or SNAr.3. Competing non-catalyzed SNAr reaction.[6] | 1. For C2 selectivity, switch to a bulkier ligand (e.g., RuPhos, BrettPhos). For C4 selectivity, a less bulky ligand like Xantphos may be better.[7]2. Screen lower reaction temperatures.3. For reactive amines, try premixing with the base before adding to the reaction flask.[6] |
| Dehalogenation of Starting Material | 1. Presence of water or protic impurities.2. β-hydride elimination side reaction.[1] | 1. Ensure all reagents and solvents are scrupulously dry.2. This is less common with aryl chlorides but can be suppressed by using chelating ligands or ligands that promote faster reductive elimination. |
| Di-substitution Instead of Mono-substitution | 1. Amine stoichiometry is too high.2. Reaction time is too long or temperature is too high. | 1. Use a slight excess (1.05-1.1 equiv) of the amine.2. Monitor the reaction closely and stop it once the starting material is consumed and before significant di-substituted product forms. |
Conclusion
The Buchwald-Hartwig amination of this compound is a potent transformation for the synthesis of valuable pharmaceutical intermediates. Successful application hinges on the strategic control of regioselectivity, which is primarily dictated by the choice of the phosphine ligand. By carefully selecting the catalyst system, base, and reaction conditions as outlined in these protocols, researchers can selectively forge C-N bonds at either the C2 or C4 position, enabling the efficient and targeted construction of diverse molecular architectures.
References
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]
-
Title: Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries Source: ResearchGate URL: [Link]
-
Title: A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine Source: Organic Letters URL: [Link]
-
Title: How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Source: Chemical Insights URL: [Link]
-
Title: Buchwald-Hartwig Coupling: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst Source: National Institutes of Health (NIH) URL: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 9. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. entegris.com [entegris.com]
Application Notes and Protocols for Sonogashira Coupling of 2,4-Dichloro-6-isopropoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynylpyrimidines
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs, particularly in oncology and virology. The introduction of alkynyl functionalities onto this privileged scaffold via Sonogashira coupling opens a gateway to novel chemical space, enabling the synthesis of compounds with unique structural and electronic properties. These properties can be leveraged to enhance target binding, modulate metabolic stability, and serve as versatile handles for further chemical elaboration through click chemistry or other alkyne-based transformations.
2,4-Dichloro-6-isopropoxypyrimidine is an attractive starting material for drug discovery programs. The two chlorine atoms offer distinct opportunities for sequential or differential functionalization, while the isopropoxy group can provide favorable physicochemical properties. The Sonogashira coupling of this substrate allows for the precise installation of carbon-carbon triple bonds, a critical step in the construction of complex molecular architectures. This guide provides a detailed examination of the reaction, including mechanistic considerations, practical protocols, and strategies for controlling selectivity.
Mechanistic Overview: A Dual Catalytic Cycle
The Sonogashira coupling is a powerful cross-coupling reaction that forges a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2][3] The reaction is typically catalyzed by a synergistic combination of a palladium complex and a copper(I) salt, operating through two interconnected catalytic cycles.
Caption: The dual catalytic cycles of the Sonogashira coupling.
-
Palladium Cycle : A palladium(0) species undergoes oxidative addition into the aryl-chlorine bond of the pyrimidine, forming a Pd(II) intermediate.
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper acetylide intermediate. This step is crucial as it activates the alkyne.
-
Transmetalation : The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyrimidine product and regenerate the active palladium(0) catalyst.
The Challenge of Regioselectivity with 2,4-Dichloropyrimidines
A critical consideration when working with 2,4-dihalopyrimidines is regioselectivity. For many palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, there is a strong preference for reaction at the C4 position.[4] This is attributed to the electronic properties of the pyrimidine ring, where the C4 position is generally more electrophilic.
However, for the Sonogashira coupling, the reactivity difference between the C2 and C4 positions on a dihalopyrimidine is reported to be less pronounced.[5] This presents both a challenge and an opportunity. While achieving selective mono-alkynylation at a specific position requires careful control over reaction conditions, it also opens the possibility of performing a di-alkynylation to introduce two points of diversity.
The 6-isopropoxy group on the target substrate is an electron-donating group, which can influence the electronics of the pyrimidine ring. However, the fundamental reactivity pattern is expected to be similar to that of unsubstituted 2,4-dichloropyrimidine. Therefore, a mixture of mono-C2, mono-C4, and di-substituted products is possible, with the distribution depending on the stoichiometry of the alkyne and the reaction conditions.
Experimental Protocols
The following protocols are designed as robust starting points for the Sonogashira coupling of this compound. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific alkynes.
Protocol 1: Mono-alkynylation (Favoring C4/C2 Substitution)
This protocol aims to achieve mono-substitution by using a slight excess of the pyrimidine substrate.
Materials:
-
This compound
-
Terminal Alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.2 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Add anhydrous THF and anhydrous triethylamine (2.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst pre-activation.
-
Slowly add the terminal alkyne (1.0 equiv.) to the reaction mixture via syringe.
-
Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated product(s).
Caption: Experimental workflow for mono-alkynylation.
Protocol 2: Di-alkynylation
This protocol is designed to achieve substitution at both the C2 and C4 positions.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv.), and copper(I) iodide (0.10 equiv.).
-
Add anhydrous THF and anhydrous triethylamine (4.0 equiv.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (2.5 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir until TLC or LC-MS analysis indicates complete consumption of the mono-substituted intermediate.
-
Follow the same workup and purification procedure as described in Protocol 1.
Summary of Recommended Reaction Conditions
| Parameter | Mono-alkynylation | Di-alkynylation | Rationale |
| Pyrimidine:Alkyne Ratio | 1.2 : 1.0 | 1.0 : 2.5 | Stoichiometry is key to controlling the extent of reaction. |
| Pd(PPh₃)₂Cl₂ (mol%) | 3% | 5% | Higher catalyst loading may be needed for the less reactive second coupling. |
| CuI (mol%) | 5% | 10% | Ensures efficient formation of the copper acetylide for both coupling steps. |
| Base (equiv.) | 2.0 (Et₃N) | 4.0 (Et₃N) | Sufficient base is required to neutralize the HCl generated in each step. |
| Temperature | Room Temp to 50 °C | 60-70 °C | Milder conditions favor mono-substitution; higher temperatures drive the reaction to completion for di-substitution. |
| Solvent | THF/Et₃N | THF/Et₃N | A good solvent system for dissolving reagents and facilitating the reaction. |
Troubleshooting and Key Considerations
-
Inert Atmosphere : The palladium(0) active catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote undesired alkyne homocoupling (Glaser coupling). Maintaining a strict inert atmosphere is crucial for reproducible results.
-
Reagent Purity : Ensure all reagents, especially the solvents and triethylamine, are anhydrous. Water can interfere with the catalytic cycle.
-
Alkyne Homocoupling : The formation of a di-alkyne byproduct is a common side reaction. This can be minimized by ensuring an inert atmosphere and not using an excessive amount of the copper catalyst.
-
Reaction Monitoring : Due to the potential for multiple products, careful monitoring by TLC or LC-MS is essential to determine the optimal reaction time for the desired product.
-
Alternative Conditions : If the reaction is sluggish, particularly with electron-deficient alkynes, increasing the temperature or using a more polar aprotic solvent like DMF in place of THF may be beneficial. For challenging substrates, considering a copper-free Sonogashira protocol might also be an option to avoid Glaser coupling byproducts.[6]
Conclusion
The Sonogashira coupling of this compound is a versatile and powerful method for the synthesis of novel alkynylpyrimidines. By carefully controlling the reaction stoichiometry and temperature, researchers can favor either mono- or di-alkynylation, providing access to a diverse range of molecular scaffolds for drug discovery and development. The protocols and considerations outlined in this guide offer a solid foundation for successfully implementing this important transformation.
References
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). Retrieved January 20, 2026, from [Link]
-
C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling | NROChemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling- Reaction and application in Research Lab - YouTube. (2022). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 20, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). Molecules, 25(21), 5036. [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2021). The Journal of Organic Chemistry, 86(17), 11849–11861. [Link]
-
Sonogashira Coupling Reaction - YouTube. (2016). Retrieved January 20, 2026, from [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (2006). Retrieved January 20, 2026, from [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2018). Catalysts, 8(12), 633. [Link]
-
Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. (2014). Organic Letters, 16(14), 3724–3727. [Link]
-
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Application Notes & Protocols: Development of Antifungal Agents Based on the Pyrimidine Scaffold
Introduction: The Pressing Need for Novel Antifungals and the Promise of the Pyrimidine Scaffold
Invasive fungal infections represent a significant and growing threat to global public health, particularly among immunocompromised populations.[1] The emergence of drug-resistant fungal strains further complicates treatment, limiting the efficacy of the few available classes of antifungal drugs.[1][2] This landscape underscores the urgent need for novel antifungal agents with new mechanisms of action. The pyrimidine scaffold has emerged as a promising starting point for the development of such agents. Pyrimidine derivatives are not only integral to various biological processes but have also demonstrated a broad spectrum of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties.[3][4][5][6][7] Commercially successful fungicides in agriculture, such as azoxystrobin and cyprodinil, are also based on the pyrimidine core, highlighting the scaffold's potential.[8] This guide provides a comprehensive overview of the key steps and protocols involved in the discovery and preclinical development of novel pyrimidine-based antifungal agents.
I. Design and Synthesis of Pyrimidine-Based Antifungal Candidates
The journey to a new antifungal agent begins with the rational design and synthesis of candidate molecules. The versatility of pyrimidine chemistry allows for the creation of diverse libraries of compounds for screening.
A. Rationale for Pyrimidine Scaffold Selection
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its presence in natural biomolecules like nucleic acids and its ability to engage in various biological interactions. Its synthetic tractability allows for systematic modifications to explore the chemical space and optimize for antifungal activity, selectivity, and pharmacokinetic properties.[7][9]
B. Synthetic Strategies
A common and effective method for synthesizing the pyrimidine core is through multi-component reactions. For instance, a one-pot reaction involving a benzaldehyde, ethyl cyanoacetate, and thiourea can yield a dihydropyrimidine derivative, which can then be further modified.[5]
Illustrative Synthetic Scheme:
Caption: General synthetic workflow for pyrimidine-based compounds.
This initial scaffold can then undergo a series of reactions, such as hydrazinolysis and condensation, to introduce various substituents, leading to a library of diverse pyrimidine derivatives for biological evaluation.[5] Another approach involves linking the pyrimidine core to other pharmacologically active moieties, such as coumarins or amides, to create hybrid molecules with potentially enhanced antifungal activity.[3][4][10]
II. In Vitro Evaluation of Antifungal Activity
Once synthesized, the novel pyrimidine derivatives must be screened for their antifungal activity. Standardized in vitro susceptibility testing methods are crucial for obtaining reliable and reproducible results.
A. Fungal Strains and Culture Conditions
A panel of clinically relevant fungal strains should be used for initial screening. This typically includes species from the genera Candida, Aspergillus, and Cryptococcus.[2] Fungi should be cultured on appropriate media, such as Sabouraud Dextrose Agar (SDA), and incubated at 35°C.
B. Broth Microdilution Method (CLSI/EUCAST Guidelines)
The broth microdilution method is a widely accepted standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[11]
Protocol: Broth Microdilution for Yeasts (e.g., Candida albicans)
-
Inoculum Preparation:
-
From a 24-hour culture on SDA, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[13][14]
-
-
Drug Dilution:
-
Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in a 96-well microtiter plate using RPMI 1640 medium. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Reading the MIC:
-
The MIC is determined as the lowest drug concentration at which a significant decrease in turbidity (for azoles and pyrimidines, often ≥50% inhibition compared to the growth control) is observed.[11]
-
Data Presentation: Example MIC Data for Pyrimidine Derivatives
| Compound | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. neoformans MIC (µg/mL) |
| Pyrimidine-A | 8 | 16 | 4 |
| Pyrimidine-B | >64 | 32 | 64 |
| Pyrimidine-C | 2 | 4 | 1 |
| Fluconazole | 1 | 64 | 8 |
C. Fungicidal vs. Fungistatic Activity
To determine if a compound is fungicidal (kills the fungus) or fungistatic (inhibits its growth), a Minimum Fungicidal Concentration (MFC) assay can be performed. After determining the MIC, an aliquot from the wells showing no growth is subcultured onto drug-free agar plates. The MFC is the lowest drug concentration that results in no growth on the subculture plates.[2]
III. Mechanism of Action Studies
Understanding how a novel antifungal agent works is critical for its development. For pyrimidine-based compounds, several mechanisms of action have been proposed.
A. Inhibition of Ergosterol Biosynthesis
A key target for many antifungal drugs is the ergosterol biosynthesis pathway, as ergosterol is an essential component of the fungal cell membrane.[15] Some pyrimidine derivatives have been shown to inhibit lanosterol 14α-demethylase (CYP51), a crucial enzyme in this pathway.[15][16]
Workflow for Investigating CYP51 Inhibition:
Caption: Workflow for elucidating CYP51 inhibition.
A key indicator of CYP51 inhibition is the accumulation of lanosterol and a concurrent decrease in ergosterol levels, which can be quantified by gas chromatography-mass spectrometry (GC-MS).[15]
B. Disruption of Endoplasmic Reticulum (ER) Function
Recent studies have suggested that some pyrimidine-based antifungals may exert their effect by disrupting ER function and homeostasis.[1][17][18] This can be investigated by:
-
Chemical Genetics Screening: Using a yeast deletion library to identify genes that, when deleted, confer hypersensitivity to the compound. Genes related to ER function would be of particular interest.
-
Unfolded Protein Response (UPR) Activation: Measuring the expression of UPR target genes (e.g., via RT-qPCR) in response to compound treatment.
-
Secretion Assays: Assessing the secretion of fungal enzymes, such as collagenases in Aspergillus fumigatus, which can be inhibited by ER stress.[1][17]
IV. Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the lead compound. By systematically modifying the substituents on the pyrimidine ring, researchers can identify the key structural features required for potent antifungal activity.[9]
Example of SAR Insights:
A study on a series of pyrimidine-based antifungals revealed that the nature and position of substituents on the pyrimidine ring significantly impact their activity against different fungal species.[19][20][21] For example, the addition of a trifluoromethyl group at a specific position might enhance activity against molds, while a different substitution pattern could be more effective against yeasts.[3]
V. In Vivo Efficacy and Preclinical Development
Promising candidates from in vitro studies must be evaluated in animal models of fungal infection to assess their in vivo efficacy and safety.
A. Animal Models of Fungal Infection
Standard mouse models are commonly used to establish systemic fungal infections for drug testing.[22] Common models include:
-
Systemic Candidiasis: Mice are infected intravenously with Candida albicans.
-
Invasive Aspergillosis: Immunocompromised mice are infected intranasally with Aspergillus fumigatus conidia.
-
Cryptococcal Meningitis: Mice are infected intracranially or intravenously with Cryptococcus neoformans.
B. In Vivo Efficacy Protocol
-
Infection: Establish the infection in groups of mice as described above.
-
Treatment: Administer the pyrimidine compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and a positive control group (treated with a known antifungal like fluconazole or amphotericin B).
-
Endpoint Evaluation: The efficacy of the treatment can be assessed by:
-
Survival: Monitoring the survival of the mice over a set period.
-
Fungal Burden: Quantifying the fungal load in target organs (e.g., kidneys, brain, lungs) by plating homogenized tissue and counting colony-forming units (CFUs).[22]
-
C. Pharmacokinetic and Toxicity Studies
Initial pharmacokinetic studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compound.[1][17] Cytotoxicity assays using mammalian cell lines are also performed to assess the compound's safety profile.[16]
VI. Conclusion and Future Directions
The pyrimidine scaffold represents a fertile ground for the discovery of novel antifungal agents. The synthetic accessibility and diverse biological activities of pyrimidine derivatives make them attractive candidates for addressing the challenge of antifungal drug resistance. A systematic approach, encompassing rational design, robust in vitro and in vivo testing, and detailed mechanism of action studies, is crucial for successfully translating these promising scaffolds into clinically effective therapies. Future research should focus on exploring novel pyrimidine-based chemical space, identifying new fungal targets, and leveraging combination therapies to enhance efficacy and combat resistance.[23]
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O'Meara, T. R., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum, 12(8), e01045-24. Available from: [Link]
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Dixon, D. M., & Fromtling, R. A. (1987). In vivo models: evaluating antifungal agents. Methods and Findings in Experimental and Clinical Pharmacology, 9(11), 729-738. Available from: [Link]
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Wu, J., et al. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 705650. Available from: [Link]
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Arendrup, M. C., & Patterson, T. F. (2017). Methodologies for in vitro and in vivo evaluation of efficacy of antifungal and antibiofilm agents and surface coatings against fungal biofilms. Microbial Cell, 4(7), 218-233. Available from: [Link]
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Nett, J. E., & Andes, D. R. (2016). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 3(2), ofw056. Available from: [Link]
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Van Dijck, P., et al. (2018). Overview of in vivo models for assessing efficacy of antifungal drugs or treatments. ResearchGate. Available from: [Link]
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O'Meara, T. R., et al. (2024). Structure-activity relationship of pyrimidine-based antifungals. ResearchGate. Available from: [Link]
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Thompson, G. R., & Wiederhold, N. P. (2020). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 6(4), 233. Available from: [Link]
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Berkow, E. L., & Lockhart, S. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. Available from: [Link]
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Dannaoui, E. (2017). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 3(4), 57. Available from: [Link]
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Al-Ostath, A., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5945. Available from: [Link]
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Wang, Y., et al. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. RSC Medicinal Chemistry, 14(10), 2003-2015. Available from: [Link]
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O'Meara, T. R., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum, 12(8), e01045-24. Available from: [Link]
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Madhavan, P., et al. (2018). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Virology & Mycology, 7(2). Available from: [Link]
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Sharma, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Drug Delivery and Therapeutics, 14(7), 1-15. Available from: [Link]
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O'Meara, T. R., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum. Available from: [Link]
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Li, T., et al. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. ACS Omega, 8(40), 37096-37103. Available from: [Link]
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Singh, A., et al. (2024). Typical examples of pyrimidine, azole and polyene class of antifungal drugs. ResearchGate. Available from: [Link]
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Application Notes and Protocols for the Synthesis of Pyrimidine-Based Herbicides using 2,4-Dichloro-6-isopropoxypyrimidine
Introduction: The Central Role of Pyrimidines in Modern Agriculture
Pyrimidine scaffolds are a cornerstone in the development of modern agrochemicals, particularly herbicides.[1][2] Their inherent biological activity and versatile chemical handles make them ideal starting points for the synthesis of potent and selective weed control agents. Many commercial herbicides function by inhibiting essential plant enzymes, such as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids.[2][3] The disruption of this pathway leads to plant death, providing an effective mechanism for weed management. Another novel herbicidal mode of action involves the disruption of pyrimidine biosynthesis itself, highlighting the critical nature of this heterocycle in plant life.[4][5]
This application note provides a comprehensive guide to the synthesis of pyrimidine-based herbicides, with a specific focus on the versatile intermediate, 2,4-Dichloro-6-isopropoxypyrimidine . We will delve into the fundamental principles of its reactivity, provide detailed, field-proven protocols for its derivatization, and offer insights into the causal relationships between reaction conditions and outcomes.
Understanding the Reactivity of this compound: A Tale of Two Chlorines
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C4 positions. The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr).[6][7] The nitrogen atoms in the ring withdraw electron density, activating the carbon atoms for attack by nucleophiles.
Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles than the C2 position.[6][8][9][10] This preference can be explained by considering the stability of the Meisenheimer intermediate formed during the reaction. Attack at C4 allows for the negative charge to be delocalized over both nitrogen atoms, leading to a more stable intermediate compared to attack at C2.[9] This inherent regioselectivity is a powerful tool that allows for the sequential and controlled introduction of different substituents.
However, it is important to note that this selectivity can be influenced by factors such as the nature of the nucleophile, the solvent, and the presence of catalysts.[6][10] In some cases, particularly with palladium-catalyzed cross-coupling reactions, conditions can be tailored to favor substitution at the C2 position.[10]
Core Synthetic Strategies and Protocols
The following protocols detail the key transformations of this compound into valuable herbicide precursors. These methods are designed to be robust and reproducible, providing a solid foundation for further research and development.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
This protocol describes the preferential substitution of the C4-chloro group with an amine, a common structural motif in many herbicides.
Rationale: The higher reactivity of the C4 position allows for a clean, catalyst-free substitution under relatively mild conditions. The choice of a suitable base is critical to neutralize the HCl generated during the reaction and to drive the equilibrium towards the product.
Materials:
-
This compound
-
Substituted aniline or aliphatic amine (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents)
-
N,N-Dimethylformamide (DMF) or acetonitrile (MeCN)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the amine (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 4-amino-2-chloro-6-isopropoxypyrimidine derivative.
Data Summary Table:
| Entry | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3,4-dichloroaniline | K₂CO₃ | DMF | 80 | 6 | 92 |
| 2 | 4-fluoroaniline | Et₃N | MeCN | 70 | 8 | 88 |
| 3 | Morpholine | K₂CO₃ | DMF | 60 | 4 | 95 |
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4 Position
This protocol details the formation of a C-C bond at the C4 position, a key step in synthesizing herbicides with aryl or heteroaryl moieties.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for creating carbon-carbon bonds.[11][12][13] Palladium catalysts, in conjunction with appropriate ligands, are highly effective for coupling aryl boronic acids with aryl halides, even with the less reactive chloro-substituents.[11][14] The choice of ligand is crucial for achieving high yields and selectivity.[11]
Materials:
-
4-Amino-2-chloro-6-isopropoxypyrimidine derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a reaction vessel, combine the 4-amino-2-chloro-6-isopropoxypyrimidine derivative (1.0 eq), boronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.5 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).[15]
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Experimental Workflow Diagram:
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Protocol 3: Synthesis of Propanil Analogs
This protocol outlines a conceptual pathway for synthesizing analogs of the herbicide Propanil, demonstrating the versatility of the pyrimidine core. While Propanil itself is not synthesized from this specific pyrimidine precursor, the methodology illustrates the acylation of an amino-pyrimidine, a common final step in herbicide synthesis.[16][17]
Rationale: The final step in the synthesis of many amide-containing herbicides is the acylation of an amine.[16] This reaction is typically straightforward and high-yielding.
Materials:
-
4-(3,4-dichloroanilino)-6-isopropoxy-2-substituted-pyrimidine
-
Propanoyl chloride (1.1-1.3 equivalents)
-
Pyridine or triethylamine (as solvent and base)
-
Standard laboratory glassware
Procedure:
-
Dissolve the amino-pyrimidine derivative in pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propanoyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the final product.
Reaction Pathway Diagram:
Caption: Synthetic route to Propanil analogs.
Safety and Handling Considerations
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[18][19][20][21] All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[18][19][20][21]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel pyrimidine-based herbicides. A thorough understanding of its reactivity, particularly the regioselectivity of nucleophilic aromatic substitution and cross-coupling reactions, allows for the rational design and efficient synthesis of a diverse range of potential herbicide candidates. The protocols provided in this application note offer a solid starting point for researchers in the agrochemical industry, enabling the exploration of new chemical space in the ongoing quest for more effective and sustainable weed management solutions.
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Papakyriakou, A., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Herbicidal Activity of Pyrimidine−Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors. Retrieved from [Link]
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-
American Chemical Society. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Retrieved from [Link]
-
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MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
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-
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-
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Application Notes and Protocols for the Synthesis of JAK Inhibitors Using 2,4-Dichloro-6-isopropoxypyrimidine
Introduction: The Strategic Role of the Pyrimidine Scaffold in JAK Inhibition
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases plays a pivotal role in mediating signal transduction for a host of cytokines and growth factors. This signaling cascade, known as the JAK-STAT pathway, is integral to hematopoiesis, immune response, and cellular proliferation.[1] Dysregulation of the JAK-STAT pathway is a hallmark of numerous myeloproliferative neoplasms and autoimmune disorders.[2] Consequently, the development of small molecule inhibitors of JAKs has emerged as a significant therapeutic strategy.
At the heart of many successful JAK inhibitors, such as Ruxolitinib and Tofacitinib, lies a pyrimidine or a related heterocyclic core.[3][4] This scaffold serves as a crucial anchor, positioning the inhibitor within the ATP-binding pocket of the kinase domain. The strategic functionalization of the pyrimidine ring is therefore a cornerstone of designing potent and selective JAK inhibitors.
This document provides detailed application notes and protocols for the use of 2,4-dichloro-6-isopropoxypyrimidine as a versatile starting material for the synthesis of a JAK inhibitor scaffold. We will explore the rationale behind a synthetic strategy centered on regioselective cross-coupling reactions and provide step-by-step protocols for key transformations.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus. The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. In certain diseases, this pathway becomes constitutively active, leading to uncontrolled cell growth and inflammation. JAK inhibitors function by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation cascade and mitigating the downstream effects of the aberrant signaling.
Caption: The JAK-STAT signaling pathway and the mechanism of JAK inhibition.
Synthetic Strategy: Regioselective Functionalization of this compound
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions than the chlorine at the C2 position.[1][5] This regioselectivity is a key principle that allows for a stepwise and controlled introduction of different functionalities, which is essential for building the complex architecture of a JAK inhibitor.
Our proposed synthetic workflow leverages this inherent reactivity to first introduce an aryl or heteroaryl group at the C4 position via a Suzuki-Miyaura cross-coupling reaction. The remaining chlorine at the C2 position can then be displaced by an amine through a Buchwald-Hartwig amination. The isopropoxy group at the C6 position can be maintained in the final molecule or potentially be a site for further modification in lead optimization studies.
Caption: General synthetic workflow for the preparation of a JAK inhibitor scaffold.
Experimental Protocols
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2,4-Dichloropyrimidine derivatives are classified as irritants and may be harmful if swallowed or inhaled.[6] Handle with care and avoid generating dust.
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle under an inert atmosphere (e.g., nitrogen or argon).
-
Consult the Safety Data Sheets (SDS) for all reagents and solvents before use.
Protocol 1: Regioselective Suzuki-Miyaura Cross-Coupling at the C4-Position
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid to selectively introduce a substituent at the C4-position of the pyrimidine ring.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.1 eq)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂), 3 mol%)
-
Base (e.g., Sodium Carbonate (Na₂CO₃), 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture), degassed
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the palladium catalyst (0.03 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent mixture (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the C4-arylated intermediate.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Arylboronic acid |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ |
| Base | Na₂CO₃ |
| Solvent | 1,4-Dioxane/Water |
| Temperature | 80-100 °C |
| Typical Yield | 70-90% |
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
This protocol details the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between the C4-arylated intermediate and a primary or secondary amine. This reaction is crucial for introducing the amine functionality often required for interaction with the hinge region of the kinase.
Materials:
-
C4-Arylated Intermediate (from Protocol 1)
-
Amine (e.g., (R)-3-cyclopentyl-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile) (1.2 eq)
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2 mol%)
-
Phosphine ligand (e.g., 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), 4 mol%)
-
Base (e.g., Cesium Carbonate (Cs₂CO₃), 2.5 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask, add the C4-arylated intermediate (1.0 eq), the amine (1.2 eq), and cesium carbonate (2.5 eq).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
In a separate glovebox or under a stream of inert gas, prepare a stock solution of the palladium precatalyst and the phosphine ligand in the anhydrous, degassed solvent.
-
Add the catalyst/ligand solution to the reaction flask via syringe.
-
Heat the reaction mixture to 90-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to afford the final JAK inhibitor scaffold.
| Parameter | Value |
| Starting Material | C4-Arylated Intermediate |
| Reagent | Amine |
| Catalyst System | Pd₂(dba)₃ / Xantphos |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
| Temperature | 90-110 °C |
| Typical Yield | 60-85% |
Conclusion
This compound is a valuable and versatile building block for the synthesis of JAK inhibitors. The inherent regioselectivity of the pyrimidine core allows for a controlled and efficient synthetic strategy based on well-established palladium-catalyzed cross-coupling reactions. The protocols outlined in this document provide a solid foundation for researchers to synthesize a diverse range of pyrimidine-based JAK inhibitor scaffolds. Further optimization of reaction conditions may be necessary depending on the specific substrates used. The continued exploration of novel synthetic routes and the development of more efficient catalytic systems will undoubtedly accelerate the discovery of next-generation JAK inhibitors for the treatment of a wide range of diseases.
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Application Notes & Protocols: A Strategic Guide to Developing Novel Anti-Inflammatory Agents from 2,4-Dichloro-6-isopropoxypyrimidine
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Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activity.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic design, synthesis, and evaluation of novel anti-inflammatory agents derived from the starting material, 2,4-Dichloro-6-isopropoxypyrimidine. We present detailed synthetic protocols, a tiered in vitro screening cascade, and outline key signaling pathways implicated in inflammation that can be targeted by these novel derivatives. The methodologies described herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to facilitate the rational design of potent and selective anti-inflammatory compounds.
Introduction: The Rationale for Pyrimidine-Based Anti-Inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.[3][4] Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including potent anti-inflammatory effects.[5][6] These compounds often exert their action by inhibiting key inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and nuclear factor κB (NF-κB).[5][7]
The starting material, this compound, offers a versatile platform for chemical modification. The two chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of a diverse range of functional groups. This chemical reactivity provides a strategic advantage for creating a library of novel compounds with potentially enhanced anti-inflammatory activity and improved pharmacological profiles.
Synthetic Strategy: From Starting Material to a Library of Novel Derivatives
The core of this drug discovery program lies in the strategic modification of the this compound scaffold. The differential reactivity of the two chlorine atoms can be exploited to achieve selective substitution, enabling a combinatorial approach to synthesize a diverse library of compounds.
General Synthetic Protocol: Nucleophilic Aromatic Substitution
The primary synthetic route will involve nucleophilic aromatic substitution (SNAr) reactions. A variety of nucleophiles, such as amines, thiols, and alcohols, can be employed to displace the chlorine atoms.
Protocol 1: Mono- and Di-substitution of this compound
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran).
-
Nucleophile Addition: Add the desired nucleophile (1.1 equivalents for mono-substitution, 2.2 equivalents for di-substitution) to the reaction mixture.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents per chlorine to be substituted), to scavenge the HCl byproduct.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualization of the Synthetic Pathway
Caption: General synthetic scheme for creating novel derivatives.
In Vitro Screening Cascade: A Tiered Approach to Identify Lead Compounds
A multi-tiered screening approach will be employed to efficiently identify and characterize the anti-inflammatory potential of the synthesized compounds. This cascade will progress from broad, high-throughput primary assays to more specific, lower-throughput secondary assays.
Tier 1: Primary Screening for Anti-inflammatory Activity
The initial screen will focus on identifying compounds that can inhibit the production of key pro-inflammatory mediators in a relevant cell line. The human monocytic cell line, THP-1, is a well-established model for studying inflammation.[8]
Protocol 2: Lipopolysaccharide (LPS)-Induced TNF-α and IL-6 Inhibition in THP-1 Cells
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and differentiate into macrophages by treating with 100 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Compound Treatment: Pre-treat the differentiated macrophages with various concentrations of the synthesized pyrimidine derivatives (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulus: Induce inflammation by adding 1 µg/mL of Lipopolysaccharide (LPS) to each well and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each active compound.
Tier 2: Mechanistic Elucidation and Target Validation
Compounds that demonstrate significant activity in the primary screen will be advanced to secondary assays to investigate their mechanism of action. Key inflammatory signaling pathways to investigate include NF-κB, MAPK, and JAK-STAT.[9][10][11]
Protocol 3: NF-κB Reporter Assay
-
Cell Line: Utilize a stable cell line (e.g., HEK293) expressing an NF-κB-driven luciferase reporter gene.
-
Assay Procedure: Seed the cells in a 96-well plate and treat with active compounds as described in Protocol 2.
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway.
-
Luciferase Measurement: After incubation, lyse the cells and measure luciferase activity using a luminometer.
-
Data Interpretation: A decrease in luciferase activity indicates inhibition of the NF-κB signaling pathway.
Visualization of the Screening Workflow
Caption: Tiered screening cascade for identifying lead compounds.
Key Inflammatory Signaling Pathways
Understanding the molecular mechanisms underlying inflammation is crucial for rational drug design. The following signaling pathways are central to the inflammatory response and represent potential targets for the novel pyrimidine derivatives.
The NF-κB Signaling Pathway
The NF-κB pathway is a pivotal mediator of inflammatory responses, inducing the expression of various pro-inflammatory genes, including those encoding cytokines and chemokines.[9][12]
Caption: Simplified overview of the NF-κB signaling pathway.
The MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are implicated in a variety of cellular processes, including inflammation and stress responses.[10]
Caption: General schematic of the MAPK signaling cascade.
The JAK-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors involved in inflammation.[11][13]
Caption: Overview of the JAK-STAT signaling pathway.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Anti-inflammatory Activity of Novel Pyrimidine Derivatives
| Compound ID | Structure | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | NF-κB Inhibition IC₅₀ (µM) |
| PD-001 | [Structure of PD-001] | 5.2 ± 0.4 | 8.1 ± 0.7 | 3.5 ± 0.3 |
| PD-002 | [Structure of PD-002] | 12.8 ± 1.1 | 15.3 ± 1.4 | 9.8 ± 0.9 |
| PD-003 | [Structure of PD-003] | 0.9 ± 0.1 | 1.5 ± 0.2 | 0.7 ± 0.1 |
| Dexamethasone | N/A | 0.05 ± 0.01 | 0.08 ± 0.01 | 0.02 ± 0.005 |
Conclusion and Future Directions
This guide provides a robust framework for the discovery and development of novel anti-inflammatory agents from this compound. By following the outlined synthetic and screening protocols, researchers can efficiently generate and evaluate a library of new chemical entities. Future work should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing promising candidates into in vivo models of inflammation.
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- 4. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchtrend.net [researchtrend.net]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 12. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 13. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Agricultural Fungicides from 2,4-Dichloro-6-isopropoxypyrimidine
Introduction: The Strategic Role of 2,4-Dichloro-6-isopropoxypyrimidine in Modern Fungicide Development
The relentless evolution of phytopathogenic fungi necessitates a continuous search for novel and effective agricultural fungicides. Pyrimidine derivatives have emerged as a cornerstone in agrochemical research, forming the structural core of numerous commercial fungicides.[1][2] Within this class, this compound stands out as a key intermediate, offering a versatile scaffold for the synthesis of potent anilinopyrimidine and pyrimidine ether fungicides. Its strategic importance lies in the differential reactivity of its two chlorine atoms, allowing for sequential and regioselective nucleophilic substitution reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of agricultural fungicides, complete with detailed protocols and mechanistic insights.
The anilinopyrimidine class of fungicides, which includes commercial products like cyprodinil and pyrimethanil, primarily functions by inhibiting the biosynthesis of methionine and the secretion of hydrolytic enzymes by fungi, thereby preventing host penetration and disease development. The synthesis of analogues of these fungicides is a primary application of this compound.
Core Synthesis Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of this compound hinges on the principle of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is electron-deficient, making it susceptible to attack by nucleophiles. The two chlorine atoms at the C2 and C4 positions are good leaving groups. The regioselectivity of the substitution is influenced by the electronic and steric nature of the substituent at the C6 position.
The isopropoxy group at the C6 position is an electron-donating group. This electronic effect tends to direct the initial nucleophilic attack to the C2 position of the pyrimidine ring. This regioselectivity is a critical aspect of the synthetic strategy, enabling the controlled introduction of different functionalities at the C2 and C4 positions.
Application Example 1: Synthesis of a Novel 2-Anilino-4-chloro-6-isopropoxypyrimidine Fungicide Candidate
This section outlines the synthesis of a potential anilinopyrimidine fungicide, demonstrating the sequential substitution of the chlorine atoms on the this compound core.
Synthetic Workflow:
Caption: Synthetic workflow for a 2-anilino-4-chloro-6-isopropoxypyrimidine.
Experimental Protocol: Synthesis of 2-(4-methylanilino)-4-chloro-6-isopropoxypyrimidine
This protocol details the synthesis of a representative anilinopyrimidine derivative.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| This compound | C₇H₈Cl₂N₂O | 207.06 |
| p-Toluidine (4-methylaniline) | C₇H₉N | 107.15 |
| N,N-Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |
| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 |
| Hexane | C₆H₁₄ | 86.18 |
| Saturated aqueous sodium bicarbonate | NaHCO₃ | 84.01 |
| Brine (Saturated aqueous NaCl) | NaCl | 58.44 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Procedure:
-
To a stirred solution of this compound (2.07 g, 10 mmol) in anhydrous DMF (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-toluidine (1.07 g, 10 mmol).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.74 mL, 10 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(4-methylanilino)-4-chloro-6-isopropoxypyrimidine.
Expected Yield and Characterization:
The expected yield of the purified product is typically in the range of 70-85%. The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as elemental analysis.
Application Example 2: Synthesis of a Novel Pyrimidine Ether Fungicide Candidate
This section details the synthesis of a potential pyrimidine ether fungicide, where the second chlorine atom is substituted by an alkoxide or phenoxide.
Synthetic Pathway:
Caption: Synthetic pathway for a pyrimidine ether fungicide.
Experimental Protocol: Synthesis of 2-(4-methylanilino)-4-(2-chloroethoxy)-6-isopropoxypyrimidine
This protocol describes the second nucleophilic substitution to create a pyrimidine ether.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2-(4-methylanilino)-4-chloro-6-isopropoxypyrimidine | C₁₄H₁₆ClN₃O | 277.75 |
| 2-Chloroethanol | C₂H₅ClO | 80.51 |
| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 |
| Saturated aqueous ammonium chloride | NH₄Cl | 53.49 |
Procedure:
-
To a stirred suspension of sodium hydride (0.44 g, 11 mmol, 60% dispersion in mineral oil, washed with anhydrous hexane prior to use) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, add 2-chloroethanol (0.74 mL, 11 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-(4-methylanilino)-4-chloro-6-isopropoxypyrimidine (2.78 g, 10 mmol) in anhydrous THF (10 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrimidine ether.
Fungicidal Activity Evaluation: A Critical Step in the Development Pipeline
The newly synthesized compounds must be evaluated for their fungicidal activity against a panel of relevant phytopathogenic fungi. Standard in vitro and in vivo assays are employed for this purpose.
In Vitro Assay (Mycelial Growth Inhibition):
The fungicidal activity of the synthesized compounds can be assessed in vitro by the poisoned food technique.[1] The compounds are dissolved in a suitable solvent and added to a molten potato dextrose agar (PDA) medium at various concentrations. The plates are then inoculated with a mycelial plug of the test fungus. The radial growth of the fungal colony is measured after a specific incubation period and compared to a control (without the test compound). The EC₅₀ value (the concentration of the compound that inhibits 50% of the mycelial growth) is then calculated.
Data Presentation: In Vitro Fungicidal Activity
| Compound | Target Fungus | EC₅₀ (µg/mL) |
| 2-(4-methylanilino)-4-chloro-6-isopropoxypyrimidine | Botrytis cinerea | [Experimental Data] |
| 2-(4-methylanilino)-4-(2-chloroethoxy)-6-isopropoxypyrimidine | Botrytis cinerea | [Experimental Data] |
| Pyrimethanil (Reference) | Botrytis cinerea | [Literature Value] |
Trustworthiness and Self-Validating Systems
The reliability of these protocols is ensured by the inclusion of in-process controls and thorough characterization of all intermediates and final products.
-
Reaction Monitoring: The use of TLC is crucial for monitoring the progress of the reactions and ensuring complete conversion of the starting materials.
-
Purification: Column chromatography is a robust method for obtaining highly pure compounds, which is essential for accurate biological evaluation.
-
Structural Verification: Comprehensive spectroscopic analysis (NMR, MS) and elemental analysis provide unambiguous confirmation of the chemical structures of the synthesized molecules.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block for the synthesis of novel agricultural fungicides. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around the pyrimidine scaffold. Future work could focus on the synthesis of a wider range of analogues by varying the substituents on the aniline ring and the nature of the group introduced at the C4 position. Structure-activity relationship (SAR) studies on these new derivatives will be instrumental in identifying compounds with improved fungicidal potency, a broader spectrum of activity, and a more favorable toxicological profile.
References
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. Molecules. [Link]
- 2-anilinopyrimidine derivative and agricultural and horticultural fungicide.
-
Design, Synthesis, and Structure–Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry. [Link]
- Pyrimidine derivative, process for preparing same and agricultural or horticultural fungicidal composition containing same.
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Buchwald-Hartwig Amination of Substituted Dichloropyrimidines
Welcome to the Technical Support Center for the Buchwald-Hartwig amination of substituted dichloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols to help you overcome common challenges and achieve optimal results in your synthetic endeavors.
Introduction: The Challenge of Dichloropyrimidines
The selective functionalization of dichloropyrimidines is a cornerstone in the synthesis of a wide array of biologically active molecules. The Buchwald-Hartwig amination offers a versatile method for introducing amine substituents, but the presence of two reactive chloro-positions and the electron-deficient nature of the pyrimidine ring present unique challenges.[1][2] This guide will equip you with the knowledge to mitigate side reactions and control regioselectivity, ensuring the successful synthesis of your target compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor or No Conversion
Q1: My Buchwald-Hartwig reaction with a substituted dichloropyrimidine is showing low to no conversion. What are the primary causes and initial troubleshooting steps?
A: Low conversion is a common hurdle, often pointing to issues with the catalyst's activity or the inherent reactivity of the substrates. The electron-deficient nature of the pyrimidine ring can lead to catalyst inhibition.
Initial Troubleshooting Steps:
-
Catalyst and Ligand Integrity:
-
Palladium Source: Ensure your palladium precursor is of high quality. While Pd(OAc)₂ is common, pre-catalysts like G3 or G4 palladacycles often provide more consistent results by forming the active Pd(0) species more reliably.
-
Ligand Selection: The choice of ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are generally required to facilitate the oxidative addition of the C-Cl bond and prevent catalyst deactivation.[3] For dichloropyrimidines, ligands that can promote reactivity at the desired position are crucial.
-
-
Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is conducted under a strictly inert atmosphere (argon or nitrogen).
-
Solvent Purity: Use anhydrous and deoxygenated solvents. Common choices include toluene, dioxane, and THF.
-
Temperature: Amination of aryl chlorides often requires elevated temperatures (80-110 °C) to drive the oxidative addition step.
-
-
Base Selection:
-
A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are frequently used.[4] The purity of the base is critical; ensure it is anhydrous.
-
Issue 2: Lack of Regioselectivity and Formation of Isomeric Products
Q2: I am obtaining a mixture of C2 and C4 aminated products. How can I control the regioselectivity of the amination on a 2,4-dichloropyrimidine?
A: The inherent electronic properties of the 2,4-dichloropyrimidine ring favor reaction at the C4 position due to greater stabilization of the Meisenheimer intermediate during nucleophilic attack.[4] However, this preference can be modulated or even inverted.
Strategies for Controlling Regioselectivity:
-
Ligand-Controlled Selectivity: The ligand can dramatically influence the site of reaction. While many systems favor C4, specific ligands can promote C2 selectivity. For instance, in related dichloropyridine systems, Xantphos has been shown to favor C2 amination.[5] A thorough screening of ligands is often necessary to achieve the desired regioselectivity for your specific substrate.
-
Base and Solvent Effects: The choice of base and solvent can also impact the C2/C4 ratio. For instance, LiHMDS in THF has been reported to provide high C4 selectivity in the amination of 6-aryl-2,4-dichloropyrimidines.[4]
-
Substituent Effects: The electronic nature of substituents on the pyrimidine ring can influence the relative reactivity of the C2 and C4 positions. Electron-donating groups can impact the regioselectivity, sometimes diminishing the preference for the C4 position.[4]
| Parameter | General Trend for 2,4-Dichloropyrimidines | Reference |
| Inherent Reactivity | C4 > C2 | [4] |
| Ligand for C4 Selectivity | Bulky monophosphines (e.g., XPhos) | [3] |
| Ligand for C2 Selectivity | Bidentate phosphines (e.g., Xantphos) in some cases | [5] |
| Base for High C4 Selectivity | LiHMDS | [4] |
Issue 3: Formation of Di-aminated Byproduct
Q3: My reaction is producing a significant amount of the di-aminated product. How can I favor mono-amination?
A: The formation of di-substituted products is a common issue, particularly when using primary amines.[4]
Strategies to Promote Mono-amination:
-
Stoichiometry: Carefully control the stoichiometry of the amine. Using a slight excess (1.1-1.2 equivalents) of the amine can favor mono-substitution.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the desired mono-aminated product is maximized. Lowering the reaction temperature can sometimes slow the rate of the second amination relative to the first.
-
Choice of Amine: If possible, using a secondary amine will prevent the formation of the di-aminated product. For primary amines, consider using an ammonia equivalent that can be deprotected later.[6]
-
Catalyst System: Some catalyst systems may have a higher propensity for di-amination. Screening different palladium sources and ligands may identify a system that is less active towards the second amination.
Issue 4: Hydrodehalogenation - The Unwanted Reduction
Q4: I am observing a significant amount of hydrodehalogenation (replacement of -Cl with -H) on my pyrimidine ring. How can this side reaction be suppressed?
A: Hydrodehalogenation is a competing reduction pathway that can be problematic. It can arise from β-hydride elimination from the amine or reaction with trace amounts of water.[6][7]
Troubleshooting Hydrodehalogenation:
-
Ligand Choice: Use bulky ligands that accelerate the rate of reductive elimination of the desired C-N bond, thus outcompeting the hydrodehalogenation pathway.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry.
-
Base Purity: Use a high-purity, anhydrous base. Some sources of NaOtBu may contain impurities that promote this side reaction.
-
Amine Stoichiometry: Using a slight excess of the amine can help to push the productive amination pathway.
Visualizing the Process: Reaction and Troubleshooting
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Flowchart for Low Conversion
Caption: A systematic approach to troubleshooting low conversion.
Experimental Protocols
Protocol 1: General Procedure for C4-Selective Mono-amination of a 6-Substituted-2,4-dichloropyrimidine
This protocol is adapted from literature procedures that have shown high selectivity for the C4 position.[4]
-
Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the phosphine ligand (e.g., dppb, 1-2 mol%), and the base (e.g., LiHMDS, 2.0 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add the substituted 2,4-dichloropyrimidine (1.0 equiv.) and anhydrous, degassed solvent (e.g., THF).
-
Amine Addition: In a separate flask, pre-mix the secondary amine (1.1 equiv.) with LiHMDS in THF. Add this mixture dropwise to the reaction tube at the desired temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- BenchChem. (2025).
-
Cai, W., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Williams, E. J., et al. (2014). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
- BenchChem. (2025).
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions.
-
Gallou, F., et al. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 2,4-Dichloro-6-isopropoxypyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the chromatographic purification of 2,4-dichloro-6-isopropoxypyrimidine and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to streamline your purification workflows and enhance product purity.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the column chromatography or HPLC purification of this compound derivatives.
Issue 1: Poor Separation Between the Target Compound and Impurities in Flash Chromatography
Question: I am struggling to separate my this compound derivative from a closely related impurity using silica gel column chromatography. What steps can I take to improve resolution?
Answer: Achieving good separation requires optimizing several factors that influence the differential migration of compounds through the stationary phase. Here’s a systematic approach to improving your separation:
-
Re-evaluate Your Mobile Phase with TLC: Thin-Layer Chromatography (TLC) is the primary tool for developing your separation method.[1][2][3]
-
Target Rf Value: For effective separation in flash chromatography, the target compound should have a Retention Factor (Rf) of approximately 0.2-0.4 on the TLC plate.[1][4] An Rf in this range provides a good balance between resolution and elution time.[2][5] If your Rf is too high (>0.4), decrease the mobile phase polarity. If it's too low (<0.2), increase the polarity.[2][5]
-
Solvent System Selection: For normal-phase chromatography on silica gel, common solvent systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[1] Systematically screen different ratios to find the optimal selectivity, which is the separation between the spots on the TLC plate.[6]
-
-
Implement Gradient Elution: If a single isocratic solvent system fails to provide adequate separation, a gradient elution is highly recommended.[5][7]
-
Start with a mobile phase that gives your target compound an Rf of around 0.2 or less.[7]
-
Gradually increase the proportion of the more polar solvent throughout the purification. This will elute non-polar impurities first, followed by your target compound, and finally the more polar impurities, often with better resolution than an isocratic method.
-
-
Optimize Column Parameters:
-
Stationary Phase Amount: Use a sufficient amount of silica gel. A common recommendation is a mass ratio of silica gel to crude sample between 20:1 and 100:1.[1] For difficult separations, a higher ratio is beneficial.
-
Column Packing: Ensure the column is packed uniformly without any cracks or air bubbles, which can cause channeling and lead to poor separation.[4]
-
-
Consider Sample Loading Technique:
-
Dry Loading: If your crude product has poor solubility in the initial mobile phase, it can precipitate at the top of the column, leading to band broadening.[3][4] To avoid this, pre-adsorb your sample onto a small amount of silica gel. Dissolve your crude material in a volatile solvent (like dichloromethane), mix it with silica gel to form a free-flowing powder after evaporation, and load this powder onto the column.[3][7]
-
Issue 2: Low or No Recovery of the Product from the Column
Question: After running a silica gel column, I'm getting a very low yield of my this compound derivative in the collected fractions. What could be the cause?
Answer: Several factors can lead to poor recovery. Consider the following possibilities:
-
Compound Instability on Silica Gel: Pyrimidine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, which may cause decomposition on the column.[4]
-
Solution: Deactivate the silica gel by preparing a slurry in a solvent system containing 1-3% triethylamine.[7] Flush the column with this solvent mixture before loading your sample. This neutralizes the acidic sites. Alternatively, using a different stationary phase like neutral alumina might be a viable option.[1][6]
-
-
Inappropriate Mobile Phase Polarity:
-
Too Weak (Non-polar): The chosen eluent may not be strong enough to move your compound down the column, causing it to remain adsorbed to the silica gel. If your TLC shows the compound at the baseline, you must increase the eluent's polarity.[4]
-
Too Strong (Polar): The solvent system might be too polar, causing your compound to elute very quickly with the solvent front, often co-eluting with highly non-polar impurities.[4] Check the first few fractions collected; your compound might be there.
-
-
Dilute Fractions: It's possible your compound did elute but is spread across numerous fractions at a very low concentration, making it difficult to detect by TLC. Try combining and concentrating a larger set of fractions to see if the product can be recovered.
Issue 3: Peak Tailing or Broadening in HPLC Analysis
Question: My HPLC chromatogram for a purified this compound derivative shows significant peak tailing. How can I improve the peak shape?
Answer: Peak tailing in reverse-phase HPLC (RP-HPLC) is a common issue, often caused by secondary interactions between the analyte and the stationary phase or issues with the mobile phase.
-
Mobile Phase pH Adjustment: The nitrogen atoms in the pyrimidine ring can interact with residual acidic silanol groups on the C18 stationary phase, causing tailing.
-
Solution: Add a modifier to the mobile phase to suppress these interactions. A common approach is to add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic phases.[8] For basic compounds, maintaining a low pH (around 2-4) ensures they are protonated and exhibit better peak shapes.[9][10]
-
-
Buffer Selection: If working at a specific pH is necessary, use a buffer. Acetate or phosphate buffers are common choices.[11][12] Ensure the buffer concentration is adequate (typically 5-20 mM) and that the mobile phase pH is at least 1.5 units away from the analyte's pKa.[10][13]
-
Column Choice: If tailing persists, consider using a column with a different stationary phase.
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase.[13] Dissolving the sample in a much stronger solvent can lead to peak distortion.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase to start with for purifying this compound derivatives?
A1: For flash chromatography, silica gel is the most common and recommended starting stationary phase due to its versatility and cost-effectiveness.[1] For High-Performance Liquid Chromatography (HPLC), a C18 reverse-phase column is the standard choice for the analysis and purification of pyrimidine derivatives.[1][11] These columns separate compounds based on hydrophobicity.
Q2: How do I select an appropriate mobile phase for my purification?
A2: Mobile phase selection is crucial and should be guided by preliminary TLC analysis.[1]
-
Normal-Phase (Silica Gel): Start with a non-polar solvent system and increase polarity. A typical starting point is a mixture of hexane and ethyl acetate.[1][2] For more polar derivatives, a dichloromethane/methanol system can be effective.[1]
-
Reversed-Phase (C18): A polar mobile phase is used, typically a mixture of water and an organic solvent like acetonitrile or methanol.[1][11] The separation is modulated by changing the ratio of the organic solvent to water. Adding modifiers like 0.1% formic acid is often necessary to achieve sharp peaks.[8]
Q3: My compound is not UV-active. How can I monitor the purification?
A3: If your derivative lacks a UV chromophore, you can use alternative detection methods:
-
TLC Staining: After running your fractions on a TLC plate, you can visualize the spots using a stain such as potassium permanganate or vanillin, which react with a wide range of organic compounds.
-
Evaporative Light Scattering Detector (ELSD): In flash chromatography or HPLC, an ELSD can detect any non-volatile analyte.
-
Mass Spectrometry (MS): Hyphenating your chromatography system with a mass spectrometer allows for highly specific detection based on the mass-to-charge ratio of your target compound.
Q4: Can I use recrystallization instead of chromatography?
A4: Recrystallization is a powerful purification technique for solid compounds and can be an excellent alternative or complementary step to chromatography.[15] It is most effective when the desired compound and impurities have different solubility profiles in a chosen solvent.[16] If chromatography yields fractions that are still slightly impure, a final recrystallization step can often provide a product of very high purity. However, if impurities have very similar structures and solubility, chromatography is generally the more effective method for separation.[15]
Experimental Protocols & Data
Protocol 1: Flash Chromatography Method Development Workflow
This workflow outlines the steps for developing a robust purification method using TLC.
Caption: Workflow for flash chromatography purification.
Protocol 2: Analytical RP-HPLC Method
This protocol provides a starting point for analyzing the purity of this compound derivatives.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[8]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a composition that reflects the polarity of your compound (e.g., 60% A / 40% B) and run a linear gradient to a higher concentration of B (e.g., 5% A / 95% B) over 15-20 minutes.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition and filter through a 0.22 µm syringe filter.[13]
Table 1: Troubleshooting Summary for Flash Chromatography
| Symptom | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect mobile phase polarity | Optimize mobile phase using TLC to achieve an Rf of 0.2-0.4 for the target compound.[1][4] |
| Column overloading | Use a higher ratio of silica gel to crude sample (e.g., >50:1).[1] | |
| Poorly packed column | Repack the column carefully to ensure it is uniform and free of cracks or bubbles.[4] | |
| Low Product Recovery | Compound decomposition on silica | Deactivate silica with triethylamine or use neutral alumina.[4][7] |
| Mobile phase too weak | Increase the polarity of the eluent.[4] | |
| Compound eluted in solvent front | Decrease the polarity of the eluent.[4] | |
| Compound Insoluble on Column | Precipitation during loading | Use dry loading: pre-adsorb the crude material onto silica gel.[3][7] |
Logical Relationships
Relationship between Polarity and Elution Order
This diagram illustrates the fundamental principle governing chromatographic separations.
Caption: Elution order based on compound polarity.
References
- Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives - Benchchem.
- Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography - PubMed.
- Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives - Benchchem.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column - SIELC Technologies.
- Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography - Benchchem.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review) - ResearchGate.
- Technical Support Center: Purification of Polar Pyrimidine Derivatives - Benchchem.
- Pyrimidine Biosynthesis Analysis Service - Creative Proteomics.
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
- Mastering Stationary Phases: Selection Criteria and Method Development - Sorbtech.
- HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica).
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed.
- Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC - PubMed Central.
- Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis | LCGC International.
- Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework - ResearchGate.
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
- Optimizing Chromatographic Separation with Redosing: Effects on Separation Efficiency of a Model System in Centrifugal Partition Chromatography - MDPI.
- Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- HPLC Column Selection Guide - Linklab.
- How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com.
- Flash Chromatography Basics | Sorbent Technologies, Inc.
- How To Choose Mobile Phase For Column Chromatography? - Chemistry For Everyone.
- Flash chromatography MS-targeted isolation of natural products under Normal Phase conditions - Interchim – Blog.
- Purification of Organic Compounds by Flash Column Chromatography.
- Mobile Phase Selection in Method Development: How to Optimize - Welch Materials.
- Successful Flash Chromatography - King Group.
- Stationary Phase Selectivity: The Chemistry Behind the Separation | LCGC International.
- CHIRAL STATIONARY PHASES - HPLC.
- Method for purifying 4, 6-dichloro pyrimidine - Google Patents.
- Plasmid DNA Purification Troubleshooting - QIAGEN.
- Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine.
- Development and validation of LC‐QTOF‐MS/MS method for identification and determination of low levels of a genotoxic impurity, 4,6‐dichloro‐5‐nitro‐2‐(propylthio) pyrimidine in ticagrelor API - ResearchGate.
- Application Notes and Protocols for the Purification of 2,5-Dichloro-2,5-cyclohexadiene-1,4-diol - Benchchem.
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Technical Support Center: Byproducts of Sonogashira Coupling with 2,4-Dihalopyrimidines
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 2,4-dihalopyrimidines. Pyrimidine cores are central to numerous FDA-approved drugs, making their efficient functionalization a critical task.[1] However, the unique electronic and steric properties of the 2,4-dihalopyrimidine scaffold present specific challenges, often leading to a complex mixture of byproducts that can reduce yields and complicate purification.
This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios. We will delve into the mechanistic origins of byproduct formation and offer validated protocols to help you achieve clean, selective, and high-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect when running a Sonogashira coupling with a 2,4-dihalopyrimidine?
Answer: When performing a Sonogashira coupling on a 2,4-dihalopyrimidine, you are likely to encounter one or more of the following byproducts:
-
Alkyne Homocoupling (Glaser Byproduct): This is the dimerization of your terminal alkyne to form a 1,3-diyne. It is one of the most common side reactions in copper-catalyzed Sonogashira couplings and is primarily promoted by the presence of oxygen.[2][3]
-
Monosubstituted Isomers: You will often obtain a mixture of the C4-alkynylated and the C2-alkynylated pyrimidine. The ratio of these isomers is highly dependent on the reaction conditions.
-
Disubstituted Product: If the reaction is allowed to proceed for too long or at elevated temperatures, double coupling can occur, where both the C2 and C4 halogens are substituted by the alkyne.
-
Hydrodehalogenation Products: This involves the replacement of one of the halogen atoms (Cl, Br, or I) with a hydrogen atom, resulting in a 2-halo- or 4-halopyrimidine.[4][5] This is a frequent competing reaction in palladium-catalyzed cross-couplings.[4]
-
Palladium Black: The formation of a black precipitate indicates the decomposition of your palladium catalyst to Pd(0) metal.[6] This leads to a cessation of catalytic activity. Anecdotal evidence suggests that solvents like THF may promote its formation.[6][7]
Q2: Why is regioselectivity a major challenge with 2,4-dihalopyrimidines? Which position is more reactive?
Answer: Regioselectivity is a significant hurdle because the C2 and C4 positions on the pyrimidine ring have distinct electronic and steric environments, leading to differential reactivity.
-
Innate Reactivity: For most palladium-catalyzed cross-coupling reactions, including Sonogashira, the C4 position is generally more reactive and favored for substitution.[1][8] This preference is attributed to a combination of factors, including sterics and the electronics of the pyrimidine ring. Computational studies suggest that oxidative addition of the Pd(0) catalyst occurs preferentially at the C4-halogen bond.[1][9]
-
Overriding Selectivity: While C4 is the kinetically favored site, this selectivity is not absolute and can be influenced or even reversed by carefully tuning reaction parameters. Factors like the choice of palladium ligand, solvent, base, and temperature can all be used to control the reaction outcome. For instance, achieving C2 selectivity often requires specific ligand systems that can override the innate preference for C4.[1][8]
Q3: How does the choice of halogen (e.g., 2,4-dichloropyrimidine vs. 2,4-dibromopyrimidine) affect the reaction?
Answer: The identity of the halogen is a critical factor that directly influences the rate and selectivity of the reaction. The reactivity of the aryl halide in the rate-determining oxidative addition step follows the general trend: I > OTf > Br > Cl .[6]
-
2,4-Diiodopyrimidine: This substrate is highly reactive. Couplings can often be performed at or near room temperature. However, the high reactivity can sometimes make it difficult to stop the reaction at the monosubstituted stage, leading to the formation of the disubstituted byproduct.
-
2,4-Dibromopyrimidine: This is a good balance of reactivity and stability. Reactions typically require mild heating to proceed at a reasonable rate.[10] It often provides a good window for achieving selective monosubstitution.
-
2,4-Dichloropyrimidine: This is the least reactive and most challenging substrate.[6] Higher temperatures and more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) are usually required to achieve good conversion.[2] The harsh conditions needed can sometimes lead to more side reactions, such as catalyst decomposition.
Q4: What is the role of the copper co-catalyst, and can I run the reaction "copper-free"?
Answer: In the classic Sonogashira reaction, the copper(I) co-catalyst plays a crucial role in the catalytic cycle.[11]
-
Mechanism of Action: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[12][13] This copper acetylide then undergoes transmetalation with the palladium(II) complex, which is the rate-determining step, to form the key alkynyl-palladium species that leads to the product.[2][12]
-
Drawbacks of Copper: The primary disadvantage of using copper is that it promotes the oxidative homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[3][12][14] This unwanted side reaction consumes the alkyne and reduces the yield of the desired product.[12]
-
Copper-Free Sonogashira: Yes, copper-free Sonogashira reactions are not only possible but often preferred to avoid Glaser coupling.[6][14][15] In these systems, the alkyne is believed to coordinate directly to the palladium center, followed by deprotonation by the base to form the alkynyl-palladium intermediate.[16] These reactions may require more specialized ligands, stronger bases, or different solvents to proceed efficiently.[17]
Troubleshooting Guide: From Problem to Protocol
This section addresses specific experimental issues in a Problem/Cause/Solution format.
Problem 1: Low or No Conversion of Starting Dihalopyrimidine
Your reaction stalls, and TLC/LC-MS analysis shows primarily unreacted starting material.
-
Probable Cause A: Inactive Catalyst System. The Pd(0) active species is not being generated or is decomposing. Pd(PPh₃)₄, for example, is sensitive to air and moisture.[6] Pd(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but require in-situ reduction, which can be inefficient.[6]
-
Solution: Catalyst & Ligand Optimization.
-
Use a Fresh Catalyst: Ensure your palladium source has been stored properly under an inert atmosphere.[6]
-
Switch to a Pre-catalyst: Consider using modern, air-stable palladium pre-catalysts (e.g., Buchwald-type pre-catalysts) that rapidly form the active monoligated Pd(0) species.[17]
-
Ligand Choice: For challenging substrates like dichloropyrimidines, standard ligands like PPh₃ may be insufficient. Switch to more electron-rich and sterically bulky phosphine ligands (e.g., P(t-Bu)₃, cataCXium® A) or N-heterocyclic carbene (NHC) ligands, which can accelerate the rate-limiting oxidative addition step.[12]
-
-
-
Probable Cause B: Inappropriate Reaction Conditions. The temperature may be too low, or the solvent/base combination is suboptimal. Aryl chlorides, in particular, require more forcing conditions.[2]
-
Solution: Systematic Condition Screening.
-
Increase Temperature: For aryl bromides and especially chlorides, oxidative addition is often the slow step.[10] Gradually increase the temperature (e.g., from room temperature to 60-100 °C) and monitor the reaction.[10]
-
Solvent & Base Selection: The choice of base and solvent is critical. An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required to deprotonate the alkyne.[6] For difficult couplings, consider screening different solvents.
-
-
| Solvent | Base | Typical Temperature | Notes |
| THF | TEA / DIPEA | 25 - 65 °C | Common starting point. Can promote Pd black formation.[7] |
| DMF | TEA / DIPEA | 60 - 100 °C | Good for less reactive chlorides, but can promote dehalogenation.[5] |
| Dioxane | K₂CO₃ / Cs₂CO₃ | 80 - 110 °C | Often used in Suzuki couplings, can be effective for Sonogashira. |
| Acetonitrile (MeCN) | TEA / Piperidine | 60 - 80 °C | Good polar aprotic option. |
Problem 2: Excessive Alkyne Homocoupling (Glaser Byproduct)
A significant amount of a byproduct corresponding to the dimer of your alkyne is observed.
-
Probable Cause: Oxygen in the Reaction. The Glaser-Hay coupling is an oxidative process catalyzed by the copper(I) salt in the presence of oxygen.[2][3][11]
-
Solution A: Rigorous Degassing.
-
Ensure all solvents and amine bases are thoroughly degassed before use. The most effective method is three cycles of freeze-pump-thaw. Sparging with argon or nitrogen for 30-60 minutes is a viable alternative.
-
Assemble your reaction vessel under a positive pressure of an inert gas (Argon or Nitrogen) and maintain this atmosphere throughout the reaction.[6]
-
-
Solution B: Switch to Copper-Free Conditions. This is the most direct way to eliminate Glaser coupling.[14] See the protocol below for a general method.
-
Solution C: Use a Reducing Atmosphere. Some protocols suggest that running the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can effectively suppress homocoupling by keeping the catalyst in its reduced, active state.[18]
-
Problem 3: Poor Regioselectivity (Mixture of C2 and C4 Isomers)
You obtain a mixture of the desired C4-substituted product and the undesired C2-substituted isomer.
-
Probable Cause: Insufficient Differentiation in Reactivity. While C4 is kinetically favored, the energy barrier for reaction at C2 may be close enough under your current conditions to allow for competitive coupling.
-
Solution: Strategic Ligand Selection & Condition Tuning.
-
Enhance C4 Selectivity: To favor the thermodynamically preferred C4 position, use a very sterically hindered ligand. Bulky N-heterocyclic carbene (NHC) ligands (e.g., IPr, SIPr) or bulky phosphines can effectively block the more sterically hindered C2 position, leading to high C4 selectivity.[8]
-
Promote C2 Selectivity: Achieving C2 selectivity is less common and requires overriding the innate preference. In some cross-coupling reactions (like C-S coupling), specific bidentate ligands have been shown to invert selectivity, suggesting that a ligand screening approach could identify conditions for C2-alkynylation.[1]
-
Lower the Temperature: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often enhance selectivity by favoring the pathway with the lower activation energy (typically C4 coupling).
-
-
Problem 4: Significant Hydrodehalogenation
You observe a byproduct where one of the halogens has been replaced by a hydrogen atom.
-
Probable Cause: Presence of a Hydride Source. Hydrodehalogenation is a common side reaction in Pd-catalyzed couplings.[4][5] It occurs when a palladium-hydride species is formed, which then reductively eliminates with the pyrimidine halide. Sources of hydride can include:
-
The amine base or its impurities.
-
Alcohol solvents, which can undergo β-hydride elimination.[4]
-
Solution: Eliminate Hydride Sources.
-
Use Anhydrous Reagents: Ensure all solvents and liquid reagents are rigorously dried before use. Use freshly distilled amines.
-
Avoid Alcohol Solvents: If hydrodehalogenation is a persistent issue, avoid using alcohols as solvents or co-solvents.[4]
-
Choice of Base: The strength and type of base can influence the rate of hydrodehalogenation.[5] If using an amine, ensure it is high purity. In some cases, switching to an inorganic base like K₂CO₃ or Cs₂CO₃ may be beneficial.
-
Visual Guides & Protocols
Key Reaction Pathways
The following diagram illustrates the desired Sonogashira catalytic cycle and the major competing pathways that lead to common byproducts.
Caption: Systematic Troubleshooting Flowchart for Sonogashira Reactions.
Appendix A: Experimental Protocols
Protocol 1: General Procedure for Selective C4-Alkynylation (Copper-Free)
This protocol is designed to minimize alkyne homocoupling and favor substitution at the more reactive C4 position.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2,4-dihalopyrimidine (1.0 equiv.), palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if required (e.g., a bulky phosphine, 4-10 mol%).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
-
Solvent and Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., THF or DMF, to make a ~0.1 M solution).
-
Add the degassed amine base (e.g., TEA or DIPEA, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
-
Reaction Execution:
-
Workup and Purification:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired C4-alkynylated pyrimidine.
-
Protocol 2: Minimizing Glaser Homocoupling with a Copper Co-catalyst
If a copper-catalyzed system is necessary, this protocol emphasizes the rigorous exclusion of oxygen.
-
Setup and Degassing:
-
To an oven-dried Schlenk flask, add PdCl₂(PPh₃)₂ (2 mol%), CuI (1-5 mol%), and the 2,4-dihalopyrimidine (1.0 equiv.).
-
Seal the flask and perform three freeze-pump-thaw cycles to ensure a completely inert atmosphere.
-
Backfill the flask with argon or nitrogen.
-
-
Reagent Addition:
-
Add rigorously degassed solvent (e.g., THF) and degassed amine base (e.g., TEA, 3 equiv.).
-
Add the terminal alkyne (1.1 equiv.) slowly via syringe pump over 1-2 hours to keep its instantaneous concentration low, favoring cross-coupling over homocoupling.
-
-
Reaction and Workup:
-
Stir at room temperature or with gentle heating, monitoring by TLC/LC-MS.
-
Follow the workup and purification procedure described in Protocol 1. The homocoupling byproduct, if formed, is typically less polar than the desired product and can be separated by chromatography. [3]
-
References
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. [Link]
-
Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Weizmann Institute of Science. (2012). Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Weizmann Research Portal. [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
- Anonymous. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source Not Available.
-
Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Gorgani, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Vrije Universiteit Amsterdam. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Vrije Universiteit Amsterdam Research Portal. [Link]
-
Royal Society of Chemistry. (n.d.). Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Anonymous. (2008). Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
ACS Publications. (n.d.). Characterization and Minimization of Glaser Competitive Homocoupling in Sonogashira Porphyrin-Based Polycondensation. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]
-
NIH. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. [Link]
-
NIH. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. National Institutes of Health. [Link]
-
YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. MH Chem. [Link]
-
RSC Publishing. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the PdCl2(PPh3)3. ResearchGate. [Link]
-
ResearchGate. (2011). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
NIH. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Copper-free Sonogashira coupling reactions in the presence of the CataCXium A Pd G3. ResearchGate. [Link]
-
NIH. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. National Institutes of Health. [Link]
-
chemeurope.com. (n.d.). Sonogashira coupling. chemeurope.com. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Technical Support Center: A-Z Guide to Regioselective Nucleophilic Aromatic Substitution of Dichloropyrimidines
Welcome to the technical support center for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions on dichloropyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize regioselectivity and troubleshoot common issues encountered during the synthesis of substituted pyrimidine derivatives. Pyrimidine-based compounds are crucial in drug discovery, and mastering their synthesis is key to unlocking novel therapeutics.[1]
This resource provides in-depth, experience-driven advice in a direct question-and-answer format, moving from fundamental principles to specific, actionable troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
This section addresses the foundational concepts governing the regioselectivity of SNAr reactions on dichloropyrimidines.
Q1: Why is nucleophilic aromatic substitution on 2,4-dichloropyrimidine generally selective for the C4 position?
A1: The inherent electronic properties of the pyrimidine ring dictate the regioselectivity of SNAr reactions. The two nitrogen atoms are electron-withdrawing, making the carbon atoms of the ring electrophilic and susceptible to nucleophilic attack.[2] Generally, the chlorine atom at the C4 position is more reactive towards nucleophiles than the chlorine at the C2 position.[3][4] This preference is due to the greater stability of the negatively charged Meisenheimer intermediate formed upon nucleophilic attack at C4.[5] The negative charge in this intermediate can be effectively delocalized onto the adjacent nitrogen atom, a stabilizing resonance effect that is less pronounced for attack at the C2 position.[2][6] Furthermore, analysis of the Lowest Unoccupied Molecular Orbital (LUMO) shows a larger coefficient at the C4 position, indicating it is the more electrophilic site.[4][7]
Q2: What are the key factors that influence the C4 versus C2 selectivity in reactions of 2,4-dichloropyrimidines?
A2: While C4 substitution is the general rule, several factors can significantly influence and even reverse this selectivity.[3] Understanding and controlling these factors is crucial for achieving the desired regioisomer.
-
Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the pyrimidine ring plays a pivotal role.
-
Nature of the Nucleophile: Different nucleophiles can exhibit varying degrees of selectivity. While many preferentially attack the C4 position, some, like tertiary amines, can show high selectivity for the C2 position, especially with an EWG at C5.[3][8] Neutral nitrogen nucleophiles often result in mixtures of C4 and C2 isomers.[3][9]
-
Reaction Conditions: Temperature, solvent, and the choice of base are critical parameters that can modulate regioselectivity.[3] Systematic screening of these conditions is often necessary to optimize for a specific outcome.
-
Catalysis: The use of palladium catalysts, particularly in amination reactions, has been demonstrated to strongly favor the formation of the C4-substituted product.[3][9]
Q3: I'm observing a mixture of C2 and C4 isomers that are proving difficult to separate. What strategies can I employ to improve the regioselectivity?
A3: Dealing with inseparable regioisomers is a common frustration in pyrimidine chemistry. Here are several strategies to enhance selectivity and simplify purification:
-
Optimize Reaction Conditions: A systematic screening of solvents, bases, and temperatures is the first line of defense. For instance, to favor C4 substitution, conditions such as n-butanol with diisopropylethylamine (DIPEA) have been reported to be effective.[3]
-
Employ a Catalyst: For amination reactions, a palladium-catalyzed approach can dramatically increase C4 selectivity.[3][9]
-
Modify the Nucleophile: If your synthesis allows, consider if a different nucleophile could offer improved selectivity.
-
Functional Group Interconversion: In some cases, it may be beneficial to first convert one of the chloro groups to a different functional group (e.g., a thioether) to alter the relative reactivity of the remaining position.[10]
Part 2: Troubleshooting Guides for Common Experimental Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter in the lab.
Issue 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis by TLC or LC-MS shows a significant amount of unreacted dichloropyrimidine.
| Possible Cause | Explanation | Suggested Solution(s) |
| Insufficiently Reactive Nucleophile | The nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring under the chosen conditions. | 1. Use a stronger, more nucleophilic reagent. 2. Add an activating agent if applicable. 3. Increase the reaction temperature.[3] |
| Reaction Temperature is Too Low | The activation energy for the SNAr reaction is not being overcome at the current temperature. | Gradually and carefully increase the reaction temperature while monitoring for side product formation.[3] |
| Inappropriate Solvent or Base | The solvent may not be effectively solvating the reactants, or the base may not be strong enough to deprotonate the nucleophile (if required). | Screen a range of solvents with varying polarities and boiling points.[11] Also, consider a stronger, non-nucleophilic base.[3] |
| Deactivated Dichloropyrimidine Substrate | Substituents on the pyrimidine ring may be deactivating it towards nucleophilic attack. | Re-evaluate your synthetic route. It may be necessary to introduce the desired substituent at a different stage. |
Issue 2: Poor C4-Selectivity and Formation of C2-Isomer
Your reaction is proceeding, but you're obtaining an undesired mixture of C4 and C2 substituted products.
| Possible Cause | Explanation | Suggested Solution(s) |
| Reaction Conditions Favor C2-Substitution | The chosen solvent, temperature, or base may be inadvertently promoting attack at the C2 position. | 1. For aminations, consider a Palladium-catalyzed approach which is known to be highly C4-selective.[3][9] 2. Systematically screen different solvents to potentially mitigate steric effects and alter selectivity.[3] |
| Steric Hindrance Near the C4 Position | A bulky substituent on the pyrimidine ring or a sterically demanding nucleophile may hinder attack at the C4 position. | If possible, modify the nucleophile to be less sterically demanding.[3] |
| Inherent Preference of the Nucleophile for C2 | Certain nucleophiles, under specific conditions, may have an intrinsic electronic or steric preference for the C2 position. | Explore alternative nucleophiles if your synthetic scheme allows. |
Issue 3: Formation of Di-substituted Byproducts
You are aiming for a mono-substitution, but are observing the formation of a di-substituted product.
| Possible Cause | Explanation | Suggested Solution(s) |
| Excess Nucleophile | Using a large excess of the nucleophile can drive the reaction towards di-substitution, especially at elevated temperatures. | Carefully control the stoichiometry of the nucleophile. A slight excess (e.g., 1.1-1.2 equivalents) is often sufficient.[3] |
| Prolonged Reaction Time or High Temperature | Allowing the reaction to proceed for too long or at an excessively high temperature can lead to the substitution of the second chlorine atom. | Monitor the reaction closely by TLC or LC-MS and quench it once the desired mono-substituted product is maximized.[3] Consider lowering the reaction temperature to improve selectivity.[3] |
Issue 4: Difficulty in Achieving C2-Substitution
Your goal is the C2-substituted product, but the reaction is either not proceeding or is yielding the C4-isomer.
| Possible Cause | Explanation | Suggested Solution(s) |
| C4 is the More Reactive Site | As previously discussed, the C4 position is generally the more electrophilic and reactive site. | 1. Consider using a dichloropyrimidine with a C6-electron-donating group to direct substitution to the C2 position.[3][7] 2. For substrates with a C5-electron-withdrawing group, tertiary amines can be highly C2-selective.[3][8] |
| Inappropriate Reaction Conditions to Favor C2 | The chosen conditions are likely favoring the thermodynamically or kinetically preferred C4-substitution pathway. | Explore conditions that have been reported to facilitate C2 substitution, such as the use of trifluoroacetic acid (TFA) in isopropanol (IPA).[3] |
Part 3: Experimental Protocols and Visualization
To provide a practical context, here are detailed protocols for achieving regioselective substitution on dichloropyrimidines.
Protocol 1: Highly C4-Selective Palladium-Catalyzed Amination
This protocol is adapted for the highly regioselective amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines.[9]
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Aliphatic secondary amine
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 6-aryl-2,4-dichloropyrimidine, Pd(OAc)₂, and dppb in anhydrous THF.
-
In a separate flask, pre-mix the aliphatic secondary amine with LiHMDS (1.1-1.2 equivalents).
-
Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical for high regioselectivity.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Selective Mono-alkoxylation of 4,6-Dichloropyrimidin-5-amine
This protocol describes the synthesis of 4-alkoxy-6-chloro-pyrimidin-5-amine derivatives.[12]
Materials:
-
4,6-Dichloropyrimidin-5-amine
-
Desired alcohol (e.g., methanol, ethanol)
-
Sodium hydroxide (NaOH)
-
1M Hydrochloric acid (HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4,6-dichloropyrimidin-5-amine in the desired alcohol.
-
Add sodium hydroxide (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).
-
Remove the alcohol under reduced pressure.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Visualizing the SNAr Mechanism and Decision-Making
To further clarify the concepts discussed, the following diagrams illustrate the SNAr mechanism and a decision-making workflow for optimizing regioselectivity.
Caption: Generalized SNAr mechanism on 2,4-dichloropyrimidine.
Caption: Decision workflow for optimizing regioselectivity.
References
- BenchChem. (2025). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center. BenchChem.
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. ECHEMI.
- CompuChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem.
- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine. BenchChem.
- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
-
Lantrip, D., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(21), 4767-4770. Retrieved from [Link]
- Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
-
Neufeldt, S. R., & Sanford, M. S. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 53(8), 1625–1637. Retrieved from [Link]
- CompuChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem.
- CompuChem. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. CompuChem.
- Guidechem. (n.d.). What factors affect the selectivity of 2,4-Dichloropyrimidine compounds in substitution reactions?. Guidechem.
- BenchChem. (2025). Overcoming poor regioselectivity in pyrimidine substitution reactions. BenchChem.
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Retrieved from [Link]
- BenchChem. (2025). Preventing decomposition of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine during reactions. BenchChem.
-
National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 4,6-Diethoxypyrimidine in Pharmaceutical Synthesis. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine Derivatives. BenchChem.
-
ResearchGate. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. Retrieved from [Link]
-
PubMed. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines. Google Patents.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different solvent and temperature on the reaction. ResearchGate. Retrieved from [Link]
-
American Chemical Society. (2025). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Fall 2025. Retrieved from [Link]
-
National Institutes of Health. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. National Institutes of Health. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for 4,6-Diethoxypyrimidine in Medicinal Chemistry. BenchChem.
-
University of Rochester. (2026). How to Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
- BenchChem. (2025). managing side reactions during the synthesis of piperidinyl pyrimidines. BenchChem.
-
CompuChem. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. CompuChem. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
Dalton Transactions. (n.d.). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Royal Society of Chemistry. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Yield in the Synthesis of Pyrimidine-Based Kinase Inhibitors
Welcome to the technical support center for the synthesis of pyrimidine-based kinase inhibitors. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving high yields in these complex synthetic pathways. The pyrimidine scaffold is a privileged structure in medicinal chemistry, mimicking the adenine core of ATP to competitively inhibit a wide range of protein kinases.[1][2] However, its synthesis is often plagued by issues leading to low yields. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My overall reaction yield is consistently low, even after multiple attempts. What are the most fundamental factors I should check first?
Low yield is a multifaceted problem, but starting with the fundamentals can often resolve the issue without extensive re-optimization.
-
Purity of Starting Materials: This is the most common and often overlooked cause. Impurities in your starting pyrimidine scaffold, aryl halides, or boronic acids can inhibit the catalyst or introduce competing side reactions.[3] Always verify the purity of your reactants by NMR or LC-MS before starting. For instance, boronic acids are prone to dehydration to form boroxines, which can alter stoichiometry and reactivity.
-
Solvent and Reagent Quality: Ensure you are using anhydrous, degassed solvents, especially for palladium-catalyzed cross-coupling reactions.[4] The presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst, while water can hydrolyze starting materials and reagents. The role of the solvent is critical and can significantly influence reaction rates and even selectivity.[5][6][7]
-
Inert Atmosphere: Palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations are highly sensitive to oxygen.[4] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that the reaction is maintained under a positive pressure of that gas.
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The construction of pyrimidine-based kinase inhibitors frequently relies on palladium-catalyzed reactions to form key C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) bonds.[8] Low yields in these steps are a major bottleneck.
Q2: My Suzuki-Miyaura coupling reaction is sluggish or stalls completely. What are the likely causes and solutions?
Failure in a Suzuki coupling often points to issues within the catalytic cycle.
-
Cause: Inactive Catalyst: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it may not be reducing efficiently to Pd(0).
-
Solution: Switch to a modern palladacycle precatalyst (e.g., a G4 precatalyst) that cleanly generates the active Pd(0) species. Alternatively, ensure your reaction conditions (e.g., presence of a phosphine ligand) facilitate the reduction of the Pd(II) source.[4]
-
-
Cause: Inappropriate Base or Solvent: The base is not just a proton scavenger; it plays a crucial role in the transmetalation step. The solvent's polarity can also dramatically alter the reaction's outcome and selectivity.[9][10]
-
Solution: For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases like NaOtBu.[4] The choice of solvent can be complex; nonpolar solvents like toluene may favor one reaction pathway, while polar aprotic solvents like DMF or MeCN can favor another.[10] An initial screen of different base/solvent combinations is often necessary.
-
-
Cause: Poor Substrate Reactivity: Aryl chlorides are significantly less reactive than aryl bromides or iodides.[4] Additionally, highly electron-poor boronic acids can be challenging coupling partners.[11]
Diagram 1: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Q3: My Buchwald-Hartwig amination is giving a low yield. How can I optimize it?
This reaction is exceptionally sensitive to the choice of ligand and base.
-
Cause: Suboptimal Ligand Choice: The ligand is arguably the most critical component. Its electronic and steric properties are key to stabilizing the palladium catalyst and facilitating the catalytic cycle.[4]
-
Solution: There is no universal ligand. A ligand screening is essential. For primary amines, ligands like BrettPhos are often effective, while RuPhos is a good choice for secondary amines.[4] For challenging substrates like heteroaryl amines, more specialized ligands may be required.
-
-
Cause: Incorrect Base Selection: A base that is too strong can decompose starting materials, while one that is too weak will not effectively deprotonate the amine.
-
Cause: Side Reaction - Hydrodehalogenation: A common side reaction is the reduction of the aryl halide to the corresponding arene, which consumes starting material.
-
Solution: This is often promoted by certain catalyst/ligand combinations and can be minimized by optimizing the catalyst loading and reaction temperature.[4]
-
| Parameter | Recommendation for Primary Amines | Recommendation for Secondary Amines | Recommendation for Challenging Substrates |
| Ligand | BrettPhos, XPhos | RuPhos, DavePhos | tBuBrettPhos, Specialized Ligands |
| Base (General) | NaOtBu, KOtBu, LHMDS | NaOtBu, KOtBu, LHMDS | NaOtBu, LHMDS |
| Base (Sensitive Substrates) | Cs₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄ | Cs₂CO₃, K₃PO₄ |
| Table 1: Ligand and Base Selection Guide for Buchwald-Hartwig Amination.[4] |
Purification and Analytical Issues
Q4: My crude product is difficult to purify. What are common, problematic byproducts I should look for?
Purification can be complicated by byproducts with similar polarities to your desired product.
-
Homocoupled Products: Dimerization of the aryl halide or the amine can occur, leading to symmetrical byproducts that may co-elute with your product.[4]
-
Unreacted Starting Materials: If the reaction did not go to completion, separating the product from structurally similar starting materials can be challenging.
-
Fluorescent Byproducts: In certain pyrimidine syntheses, like the Biginelli reaction, competing pathways can lead to the formation of highly fluorescent dihydropyridine (DHP) byproducts, which can complicate analysis and purification.[13]
-
N-acylureas: These can form as byproducts in reactions involving urea and β-ketoesters, complicating purification.[13]
Q5: What are the best analytical techniques to identify impurities and monitor reaction progress?
A multi-technique approach is most effective.
-
Thin-Layer Chromatography (TLC): The quickest and most common method for monitoring reaction progress. It's ideal for a rapid check of reaction completion at the bench.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information than TLC. It can confirm the mass of your desired product and help identify the masses of byproducts, giving clues to their structures.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for structural elucidation. ¹H and ¹³C NMR can confirm the structure of your final product and help identify impurities if they are present in sufficient quantities.[14]
Diagram 2: General Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general framework. Optimal conditions (temperature, time, reagents) must be determined empirically for each specific substrate combination.
-
Vessel Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 equiv.), palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., XPhos, 4-10 mol%), and base (e.g., NaOtBu, 1.4-2.5 equiv.) under an inert atmosphere (e.g., in a glovebox).[4][16]
-
Seal and Purge: Seal the vial with a PTFE septum cap. If not in a glovebox, purge the vial with argon or nitrogen for 5-10 minutes.
-
Add Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe. Then, add the amine (1.1-1.2 equiv.) via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Stir the reaction for the desired amount of time (e.g., 4-24 hours). Monitor the reaction progress periodically by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl or water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM), dry the combined organic layers over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[14]
-
Spot the Plate:
-
Lane 1 (SM): Spot a dilute solution of the key starting material.
-
Lane 2 (Co): Spot the starting material first, then carefully spot an aliquot of the reaction mixture directly on top of it.
-
Lane 3 (Rxn): Spot a small aliquot of the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (eluent). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). If compounds are not UV-active, use a chemical stain (e.g., potassium permanganate).
-
Analysis: The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (the product) indicates the reaction is progressing. The "Co" spot helps to definitively identify the starting material spot in the reaction mixture lane.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
-
Fors, B. P., & Buchwald, S. L. (2011). Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Angewandte Chemie International Edition, 50(35), 8192-5. [Link]
-
Tariq, S., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(8), 13914-13927. [Link]
- BenchChem. (2025). Methods for monitoring the progress of pyrimidine reactions. Benchchem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
-
Valente, C., et al. (2016). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 18(15), 3846–3849. [Link]
-
Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]
-
Phan, N. T., et al. (2022). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules, 27(19), 6649. [Link]
-
Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
-
Sherwood, J. R., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. York Research Database. [Link]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Miyanaga, A., & Katsuyama, Y. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products. [Link]
-
Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6542. [Link]
- BenchChem. (2025). Technical Support Center: Strategies for Reducing Off-target Effects of Pyrimidine Inhibitors. Benchchem.
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
- BenchChem. (2025).
-
Roughley, S. D., & Jordan, A. M. (2011). The impact of cross-coupling reactions in modern drug discovery. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
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Technical Support Center: Scaling Up Reactions with 2,4-Dichloro-6-isopropoxypyrimidine
Introduction: 2,4-Dichloro-6-isopropoxypyrimidine is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other targeted therapies.[1][2] While reactions with this substrate are generally robust at the lab scale, scaling up for pilot or manufacturing campaigns introduces significant challenges related to regioselectivity, thermal management, and impurity control. This guide provides field-proven insights and troubleshooting strategies to navigate these complexities, ensuring a safe, efficient, and reproducible scale-up process.
Section 1: Core Reactivity and Regioselectivity FAQs
This section addresses the fundamental chemical behavior of this compound, which is crucial for understanding and controlling its reactions at any scale.
Q1: What are the primary reactive sites on this compound and what is the dominant reaction mechanism?
A1: The primary reactive sites are the chlorine atoms at the C4 and C2 positions of the pyrimidine ring. These sites are susceptible to Nucleophilic Aromatic Substitution (SNAr) .[3] The pyrimidine ring is inherently electron-deficient, which facilitates the attack of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is key to the reaction's feasibility.
Q2: How does the C6-isopropoxy group affect which chlorine atom (C2 or C4) reacts first?
A2: This is the most critical aspect of this substrate's chemistry. For an unsubstituted 2,4-dichloropyrimidine, nucleophilic attack generally favors the C4 position.[6][7] This preference is attributed to the C4 position having a larger Lowest Unoccupied Molecular Orbital (LUMO) coefficient and the ability of the anionic intermediate to delocalize the negative charge onto the N1 nitrogen atom.[4][8]
However, the C6-isopropoxy group is an electron-donating group (EDG) . This EDG electronically enriches the ring and can alter the relative reactivity of the C2 and C4 positions. Quantum mechanics studies have shown that strong electron-donating groups at the C6 position can reverse the typical C4 selectivity, making the C2 position more favorable for nucleophilic attack .[6][7] This is because the EDG alters the LUMO distribution, making the LUMO lobes at C2 and C4 more similar in size and influencing the transition state energies.[7] Therefore, depending on the nucleophile and conditions, you may observe C2 selectivity or a mixture of isomers.
Caption: Factors influencing C2 vs. C4 regioselectivity.
Section 2: Troubleshooting Guide for Reaction Scale-Up
This section provides solutions to common problems encountered when moving from bench-scale to pilot-plant or manufacturing scale.
Issue 1: Poor or Inconsistent Regioselectivity
Q: My scaled-up reaction is producing an inconsistent mixture of C2 and C4 substituted isomers, which is complicating purification. How can I improve selectivity?
A: This is a frequent and costly issue. Inconsistent regioselectivity at scale often points to problems with mixing and temperature homogeneity.
Causality & Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: Conditions that provide selectivity for small-scale reactions may not be robust enough for large-scale production. It is crucial to systematically screen solvents, bases, and temperatures to find optimal conditions.[9] For instance, to favor C4 substitution, conditions like n-butanol with DIPEA have been reported to be effective in some dichloropyrimidine systems.[9]
-
Control Addition Rate and Temperature: On a large scale, poor heat dissipation can create localized hot spots where the reaction kinetics change, leading to a loss of selectivity.
-
Action: Employ a jacketed reactor with efficient cooling. Use slow, subsurface addition of the nucleophile or base solution to maintain a constant internal temperature. Define a strict temperature range (e.g., ±2 °C) for the reaction.
-
-
Improve Mixing: Inadequate mixing can create areas of high reagent concentration, promoting side reactions and affecting selectivity.
-
Action: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) and that the stirring speed is sufficient to maintain a homogeneous slurry or solution. Baffles in the reactor can also significantly improve mixing efficiency.
-
-
Consider a Catalyzed Approach: For challenging aminations, palladium-catalyzed (Buchwald-Hartwig) cross-coupling can offer superior regioselectivity compared to traditional SNAr, often favoring the C2 position.[10] While more expensive, the improved selectivity can drastically reduce purification costs.
| Parameter | To Favor C4 Substitution (General) | To Favor C2 Substitution (General) | Rationale |
| Nucleophile | Small, less sterically hindered amines/alkoxides. | Bulky nucleophiles that are sterically hindered from attacking the C4 position. | Steric hindrance around the C4 position can direct attack to the more accessible C2 position. |
| Solvent | Aprotic polar solvents (e.g., DMF, DMAc, NMP). | Less polar solvents may sometimes alter selectivity. | Solvent polarity can influence the stability of the Meisenheimer intermediates for C2 vs. C4 attack. |
| Temperature | Lower temperatures (e.g., 0-25 °C). | May require higher temperatures if the nucleophile is less reactive. | The kinetic product is often formed at lower temperatures. Higher temperatures can lead to equilibration or side reactions, reducing selectivity. |
Issue 2: Formation of Side Products (Disubstitution & Hydrolysis)
Q: I'm observing significant amounts of the di-substituted product and/or a hydroxypyrimidine impurity after work-up. How can I prevent these?
A: These impurities arise from poor stoichiometric control and exposure to water, respectively.
Troubleshooting Disubstitution:
-
Stoichiometric Control: This is the most common cause.
-
Action: Use no more than 1.0-1.05 equivalents of the nucleophile. Ensure accurate weighing and charging of all reagents. A slow addition of the nucleophile to the dichloropyrimidine solution (inverse addition) ensures the nucleophile is always the limiting reagent until the very end of the addition.
-
-
Reaction Monitoring: Over-running the reaction can lead to the mono-substituted product reacting further.
-
Action: Monitor the reaction closely by a reliable method (e.g., LC-MS, HPLC). Quench the reaction as soon as the starting material is consumed to an acceptable level (e.g., <1%).
-
Troubleshooting Hydrolysis:
-
Source of Water: The hydroxypyrimidine (-OH replacing a -Cl) is formed by the reaction with water, which can be present in solvents, reagents, or introduced during an aqueous work-up under basic conditions.
-
Action: Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture ingress.
-
-
Work-up pH Control: During aqueous work-up, a high pH can accelerate the hydrolysis of any remaining chloro-pyrimidine species.
-
Action: If an aqueous work-up is necessary, keep the pH neutral or slightly acidic during extraction. Quench the reaction by adding it to a cooled, buffered aqueous solution rather than adding water directly to the reaction vessel.
-
Caption: Key reaction pathways leading to desired and undesired products.
Issue 3: Thermal Runaway Risk & Exotherm Management
Q: My lab-scale reaction had a mild exotherm, but I am concerned about thermal control in a 500 L reactor. What are the best practices for thermal management?
A: This is a critical safety concern. Heat generation scales with volume (cubed), while heat dissipation scales with surface area (squared). A manageable exotherm at 1 L can become a dangerous runaway reaction at 500 L.[11]
Best Practices for Thermal Safety:
-
Calorimetry Data: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction, maximum temperature of synthesis reaction (MTSR), and other critical safety parameters.
-
Semi-Batch Operation: Never mix all reagents at once at a large scale. A semi-batch process, where one reagent is added slowly and controllably to the other, is standard industrial practice.
-
Engineered Controls:
-
Reactor: Use a glass-lined or stainless steel reactor with a high-performance thermal jacket and an external cooling system.
-
Addition Control: Use a calibrated pump for the controlled addition of the liquid reagent. The addition rate should be tied to the reactor's ability to remove heat, maintaining the batch temperature within the safe operating range.
-
Emergency Quench: Have a documented and tested emergency quenching plan. This typically involves having a separate vessel with a quench solution ready to be added in case of a cooling failure.
-
Caption: A generalized workflow emphasizing safety and control points for scale-up.
Section 3: Protocol for Scaled-Up Amination (Illustrative Example)
This protocol outlines a general procedure for a selective mono-amination reaction at a 50 L scale. Note: This is a template and must be adapted and tested at a smaller scale for your specific nucleophile.
Safety: 2,4-Dichloro-6-methylpyrimidine (a related compound) is classified as corrosive and can cause severe skin burns and eye damage.[12][13] Assume similar hazards for the isopropoxy derivative. Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses, and a face shield. Handle in a well-ventilated area.
Protocol: Synthesis of a 4-Amino-2-chloro-6-isopropoxypyrimidine Derivative
-
Reactor Preparation:
-
Ensure a 100 L jacketed glass-lined reactor is clean, dry, and leak-tested.
-
Inert the reactor by purging with dry nitrogen. Maintain a gentle nitrogen blanket throughout the process.
-
-
Charging:
-
Charge the reactor with this compound (e.g., 5.0 kg, 1 eq.).
-
Charge anhydrous tetrahydrofuran (THF) (e.g., 50 L).
-
Start agitation to ensure complete dissolution.
-
-
Cooling:
-
Cool the reactor contents to 0-5 °C using the cooling jacket.
-
-
Nucleophile Addition:
-
In a separate, dry, and inerted vessel, prepare a solution of the primary/secondary amine (0.98 eq.) and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (1.1 eq.) in anhydrous THF (10 L).
-
Slowly add the amine/base solution to the reactor via a subsurface addition tube over 2-4 hours.
-
CRITICAL: Monitor the internal temperature continuously. The addition rate must be controlled to ensure the temperature does not exceed 10 °C.
-
-
Reaction:
-
Once the addition is complete, maintain the reaction mixture at 5-10 °C.
-
Monitor the reaction progress every hour using HPLC until the starting material is <1.0% remaining.
-
-
Quenching:
-
In a separate vessel, prepare a cooled (0-5 °C) solution of 1 M ammonium chloride (NH₄Cl) (25 L).
-
Slowly transfer the reaction mixture into the stirred quench solution. This controls the quench exotherm and prevents pH spikes.
-
-
Work-up and Isolation:
-
Stop agitation and allow the layers to separate.
-
Separate the aqueous layer and extract it once with ethyl acetate (20 L).
-
Combine the organic layers, wash with brine (20 L), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to a minimal volume.
-
Add a suitable anti-solvent (e.g., heptane) to induce crystallization.
-
Isolate the product by filtration, wash with cold heptane, and dry under vacuum.
-
Section 4: References
-
IJSAT. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine. Retrieved from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Retrieved from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). Retrieved from [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]
-
Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(21), 7243. Retrieved from [Link]
-
BioProcess International. (2020). Current Challenges with Cell Culture Scale-up for Biologics Production. Retrieved from [Link]
-
National Institutes of Health. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 51(9), 2186–2196. Retrieved from [Link]
-
ACS Publications. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Organic Letters, 22(15), 6030–6035. Retrieved from [Link]
-
Google Patents. (2013). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. Retrieved from
-
Google Patents. (2020). CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. Retrieved from
-
PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. Retrieved from [Link]
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- 1. ijsat.org [ijsat.org]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. studylib.net [studylib.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. fishersci.com [fishersci.com]
- 13. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Palladium Catalyst Removal from Pyrimidine Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the critical, and often challenging, process of removing residual palladium catalysts from pyrimidine-containing products. Given the prevalence of pyrimidine scaffolds in active pharmaceutical ingredients (APIs) and the stringent regulatory limits on elemental impurities, mastering this purification step is paramount.[1][2]
This resource moves beyond simple protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common failures, and provide a logical framework for developing a robust, validated purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from pyrimidine-based compounds particularly challenging?
A1: The core of the challenge lies in the chemical nature of the pyrimidine ring itself. The two nitrogen atoms within the ring possess lone pairs of electrons, making them effective Lewis bases. These nitrogen atoms can act as strong ligands, forming stable coordination complexes with the palladium center, which is a soft Lewis acid.[3][4] This strong interaction can keep the palladium solubilized in the reaction mixture, making it difficult to remove by simple filtration and harder for solid-supported scavengers to effectively capture the metal.[3]
Q2: What are the primary methods for palladium removal, and when should I consider each?
A2: There are four principal strategies, often used in combination:
-
Adsorption (Scavenging): This is the most common and often most effective method. It involves using a solid-supported material (a "scavenger") with functional groups that have a very high affinity for palladium.[5] The reaction mixture is treated with the scavenger, which selectively binds the palladium, and is then easily removed by filtration. This is the preferred method for removing soluble palladium species.
-
Filtration: This is effective for removing heterogeneous palladium catalysts (like Pd/C) or palladium that has precipitated or agglomerated into insoluble particles.[6] It is often used as a first-pass purification step but is generally insufficient for removing the soluble, homogeneous palladium species that often leach into the product solution.[7][8]
-
Crystallization: Recrystallizing the final product can be an effective purification step. However, its success is highly dependent on the system. In some cases, palladium impurities can be efficiently purged in the mother liquor. In other instances, the palladium complex may co-crystallize with the product, leading to poor removal or even concentration of the impurity.[2]
-
Extraction: Liquid-liquid extraction is generally a low-efficiency method for palladium removal and is not a recommended primary technique.[6]
Q3: What are the regulatory limits for residual palladium in APIs?
A3: Global regulatory bodies, harmonized under the International Council for Harmonisation (ICH) Q3D guideline for elemental impurities, place strict limits on palladium. Palladium is classified as a Route-Specific, high-toxicity element. The Permitted Daily Exposure (PDE) for oral administration is 100 µ g/day , which often translates to a concentration limit of 10 ppm (µg/g) in the final drug substance, depending on the maximum daily dose of the drug.[1]
Q4: How can I accurately quantify the amount of residual palladium in my product?
A4: The industry-standard and most reliable method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[9][10] This technique offers the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level.[11] While faster, in-lab fluorescence-based assays exist for process screening, final quality control and regulatory submissions require a validated method like ICP-MS.[9][10][12]
Troubleshooting Guide: Common Issues & Solutions
Issue 1: My scavenger treatment is ineffective; high palladium levels (>10 ppm) remain.
This is a common issue stemming from several potential root causes. A systematic approach is required to diagnose the problem.
Potential Causes & Corrective Actions:
-
Incorrect Scavenger Selection: The scavenger's effectiveness depends on the palladium's oxidation state [Pd(0) vs. Pd(II)] and the surrounding chemical environment. Thiol- and thiourea-based scavengers are excellent general choices due to sulfur's high affinity for palladium.[5][13][14] However, other functionalities like amines or triazines (TMT) can be more effective in specific contexts.[15][16]
-
Solution: Do not rely on a single scavenger. Perform a screening study with a panel of scavengers with different functional groups (e.g., Thiol, Thiol-Urea, Amine, TMT) to empirically determine the best performer for your specific product and solvent system.[17]
-
-
Suboptimal Scavenging Conditions: Time, temperature, and mixing are critical process parameters.
-
Solution: Ensure vigorous stirring to maximize contact between the dissolved palladium and the solid scavenger (addressing poor mass transfer).[7] If room temperature treatment is insufficient, consider increasing the temperature (e.g., 40-60 °C) and extending the treatment time (from 1-2 hours up to 24 hours).[3][18]
-
-
Insufficient Scavenger Amount: The scavenger has a finite capacity. If the amount of palladium is underestimated, the scavenger can become saturated.
-
Solution: Start with a defined excess of scavenger. A common starting point is 4-10 molar equivalents of scavenger functional groups relative to the theoretical amount of palladium.[19] If levels remain high, increase the scavenger load.
-
Issue 2: I'm experiencing significant loss of my pyrimidine product during purification.
Product loss is a critical issue, impacting yield and cost-of-goods. The cause is almost always non-specific binding.
Potential Causes & Corrective Actions:
-
Non-Specific Adsorption onto Activated Carbon: Activated carbon is inexpensive but notoriously non-specific. Its high surface area can adsorb your target molecule, especially if it is large or has aromatic functionality.[2][3]
-
Product Trapping in the Scavenger Matrix: After scavenging, the solid must be filtered and washed to recover any product that is physically trapped.
-
Solution: After filtering the scavenger, wash the filter cake thoroughly with fresh solvent.[3] Combine the filtrate and the washings to maximize product recovery.
-
Data & Protocols
Comparative Analysis of Palladium Removal Methods
The choice of method is a trade-off between cost, efficiency, and product loss. The table below summarizes the key characteristics of common approaches.
| Method | Selectivity | Capacity | API Loss Potential | Cost | Scalability | Primary Application |
| Activated Carbon | Low | High | High | Low | Excellent | Bulk Pd removal, cost-sensitive processes.[5][20][21] |
| Silica Scavengers | High | Medium | Very Low | Medium | Excellent | High-value APIs, low ppm targets.[5][13][14] |
| Polymer Resin Scavengers | High | High | Low | High | Good | High Pd concentrations, flow chemistry.[15][22] |
| Crystallization | Variable | N/A | Variable | Low | Excellent | Final polishing step, if effective.[2] |
Visual Workflow: Decision Tree for Palladium Removal
This diagram outlines a logical pathway for developing a purification strategy after a palladium-catalyzed reaction involving a pyrimidine substrate.
Caption: Decision workflow for palladium purification.
Experimental Protocols
Protocol 1: Screening Solid-Supported Scavengers
Objective: To identify the most effective scavenger for removing palladium from a specific pyrimidine product solution.
-
Preparation: Prepare a stock solution of your crude pyrimidine product in a suitable process solvent (e.g., THF, EtOAc, MeCN) at a known concentration. Analyze a sample of this stock solution via ICP-MS to determine the initial palladium concentration (ppm).
-
Setup: In separate vials, place a small, known amount (e.g., 25-50 mg) of different scavenger candidates (e.g., SiliaMetS Thiol, Si-TMT, MP-TMT).[15][23] Use at least 3-4 different types.
-
Scavenging: Add an equal, known volume of the product stock solution to each vial. Ensure the scavenger-to-palladium molar ratio is consistent and in excess (e.g., 10 equivalents).
-
Agitation: Seal the vials and agitate them on a shaker or stir plate at a consistent speed. For an initial screen, run for a set time (e.g., 2 hours) at room temperature.
-
Sampling & Analysis: After the allotted time, filter the contents of each vial (a syringe filter is effective for small scale). Submit the filtrate from each for ICP-MS analysis to determine the final palladium concentration.
-
Evaluation: Compare the final Pd levels for each scavenger. The one that provides the lowest residual palladium is the most effective. Also, analyze the filtrate by HPLC to check for any product loss compared to the initial stock solution.
Protocol 2: Batch Scavenging with Selected Scavenger
Objective: To remove palladium from a reaction mixture using the optimal scavenger identified in Protocol 1.
-
Work-up: Complete the initial aqueous work-up of your reaction. Dissolve the crude product in the chosen process solvent.
-
Scavenger Addition: Add the selected scavenger to the solution. The amount should be based on the screening results and scaled appropriately for the reaction size (typically 5-10 wt% of the scavenger relative to the product weight is a robust starting point).
-
Agitation: Stir the mixture vigorously at the optimized temperature (e.g., room temperature or 50 °C) for the optimized time (e.g., 2-16 hours).[23]
-
Filtration: Prepare a small pad of Celite® (approx. 1-2 cm) in a Büchner funnel. Filter the reaction mixture through the Celite® pad to remove the solid-supported scavenger.[7]
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[3]
-
Concentration & Analysis: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product. Submit a sample for final ICP-MS analysis to confirm palladium levels are below the target threshold.
Diagram: Factors Influencing Scavenger Efficiency
This diagram illustrates the key parameters that must be considered and optimized for a successful scavenging process.
Caption: Key factors affecting scavenger performance.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. Pharmaceutical Technology.
- Removal of palladium (Pd) catalysts Activated Carbon. Osaka Gas Chemicals Co., Ltd.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Metal scavengers for organic purific
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
- Removal of Residual Palladium
- Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents. Organic Process Research & Development.
- Palladium catalyst recovery using scavenger resin. SpinChem.
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Books - The Royal Society of Chemistry.
- How to Remove Palladium in three easy steps. Biotage.
- Technical Support Center: Palladium Catalyst Removal in 3-Thienyl Compound Synthesis. Benchchem.
- Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. PubMed.
- Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube.
- Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Benchchem.
- How can i remove palladium Pd catalyst easily?
- Metal Scavenger Guide. Sopachem.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- Screening. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Technical Support Center: Removal of Palladium Catalyst from 2-Bromo-5-(bromomethyl)pyridine Reaction Mixtures. Benchchem.
Sources
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- 5. pubs.acs.org [pubs.acs.org]
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- 11. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 21. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 22. spinchem.com [spinchem.com]
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Technical Support Center: Stability of the Isopropoxy Group in Cross-Coupling Reactions
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the isopropoxy group under various cross-coupling conditions. Our goal is to equip you with the scientific rationale behind experimental choices to ensure the success of your synthetic endeavors.
Introduction
The isopropoxy group is a common substituent in organic synthesis, valued for its steric bulk and electron-donating properties. While generally considered robust, its stability can be a concern under the diverse conditions employed in modern cross-coupling reactions. This guide will navigate the complexities of using isopropoxy-containing substrates in key transformations like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.
Frequently Asked Questions (FAQs)
Q1: How does the isopropoxy group influence the reactivity of an aryl halide in cross-coupling reactions?
A1: The isopropoxy group is an electron-donating group (EDG) through resonance, which increases the electron density of the aromatic ring. This electronic effect can make the oxidative addition of the palladium catalyst to the aryl halide, the rate-determining step in many cross-coupling reactions, more challenging.[1] Aryl halides with electron-withdrawing groups generally react more readily.[1] Additionally, the steric bulk of the isopropoxy group, particularly when positioned ortho to the halide, can hinder the approach of the catalyst, further slowing down the reaction.
Q2: Is the isopropoxy group prone to cleavage under typical cross-coupling conditions?
A2: While generally stable, the isopropoxy group can undergo cleavage under certain conditions, particularly with nickel catalysts which are known to activate and cleave robust C(aryl)-O bonds.[2][3] In palladium-catalyzed reactions, cleavage is less common but can occur under harsh conditions, such as high temperatures and the use of strong bases. The mechanism of cleavage often involves oxidative addition of the palladium into the C-O bond, which is more facile with electron-rich and sterically accessible ethers.
Q3: How does the choice of base affect the stability of the isopropoxy group?
A3: The choice of base is critical. Strong bases like alkoxides (e.g., NaOtBu, LiOiPr) can potentially mediate the cleavage of the isopropoxy group, especially at elevated temperatures.[1] Milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally safer choices when dealing with sensitive functional groups.[1][4]
Q4: Are there specific ligands that are recommended for cross-coupling reactions with isopropoxy-substituted substrates?
A4: Yes, the choice of ligand is crucial. For electron-rich aryl halides, bulky and electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition step. Ligands from the Buchwald family, such as SPhos, XPhos, and RuPhos, are frequently employed to enhance catalyst activity and stability.[2] N-heterocyclic carbene (NHC) ligands can also be effective due to their strong σ-donating properties.[2]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Low or no yield when coupling an isopropoxy-substituted aryl halide.
Potential Causes & Solutions:
-
Slow Oxidative Addition: The electron-donating nature of the isopropoxy group can impede oxidative addition.[1]
-
Inappropriate Base: The base may not be strong enough to promote transmetalation or may be causing substrate/product degradation.
-
Steric Hindrance: An ortho-isopropoxy group can sterically hinder the coupling.
-
Solution: Use a ligand with a larger bite angle or increased steric bulk to create a more accessible catalytic center.
-
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-isopropoxybenzene
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-isopropoxybenzene (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Guide 2: Heck Reaction
Issue: Cleavage of the isopropoxy group observed as a side product.
Potential Causes & Solutions:
-
High Reaction Temperature: The Heck reaction often requires elevated temperatures, which can promote C-O bond cleavage.
-
Solution: Screen lower reaction temperatures. The use of more active catalyst systems, such as those with palladacycle precatalysts or highly active phosphine ligands, may allow for lower reaction temperatures.
-
-
Palladium-Catalyzed C-O Activation: Although less common than with nickel, palladium can catalyze the cleavage of aryl ethers under certain conditions.
-
Solution: Avoid overly strong bases and consider the use of phosphine-free conditions if ligand-assisted C-O activation is suspected. The addition of silver salts can sometimes mitigate side reactions.
-
Guide 3: Sonogashira Coupling
Issue: Low reactivity of the isopropoxy-substituted aryl halide.
Potential Causes & Solutions:
-
Catalyst Inhibition: The isopropoxy group can potentially coordinate to the palladium or copper center, leading to catalyst inhibition.
-
Solution: Employ a copper-free Sonogashira protocol to eliminate potential issues with the copper co-catalyst. The use of bulky ligands can also disfavor unwanted coordination.
-
-
Slow Oxidative Addition: Similar to the Suzuki reaction, the electron-rich nature of the substrate can be a hurdle.
-
Solution: Increase the catalyst loading or switch to a more active palladium precatalyst. The use of a stronger base, such as an amine base like piperidine or DBU, is common in Sonogashira couplings and can facilitate the reaction.[5]
-
Guide 4: Buchwald-Hartwig Amination
Issue: Formation of hydrodehalogenation byproduct instead of the desired arylamine.
Potential Causes & Solutions:
-
β-Hydride Elimination: This is a common side reaction in Buchwald-Hartwig amination, leading to the formation of a hydrodehalogenated arene.[6]
-
Solution: The choice of ligand is critical to suppress β-hydride elimination. Bulky biarylphosphine ligands are known to favor the desired reductive elimination pathway.[6] Optimizing the base and solvent system can also minimize this side reaction.
-
-
Slow Reductive Elimination: The steric bulk of the isopropoxy group, especially in the ortho position, combined with a bulky amine, can slow down the final C-N bond-forming step.
-
Solution: Employ ligands that are known to accelerate reductive elimination, such as those with a large bite angle or specific electronic properties. Increasing the reaction temperature may also be beneficial, but with caution to avoid C-O cleavage.
-
Data Summary & Visualization
Table 1: General Stability of Isopropoxy Group in Common Cross-Coupling Reactions
| Reaction | General Stability | Key Challenges | Recommended Ligands | Recommended Bases |
| Suzuki-Miyaura | Generally Stable | Slow oxidative addition, steric hindrance | Bulky biarylphosphines (XPhos, SPhos) | K₃PO₄, K₂CO₃ |
| Heck | Moderately Stable | Potential for C-O cleavage at high temperatures | Phosphine-free or bulky phosphines | Weak inorganic bases (e.g., NaOAc) |
| Sonogashira | Generally Stable | Slow oxidative addition, potential catalyst inhibition | Bulky phosphines, NHCs | Amine bases (e.g., Et₃N, piperidine) |
| Buchwald-Hartwig | Generally Stable | β-hydride elimination, slow reductive elimination | Bulky biarylphosphines (Josiphos, BrettPhos) | NaOtBu, LiHMDS (with caution) |
Diagram 1: Factors Influencing Isopropoxy Group Stability
Caption: Key factors influencing the stability of the isopropoxy group.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717–1726. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Overcoming solubility issues in reactions with 2,4-Dichloro-6-isopropoxypyrimidine
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2,4-Dichloro-6-isopropoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during its use, with a specific focus on overcoming solubility issues that can impede reaction success. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to troubleshoot effectively.
Understanding the Molecule: Solubility Profile
This compound is a substituted pyrimidine, a class of heterocyclic compounds fundamental to many areas of chemical synthesis and pharmaceutical development.[1][2] Its structure, featuring a pyrimidine core with two reactive chlorine atoms and an isopropoxy group, dictates its physical and chemical properties. The molecule is largely non-polar, making it poorly soluble in aqueous solutions but generally soluble in a range of organic solvents.
Solubility is a thermodynamic equilibrium, and its behavior can be influenced by solvent choice, temperature, and the presence of other reagents.[3][4] Understanding these factors is the first step in designing a successful reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues you may encounter in the laboratory.
Q1: My this compound is not dissolving in my chosen reaction solvent at room temperature. What are my initial steps?
This is a common starting problem. Before making significant changes to your protocol, consider these initial troubleshooting steps:
-
Verify Solvent Quality: Ensure your solvent is anhydrous and of an appropriate grade. Water or other impurities can significantly alter the solubility profile.
-
Gentle Heating: For most solids, solubility increases with temperature.[5][6][7] Try warming the mixture gently (e.g., to 40-60 °C) with stirring. This increases the kinetic energy of the system, helping to overcome the crystal lattice energy of the solid.[6] Be cautious not to exceed the boiling point of the solvent or cause decomposition of your starting material.
-
Increase Stirring/Agitation: Ensure your reaction is being stirred vigorously. This maximizes the surface area contact between the solute and the solvent, facilitating dissolution.
If these simple measures fail, you will need to reconsider your solvent system.
Q2: Which solvents are recommended for this compound, and how do I choose the right one?
Choosing the right solvent is critical. The principle of "like dissolves like" is a good starting point. Given the compound's structure, a range of aprotic solvents are typically effective.
Solubility Reference Table
| Solvent | Type | Dielectric Constant (Polarity) | Typical Utility & Comments |
| Tetrahydrofuran (THF) | Ethereal (Aprotic) | 7.6 | Good. A common starting point for many reactions. Its moderate polarity and boiling point make it versatile. |
| Dichloromethane (DCM) | Halogenated (Aprotic) | 9.1 | Good. Excellent for dissolving non-polar to moderately polar compounds. Low boiling point is useful for easy removal. |
| Toluene | Aromatic (Aprotic) | 2.4 | Moderate. Can be effective, especially at elevated temperatures. Useful for reactions requiring higher temperatures. |
| Acetonitrile (ACN) | Nitrile (Aprotic, Polar) | 37.5 | Moderate to Good. A polar aprotic solvent that can be effective, though its high polarity may not always be optimal.[8][9][10] |
| N,N-Dimethylformamide (DMF) | Amide (Aprotic, Polar) | 36.7 | Excellent. A powerful polar aprotic solvent that can dissolve many poorly soluble compounds. Use sparingly due to its high boiling point and difficulty to remove. |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide (Aprotic, Polar) | 46.7 | Excellent. Similar to DMF, DMSO is a very strong solvent.[11] Often used as a last resort or as a co-solvent due to its very high boiling point. |
| 1,4-Dioxane | Ethereal (Aprotic) | 2.2 | Good. Similar properties to THF but with a higher boiling point, allowing for higher reaction temperatures. |
| Water | Protic, Polar | 80.1 | Insoluble. The compound is hydrophobic and will not dissolve in water. |
| Ethanol / Methanol | Protic, Polar | 24.5 / 32.7 | Poor to Moderate. May show some solubility, but the protic nature can interfere with many reactions involving the chloro-substituents. |
To systematically select a solvent, we recommend performing a small-scale solubility screening.
Workflow for Solvent System Selection
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// Edges Start -> Screen; Screen -> Soluble; Soluble -> Proceed [label="Yes"]; Soluble -> Heat [label="No"]; Heat -> Proceed [label="Yes"]; Heat -> CoSolvent [label="No"]; CoSolvent -> Reassess; CoSolvent -> Proceed [label="If successful"]; Reassess -> PTC; } G Caption: Decision workflow for troubleshooting solubility.
Q3: Heating my reaction mixture isn't enough. What is a "co-solvent" and how do I use it?
A co-solvent is a small amount of a strong solvent added to the primary (bulk) solvent to increase the solubility of a reagent.[12][13] This is an extremely powerful technique for reactions where the starting material has low solubility in the ideal bulk solvent.
Mechanism of Action: The co-solvent disrupts the solvent-solvent interactions of the bulk medium and creates a more favorable solvation environment for the solute, effectively "pulling" it into solution.[14][15]
-
Common Co-Solvent Systems:
-
Toluene / DMF (e.g., 10:1 v/v)
-
Heptane / THF (e.g., 5:1 v/v)
-
Dioxane / DMSO (e.g., 20:1 v/v)
-
The key is to use the minimum amount of the strong solvent (DMF, DMSO) required to achieve dissolution, as this simplifies downstream workup and purification.
Diagram of Co-Solvent Action
Q4: My reaction involves an ionic nucleophile (e.g., a sodium salt) which is insoluble in the organic solvents that dissolve my pyrimidine. How can I make them react?
This is a classic phase-incompatibility problem. The solution is often Phase Transfer Catalysis (PTC) .
A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another where the reaction can occur.[16] For your situation, the catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with your anionic nucleophile. This new, larger ion pair has organic-soluble ("lipophilic") character, allowing it to move from the aqueous or solid phase into the bulk organic solvent to react with the dissolved pyrimidine.[17]
-
Typical PTC Conditions:
-
Solvent System: Biphasic, e.g., Toluene and Water.
-
Catalyst: 1-10 mol% of a quaternary ammonium or phosphonium salt (e.g., TBAB, Aliquat 336).
-
Benefit: Allows reactions between incompatible reagents at moderate temperatures, often with improved reaction rates and yields.
-
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To efficiently determine the best solvent for this compound before committing to a large-scale reaction.
Materials:
-
This compound
-
A selection of candidate solvents (e.g., THF, Toluene, DCM, Acetonitrile, DMF)
-
Small vials (e.g., 2 mL) with stir bars
-
Graduated micropipettes
Procedure:
-
Preparation: Add a small, known amount of this compound (e.g., 10 mg) to each vial.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.1 mL) to the corresponding vial.
-
Observation at Room Temp: Stir vigorously for 2-3 minutes at room temperature. Observe and record if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL at a time), stirring after each addition, until the solid dissolves or a practical volume limit is reached (e.g., 1.0 mL). Record the total volume required.
-
Heating: If the solid remains insoluble, gently warm the vial to ~50 °C and observe any changes.
-
Repeat: Repeat steps 2-5 for each candidate solvent.
-
Analysis: Compare the results to determine the solvent in which the compound is most soluble (i.e., requires the least volume to dissolve). This is your best candidate for the reaction.
Protocol 2: General Reaction Using a Co-Solvent System
Objective: To perform a reaction where the pyrimidine starting material has poor solubility in the primary reaction solvent. This example uses a nucleophilic substitution.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., an amine, 1.1 eq)
-
Base (e.g., DIPEA, 1.5 eq)
-
Primary Solvent (e.g., Toluene)
-
Co-Solvent (e.g., DMF)
-
Reaction flask with condenser and magnetic stirrer
Procedure:
-
Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound.
-
Add Primary Solvent: Add the bulk of the primary solvent (e.g., 9 mL of Toluene for a 10 mL total reaction volume). Begin stirring. You will observe that the solid does not fully dissolve.
-
Add Co-Solvent: Slowly add the co-solvent (e.g., DMF) dropwise via syringe until all the solid starting material dissolves. Record the volume added (typically, this might be 0.5-1.0 mL). The solution should now be homogeneous.
-
Add Reagents: Add the base (DIPEA), followed by the nucleophile.
-
Reaction: Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture. The workup will involve washing with water or brine. Be aware that the co-solvent (DMF/DMSO) is water-soluble and will be removed during aqueous washes. Multiple extractions may be necessary to fully remove it.
Self-Validation: The success of this protocol is validated by the initial complete dissolution of the starting material upon addition of the co-solvent, which is a prerequisite for a successful homogeneous reaction.
References
- (2014-11-13)
- (2011-06-16)
- (2010-11-16)
- (2023-12-21)
- (2024-09-08)
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega. [Link]
-
Effect of solvent for the synthesis of pyrimidine derivative 3 b. ResearchGate. [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Tolba, M. S. et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link]
-
Phase-transfer catalyst. Wikipedia. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Baluja, S. et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News. [Link]
-
Temperature Effects on Solubility. Chemistry LibreTexts. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
What Is Phase Transfer Catalysis?. Chemistry For Everyone - YouTube. [Link]
-
Management of suspected reactions. Australian Red Cross Lifeblood. [Link]
-
Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. PubMed Central. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. DelveInsight. [Link]
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]
-
Why does solubility of solids sometimes decrease with temperature increase?. Chemistry Stack Exchange. [Link]
-
A plausible catalytic cycle for pyrimidine synthesis. ResearchGate. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. [Link]
-
Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. [Link]
-
Normalized spectra of probe 1 in THF, acetonitrile, and DMSO solvents. ResearchGate. [Link]
-
Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. PubMed. [Link]
-
Acetonitrile as solvent. ResearchGate. [Link]
-
The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. ResearchGate. [Link]
-
Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]
-
2,4-Dichloro-6-(4-methoxyphenyl)pyrimidine. PubChem. [Link]
-
SOLUBILITY DATA SERIES. IUPAC. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. srdata.nist.gov [srdata.nist.gov]
- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How does temperature affect solubility? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
Validation & Comparative
A Technical Guide to 2,4-Dichloro-6-alkoxypyrimidines in Synthesis: A Comparative Analysis of Isopropoxy and Methoxy Substituents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, substituted pyrimidines stand out as privileged scaffolds, forming the core of numerous therapeutic agents, particularly in the realm of kinase inhibitors. Among the key building blocks for accessing these complex molecules, 2,4-dichloro-6-alkoxypyrimidines offer a versatile platform for sequential and regioselective functionalization. This guide provides an in-depth technical comparison of two prominent members of this class: 2,4-dichloro-6-isopropoxypyrimidine and 2,4-dichloro-6-methoxypyrimidine. By examining their synthesis, reactivity, and applications, supported by experimental data and theoretical insights, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Introduction: The Strategic Importance of 2,4-Dichloro-6-alkoxypyrimidines
The synthetic utility of 2,4-dichloropyrimidine derivatives is rooted in the differential reactivity of the two chlorine atoms at the C2 and C4 positions. The presence of an alkoxy group at the C6 position introduces an additional layer of control, influencing the electronic properties and steric environment of the pyrimidine ring. This, in turn, dictates the regioselectivity of subsequent transformations, primarily nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice between a methoxy and an isopropoxy group, while seemingly subtle, can have significant implications for reaction outcomes, solubility of intermediates, and ultimately, the biological activity of the final products.
Physicochemical Properties: A Comparative Overview
A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective use in synthesis. The table below summarizes key physicochemical data for this compound and 2,4-dichloro-6-methoxypyrimidine.
| Property | This compound | 2,4-Dichloro-6-methoxypyrimidine |
| CAS Number | 6684-27-1 | 43212-41-5 |
| Molecular Formula | C7H8Cl2N2O | C5H4Cl2N2O |
| Molecular Weight | 207.06 g/mol | 179.00 g/mol |
| Appearance | Not explicitly found, likely a solid or oil | White to off-white solid |
| Solubility | Expected to have higher solubility in organic solvents compared to the methoxy analogue | Soluble in many organic solvents |
The larger, more lipophilic isopropoxy group generally imparts greater solubility in nonpolar organic solvents, which can be advantageous in certain reaction media and for purification processes.
Synthesis of 2,4-Dichloro-6-alkoxypyrimidines
The general and most common synthetic route to 2,4-dichloro-6-alkoxypyrimidines involves a two-step process starting from a readily available precursor like barbituric acid or a substituted malonic ester. The key steps are the formation of the corresponding 6-alkoxy-2,4-dihydroxypyrimidine followed by a chlorination reaction.
Figure 1: General synthetic workflow for 2,4-dichloro-6-alkoxypyrimidines.
Experimental Protocol: Synthesis of 2,4-Dichloro-6-methyl-pyrimidine (as a representative example)[1]
A mixture of 45 g (0.36 mol) of 2,4-dihydroxy-6-methyl-pyrimidine is treated with phosphorus oxychloride in the presence of diethylaniline. The reaction mixture is refluxed for 3 hours. After cooling, the excess phosphorus oxychloride is decomposed over ice, and the mixture is neutralized with NaOH. The aqueous layer is saturated with NaCl and extracted with ether. The combined ethereal extracts are evaporated, and the residue is distilled to yield the final product.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of nucleophiles. The regioselectivity of this reaction on 2,4-dichloro-6-alkoxypyrimidines is profoundly influenced by the nature of the alkoxy group.
Theoretical Basis for Regioselectivity
Computational studies, specifically Density Functional Theory (DFT) calculations, have shed light on the factors governing the regioselectivity of SNAr reactions on 2,4-dichloropyrimidines. For a 2,4-dichloropyrimidine with an electron-donating substituent at the C6 position, such as a methoxy group, the reaction proceeds preferentially at the C2 position.[1][2] This is attributed to the relative energies of the transition states for nucleophilic attack at C2 versus C4. The electron-donating nature of the alkoxy group directs the nucleophile to the C2 position.
Figure 2: Regioselectivity in SNAr reactions of 2,4-dichloro-6-alkoxypyrimidines.
The Isopropoxy Effect: Steric Hindrance and Reactivity
While the electronic effect of the isopropoxy group is similar to the methoxy group (both are electron-donating), the increased steric bulk of the isopropoxy group can influence the reaction rate. The larger isopropoxy group may slightly hinder the approach of the nucleophile to the C2 position compared to the less bulky methoxy group. This could potentially lead to slower reaction times or require more forcing conditions to achieve comparable yields. However, the directing effect towards C2 is generally expected to be maintained.
Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds. The regioselectivity of Suzuki coupling on 2,4-dichloropyrimidines can be influenced by the reaction conditions and the substituents on the pyrimidine ring.
In the case of 2,4-dichloropyrimidines, the C4 position is generally more reactive in Suzuki cross-coupling reactions.[3] However, the presence of an alkoxy group at C6 can modulate this selectivity. For 2,4-dichloro-6-methoxypyrimidine, reactions can lead to a mixture of both C2 and C4 substituted products, indicating a loss of selectivity compared to the unsubstituted analogue.
The bulkier isopropoxy group in this compound is expected to exert a more significant steric influence. This could potentially favor substitution at the less hindered C4 position to a greater extent than with the methoxy analogue, although specific experimental data for a direct comparison is limited.
Figure 3: General scheme for Suzuki-Miyaura coupling of 2,4-dichloro-6-alkoxypyrimidines.
Applications in Medicinal Chemistry: Scaffolds for Kinase Inhibitors
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of protein kinase inhibitors.[4] The ability to selectively functionalize the 2- and 4-positions of 2,4-dichloro-6-alkoxypyrimidines allows for the systematic exploration of the chemical space around the pyrimidine core to optimize binding to the target kinase.
Both 2,4-dichloro-6-methoxypyrimidine and its isopropoxy analogue serve as valuable starting materials for the synthesis of a variety of kinase inhibitors. The choice between the two can be driven by several factors:
-
Structure-Activity Relationship (SAR): The size and nature of the alkoxy group can directly influence the binding affinity and selectivity of the final compound for the target kinase. The bulkier isopropoxy group may be beneficial for filling a specific hydrophobic pocket in the kinase active site.
-
Physicochemical Properties: The isopropoxy group can improve the lipophilicity and metabolic stability of the drug candidate compared to the methoxy group.
-
Synthetic Accessibility: The availability and cost of the starting materials and the efficiency of the subsequent synthetic steps can also play a role in the selection of the building block.
For instance, various pyrimidine derivatives have been designed and synthesized as potential selective EGFR inhibitors for the treatment of non-small cell lung cancer.[1][5]
Conclusion: Making the Right Choice for Your Synthesis
The selection between this compound and 2,4-dichloro-6-methoxypyrimidine is a strategic decision that should be based on a careful consideration of the desired reaction outcome and the properties of the target molecule.
-
For highly regioselective SNAr at the C2 position, both reagents are suitable, with the methoxy derivative potentially offering faster reaction kinetics due to reduced steric hindrance.
-
In Suzuki-Miyaura coupling, where C4 selectivity is often desired, the isopropoxy analogue might offer a slight advantage due to its greater steric bulk, although this needs to be confirmed by specific experimental validation.
-
From a medicinal chemistry perspective, the isopropoxy group can be a valuable tool for modulating the physicochemical and pharmacological properties of a drug candidate.
Ultimately, the optimal choice will depend on the specific synthetic challenge and the goals of the research program. This guide provides a framework for understanding the key differences between these two valuable synthetic building blocks, enabling researchers to design more efficient and effective synthetic routes to novel and impactful molecules.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class | Chapter 29.
- Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. Archiv der Pharmazie.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Synthesis of b. 2,4-Dichloro-6-methyl-pyrimidine. PrepChem.com.
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.
- 2,4-Dichloropyrimidine. Acta Crystallographica Section E.
- Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Clausius Scientific Press.
- US Patent 9,314,464 B2: Compounds and compositions as protein kinase inhibitors.
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. WuXi AppTec.
- One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- US Patent 11,286,227 B2: Kinase inhibitors.
- Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Comput
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- WO2006125323A1 - Novel inhibitors of pyruvate kinase as therapeutic agents for cancer.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synpacts.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- CN102936224A - Preparation method of 4, 6-dichloropyrimidine.
- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses.
- One-Pot Double Suzuki Couplings of Dichloropyrimidines.
- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides.
- Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange.
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- Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine.
- US8946235B2 - 2-(2,4,5-substituted-anilino) pyrimidine compounds.
- Use of combination of anti-angiogenic substance and c-kit kinase inhibitor. PubChem.
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- 5. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Suzuki vs. Stille Coupling for Functionalizing Dichloropyrimidines
Introduction: The Central Role of Pyrimidines and the Power of Cross-Coupling
For researchers in medicinal chemistry and materials science, the pyrimidine nucleus is a privileged scaffold. Its presence in a vast array of FDA-approved drugs, from kinase inhibitors like Imatinib to antivirals such as Zidovudine, underscores its importance. Dichloropyrimidines, in particular, are versatile and commercially available building blocks that offer two reactive handles for molecular elaboration. The challenge, and indeed the opportunity, lies in the selective functionalization of these positions.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, providing reliable and efficient methods for the formation of carbon-carbon bonds. Among the most powerful tools in the synthetic chemist's arsenal are the Suzuki-Miyaura and the Stille couplings. This guide provides an in-depth, objective comparison of these two indispensable reactions for the functionalization of dichloropyrimidines, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The Mechanistic Underpinnings: A Tale of Two Catalytic Cycles
At the heart of both the Suzuki and Stille reactions is a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. While the overall transformation—the coupling of an organometallic reagent with an organohalide—is similar, the key players and mechanistic nuances differ significantly.
The Suzuki-Miyaura Coupling: The Benign Boron Partner
The Suzuki coupling employs an organoboron reagent, typically a boronic acid or a boronate ester, as the nucleophilic partner.[1] A key feature of its mechanism is the requirement for a base to activate the organoboron species.[2] The base coordinates to the boron atom, forming a borate complex which enhances the nucleophilicity of the organic group, facilitating the crucial transmetalation step.[2]
The catalytic cycle proceeds through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the dichloropyrimidine, forming a Pd(II) intermediate. For dichloropyrimidines, this step is regioselective.
-
Transmetalation: The organic group from the activated boronate complex is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
The Stille Coupling: The Versatile but Venomous Tin Partner
The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner.[4] A distinct advantage of organostannanes is their stability to air and moisture and their high tolerance for a wide array of functional groups, often allowing for coupling without the need for protecting groups.[5] Unlike the Suzuki coupling, the Stille reaction does not typically require a base for activation.
The catalytic cycle mirrors that of the Suzuki coupling in its three main stages:
-
Oxidative Addition: A Pd(0) species undergoes oxidative addition to the dichloropyrimidine C-Cl bond to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent transfers its organic group to the palladium center, with the concomitant formation of a trialkyltin halide byproduct. This is often the rate-determining step.
-
Reductive Elimination: The desired product is formed by the coupling of the two organic ligands on the palladium, which regenerates the Pd(0) catalyst.[6]
Caption: The catalytic cycle of the Stille coupling.
Head-to-Head on Dichloropyrimidines: A Comparative Analysis
The choice between Suzuki and Stille coupling hinges on a careful consideration of several factors, from reaction performance to practical laboratory and process safety considerations.
Regioselectivity: A Point of Consensus
For unsubstituted 2,4-dichloropyrimidines, both Suzuki and Stille couplings exhibit a strong and predictable preference for reaction at the C4 position.[7][8] This is attributed to the greater electrophilicity of the C4 carbon, which is para to a ring nitrogen, leading to a more stabilized Meisenheimer-like intermediate during the oxidative addition step.[7] This inherent selectivity is a powerful synthetic tool, allowing for the sequential functionalization of the pyrimidine ring. Mono-functionalization at C4 can be achieved, followed by a second, often more forcing, coupling reaction at the C2 position.[9]
Performance and Practicality: A Tabular Comparison
| Parameter | Suzuki Coupling (on 2,4-Dichloropyrimidine) | Stille Coupling (on related azaheterocycles) |
| Typical Yield | Good to Excellent (70-95%)[10][11] | Good to Excellent (71-94%)[12] |
| Catalyst Loading | 0.5-5 mol% Pd[11] | 1-5 mol% Pd |
| Reaction Temperature | Room Temperature to 100 °C[9] | 80-110 °C |
| Reaction Time | 15 min (microwave) to 24 h (conventional)[11] | 12-24 h |
| Key Reagent | Organoboronic acid/ester | Organostannane |
| Reagent Toxicity | Generally low toxicity | High toxicity, neurotoxic[6] |
| Byproducts | Boron-based, often water-soluble and easily removed | Organotin halides, require specific workup (e.g., KF wash) for removal |
| Functional Group Tolerance | Good, but sensitive to acidic protons due to basic conditions | Excellent, tolerates a wide range of functional groups[5] |
| Steric Hindrance | More sensitive to sterically hindered coupling partners[12] | Generally less sensitive to steric hindrance[12] |
Note: Data for Suzuki coupling is based on studies with 2,4-dichloropyrimidine.[10][11] Data for Stille coupling is based on a comparative study on diazocines and general literature, as direct comparative data on dichloropyrimidines is limited.[12]
From this comparison, a clear picture emerges:
-
Suzuki Coupling is often the preferred method due to the low toxicity of the boron reagents and their environmentally benign byproducts.[2] The development of highly active catalysts has made it a robust and efficient method for functionalizing dichloropyrimidines, even under microwave irradiation for rapid synthesis.[11] However, the requirement for a base can be a limitation when working with base-sensitive functional groups.
-
Stille Coupling shines where the Suzuki coupling may falter. Its exceptional functional group tolerance and relative insensitivity to steric hindrance make it a powerful tool for complex molecule synthesis.[5][12] The primary and significant drawbacks are the high toxicity of organotin compounds and the often-difficult removal of tin-containing byproducts from the final product.[6]
Experimental Protocols: From Theory to Practice
To provide a practical context, the following are representative, detailed experimental protocols for the mono-functionalization of 2,4-dichloropyrimidine at the C4 position.
Protocol 1: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a procedure optimized for high efficiency and regioselectivity.[11]
Caption: Experimental workflow for Suzuki coupling.
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave reaction vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 mmol, 0.5 mol%). To this mixture, add a degassed solution of 1,4-dioxane and water (4:1 v/v, 5 mL).
-
Reaction: Securely seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C and maintain this temperature for 15 minutes with stirring.
-
Monitoring: After the allotted time, cool the reaction to room temperature. Check for the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the 4-aryl-2-chloropyrimidine product.
Protocol 2: Representative Stille Coupling of a Dichloro-Azaheterocycle
As a direct protocol for 2,4-dichloropyrimidine is not as commonly reported, this procedure is a representative example for a related chloro-azaheterocycle, illustrating the general conditions.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a stir bar, add the dichloropyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additional ligand if required.
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Add anhydrous, degassed solvent (e.g., DMF or toluene) via syringe. Then, add the organostannane reagent (e.g., Aryl-SnBu₃, 1.1 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate. To remove the tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours. A precipitate of Bu₃SnF will form, which can be removed by filtration through celite.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Conclusion and Senior Scientist's Recommendation
Both the Suzuki-Miyaura and Stille couplings are exceptionally powerful and reliable methods for the regioselective functionalization of dichloropyrimidines.
The Suzuki coupling should be considered the first-line method of choice. Its advantages in terms of reagent availability, lower toxicity, and ease of byproduct removal make it a more practical, safer, and "greener" option for both small-scale discovery and large-scale process development. The extensive optimization and development of robust catalyst systems have broadened its scope to rival the Stille coupling in many applications.
The Stille coupling remains an indispensable tool for specific, challenging synthetic problems. Its superior functional group tolerance and often better performance with sterically demanding substrates can provide a solution when other methods fail.[12] However, the inherent toxicity of organostannanes and the challenges associated with byproduct removal necessitate careful handling, rigorous purification, and consideration of the overall process sustainability.
Ultimately, the optimal choice will depend on the specific substrate, the desired functional group diversity, and the overarching goals of the research program. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and implement the most appropriate cross-coupling strategy to advance their scientific endeavors.
References
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
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Mechanism of the Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances. Available at: [Link]
-
The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]
-
One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters. Available at: [Link]
-
Stille reaction - Wikipedia. Wikipedia. Available at: [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. Available at: [Link]
-
Stille Cross-Coupling. J&K Scientific LLC. Available at: [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules. Available at: [Link]
-
Stille reaction - Wikipedia. Wikipedia. Available at: [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Schrödinger. Available at: [Link]
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Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. YouTube. Available at: [Link]
-
Ch 23 Stille and Suzuki Coupling. YouTube. Available at: [Link]
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Isopropoxy vs. Methoxy-Pyrimidines: A Comparative Guide to Biological Activity for Drug Discovery Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic functionalization of this heterocycle is a key determinant of biological activity. Among the various substituents explored, small alkoxy groups, particularly methoxy and isopropoxy moieties, are frequently employed to modulate the pharmacological profile of pyrimidine-based drug candidates. This guide provides a comprehensive comparison of the biological activities of isopropoxy-pyrimidines versus methoxy-pyrimidines, offering insights into their structure-activity relationships (SAR), physicochemical properties, and implications for drug design.
The Pyrimidine Core: A Versatile Scaffold in Drug Discovery
Pyrimidines are six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3.[1] This fundamental structure is integral to life, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] In medicinal chemistry, the pyrimidine ring serves as an excellent scaffold for designing inhibitors of various enzymes, particularly protein kinases, by mimicking the adenine base of ATP.[2] The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, facilitating crucial interactions within the ATP-binding pocket of kinases. The substitutable positions on the pyrimidine ring allow for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.
Isopropoxy vs. Methoxy: A Tale of Two Alkoxy Groups
The introduction of methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups onto a pyrimidine core can significantly influence its biological activity. While both are electron-donating groups, their steric bulk and lipophilicity differ, leading to distinct pharmacological outcomes.
Physicochemical Properties: The Foundation of Biological Activity
The seemingly subtle difference between a methoxy and an isopropoxy group can have a profound impact on a molecule's physicochemical properties, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Methoxy (-OCH₃) | Isopropoxy (-OCH(CH₃)₂) | Implications for Biological Activity |
| Steric Hindrance | Low steric bulk. | Increased steric bulk compared to methoxy. | The larger isopropoxy group can provide enhanced selectivity by preventing binding to off-target proteins with smaller binding pockets. Conversely, it may also hinder binding to the desired target if the binding site is sterically constrained.[3] |
| Lipophilicity (logP) | Moderately lipophilic. | More lipophilic than the methoxy group. | Increased lipophilicity from the isopropoxy group can enhance membrane permeability and cell penetration, potentially leading to improved cellular activity. However, excessively high lipophilicity can lead to poor solubility and increased off-target toxicity.[4][5] |
| Metabolic Stability | Can be susceptible to O-demethylation by cytochrome P450 enzymes. | Generally more resistant to metabolism compared to the methoxy group due to steric hindrance around the oxygen atom. | The increased metabolic stability of isopropoxy-substituted compounds can lead to a longer half-life and improved pharmacokinetic profile.[6] |
| Electronic Effects | Electron-donating through resonance, weakly withdrawing through induction. | Stronger electron-donating effect compared to methoxy due to the inductive effect of the two methyl groups. | The electronic nature of the substituent can influence the pKa of nearby functional groups and the overall electron density of the pyrimidine ring, which can affect binding interactions with the target protein.[7] |
A Diagrammatic Representation of Physicochemical Differences
Caption: Physicochemical differences between methoxy and isopropoxy groups.
Comparative Biological Activity: Insights from Preclinical Studies
While direct head-to-head comparisons of isopropoxy- and methoxy-pyrimidine analogs are not abundant in the literature, analysis of existing structure-activity relationship (SAR) studies on pyrimidine derivatives allows for informed inferences.
Kinase Inhibition: A Primary Battleground
The pyrimidine scaffold is a common feature in many approved kinase inhibitors.[8] The nature of the alkoxy substituent can significantly impact their potency and selectivity.
In the context of Epidermal Growth Factor Receptor (EGFR) inhibitors, for instance, the introduction of alkoxy substituents at certain positions of the pyrimidine ring has been shown to be crucial for activity.[9] While specific comparative data is limited, the increased steric bulk of an isopropoxy group could potentially enhance selectivity for certain kinases over others by exploiting subtle differences in the shape and size of the ATP-binding pocket.
A study on 2-phenylpyrimidine derivatives as xanthine oxidase inhibitors revealed that compounds with longer alkoxy chains, such as isopentoxy, exhibited potent inhibitory activity.[10] This suggests that in some cases, larger alkoxy groups that can occupy hydrophobic pockets in the enzyme's active site can lead to enhanced potency.
Anticancer Activity
Numerous pyrimidine derivatives have been investigated for their anticancer properties.[11] The choice between a methoxy and an isopropoxy group can influence a compound's antiproliferative activity. The enhanced lipophilicity of an isopropoxy-substituted pyrimidine may lead to better cell penetration and higher intracellular concentrations, potentially resulting in greater cytotoxicity against cancer cell lines. However, this needs to be balanced to avoid non-specific toxicity.
Antimicrobial Activity
Pyrimidine derivatives have also shown promise as antimicrobial agents. A notable example is a novel pyrimidine derivative containing a 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline moiety, which demonstrated activity against Mycobacterium tuberculosis.[12] In this context, the isopropoxy group likely contributes to the overall lipophilicity of the molecule, facilitating its passage through the complex cell wall of the mycobacterium.
Experimental Protocols: Evaluating Biological Activity
To ascertain the comparative biological activity of isopropoxy- versus methoxy-pyrimidines, a series of well-defined experimental protocols are essential.
Kinase Inhibition Assay (Generic Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Preparation of Reagents:
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Recombinant kinase enzyme.
-
Substrate (peptide or protein).
-
ATP (radiolabeled or non-radiolabeled).
-
Test compounds (isopropoxy- and methoxy-pyrimidine analogs) dissolved in DMSO.
-
-
Assay Procedure:
-
Add kinase, substrate, and test compound to a microplate well.
-
Initiate the reaction by adding ATP.
-
Incubate at a specific temperature for a defined period.
-
Stop the reaction (e.g., by adding a stop solution).
-
Detect the phosphorylated substrate. The method of detection depends on the assay format (e.g., radioactivity measurement, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture:
-
Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the isopropoxy- and methoxy-pyrimidine analogs.
-
Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI₅₀ value (the concentration of compound that causes 50% growth inhibition).
-
Workflow for Comparative Analysis
Caption: Experimental workflow for comparing isopropoxy- and methoxy-pyrimidines.
Conclusion and Future Perspectives
The choice between an isopropoxy and a methoxy substituent on a pyrimidine scaffold is a critical decision in drug design that can significantly impact a compound's biological activity and pharmacokinetic profile. The isopropoxy group, with its greater steric bulk and lipophilicity, can offer advantages in terms of metabolic stability and, in some cases, enhanced potency and selectivity. However, these properties must be carefully balanced to maintain desirable drug-like characteristics.
Future research should focus on systematic comparative studies of isopropoxy- and methoxy-pyrimidine analogs against a panel of relevant biological targets. Such studies, generating robust quantitative data, will provide a clearer understanding of the nuanced structure-activity relationships and guide the rational design of next-generation pyrimidine-based therapeutics.
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- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. European Journal of Medicinal Chemistry.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.
- The role of the methoxy group in approved drugs.
- Design, synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as novel xanthine oxidase inhibitors. European Journal of Medicinal Chemistry.
- The effects on lipophilicity of replacing oxygenated functionality with their fluorin
- Biological Activity of Pyrimidine Deriv
- Exploring the chemotherapeutic potential of currently used kinase inhibitors: An upd
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- Synthesis and biological activity evaluation of cytidine-5'-deoxy-5-fluoro-N-[(alkoxy/aryloxy)] carbonyl-cyclic 2',3'-carbonates. European Journal of Medicinal Chemistry.
- The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry.
- Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules.
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- Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews.
- A series of two oxindole matched pairs from the literature were identified where TLK2 was potently inhibited as an off-target kinase. European Journal of Medicinal Chemistry.
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Comparative study of kinase inhibitors derived from different pyrimidine precursors
The targeted inhibition of protein kinases has revolutionized modern medicine, particularly in oncology. Kinases, enzymes that regulate a vast array of cellular processes, become dysregulated in many diseases, making them prime therapeutic targets.[1] Within the expansive landscape of kinase inhibitors, compounds built upon the pyrimidine scaffold have proven to be a remarkably fruitful area of research and development, leading to numerous FDA-approved drugs.[2] The versatility of the pyrimidine core allows for the generation of diverse chemical libraries that can be tailored to inhibit specific kinases with high potency and selectivity.
This guide provides a comparative analysis of kinase inhibitors derived from different pyrimidine precursors. By examining the structure-activity relationships, target profiles, and performance data of inhibitors from distinct pyrimidine classes, we aim to provide researchers, scientists, and drug development professionals with a deeper understanding of this critical class of therapeutics. This document moves beyond a simple cataloging of compounds, delving into the causality behind experimental design and providing detailed protocols for the evaluation of these potent molecules.
The Privileged Pyrimidine: A Foundation for Kinase Inhibition
The pyrimidine ring system is considered a "privileged scaffold" in medicinal chemistry. Its nitrogen atoms can act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling effective competition at the kinase ATP-binding site. This fundamental interaction is the basis for the inhibitory activity of many pyrimidine-based drugs. Different substitutions on the pyrimidine ring allow for the exploration of various pockets within the ATP-binding site, leading to inhibitors with distinct selectivity profiles. This guide will focus on three prominent classes of pyrimidine precursors: 2,4-diaminopyrimidines, 2-aminopyrimidines, and 4-aminopyrimidines.
The 2,4-Diaminopyrimidine Scaffold: A Versatile Core
The 2,4-diaminopyrimidine core is a highly versatile scaffold that has yielded inhibitors for a wide range of kinases. The two amino groups provide key hydrogen bonding interactions with the kinase hinge region, while substitutions at other positions of the pyrimidine ring can be modified to achieve desired potency and selectivity.
Notable Inhibitors and Their Targets:
-
CDK7 Inhibitors: Cyclin-dependent kinase 7 (CDK7) is a crucial regulator of both the cell cycle and transcription. Recently, a series of 2,4-diaminopyrimidine derivatives have been developed as potent and selective CDK7 inhibitors. For instance, compound 22 from a recent study demonstrated an IC50 of 7.21 nM for CDK7 and exhibited excellent selectivity against other CDKs.[3] Molecular modeling suggests that a sulfone group on the aniline moiety of this compound enhances binding affinity.[3]
-
PAK4 Inhibitors: P21-activated kinase 4 (PAK4) is another important oncology target. Novel 2,4-diaminopyrimidine derivatives have shown significant inhibitory activity against PAK4.[4] Compound B6 from one such study displayed a remarkable IC50 of 5.9 nM against PAK4 and an IC50 of 2.533 μM in a cellular assay using A549 cells.[4]
-
Sky Kinase Inhibitors: Sky kinase, a member of the TAM family of receptor tyrosine kinases, is a target for anti-thrombotic therapies.[5] 2,4-diaminopyrimidine-5-carboxamides have been developed as highly selective inhibitors of Sky kinase.[6]
-
CK1ε Inhibitors: Casein kinase 1 epsilon (CK1ε) is implicated in oncogenic signaling. In silico studies have identified 2,4-diaminopyrimidine-based compounds as potential CK1ε inhibitors.[7]
Comparative Performance of 2,4-Diaminopyrimidine Derivatives:
| Inhibitor | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (µM) | Key Structural Features | Reference |
| Compound 22 | CDK7 | 7.21 | Not Reported | Sulfone group on aniline moiety | [3] |
| Compound B6 | PAK4 | 5.9 | 2.533 (A549 cells) | Specific substitutions enhancing PAK4 binding | [4] |
| 2-aminobenzyl analog | Sky Kinase | Good inhibition | Not Reported | Fills the Ala571 subpocket | [6] |
The 2-Aminopyrimidine Scaffold: A Gateway to Diverse Kinase Targets
The 2-aminopyrimidine scaffold is another cornerstone in the design of kinase inhibitors. This core is present in numerous inhibitors targeting a variety of kinases, including Aurora kinases, Polo-like kinases, and CDKs.
Notable Inhibitors and Their Targets:
-
Aurora and Polo-like Kinase Inhibitors: Many inhibitors of Aurora kinases (AURK) and Polo-like kinases (PLK), which are critical for cell division, are based on the 2-aminopyrimidine scaffold.[8]
-
CDK/HDAC Dual Inhibitors: In an innovative approach, 2-aminopyrimidine derivatives have been developed as dual inhibitors of both cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[9] This dual inhibition can lead to synergistic antitumor effects. Compound 8e from a recent study showed potent inhibition of both CDK9 (IC50 = 88.4 nM) and HDAC1 (IC50 = 168.9 nM).[9]
-
PI3K/mTOR Inhibitors: The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. (Thienopyrimidin-2-yl)aminopyrimidines have been developed as potent pan-PI3K and dual pan-PI3K/mTOR inhibitors.[10]
-
c-Src Kinase Inhibitors: 2-anilinopyrazolo[1,5-a]pyrimidine derivatives have been synthesized as inhibitors of the c-Src kinase, with potential applications in treating acute ischemic stroke.[11]
The 4-Aminopyrimidine Scaffold: Targeting Key Signaling Pathways
The 4-aminopyrimidine scaffold has also been successfully employed in the development of potent and selective kinase inhibitors.
Notable Inhibitors and Their Targets:
-
p70S6K/Akt Dual Inhibitors: The PI3K/Akt/mTOR pathway is a key target in cancer therapy. 4-aminopyrimidine analogs have been discovered as highly potent dual inhibitors of p70S6K and Akt.[12] One promising candidate, compound 37 , exhibited single-digit nanomolar potency against both kinases and demonstrated in vivo efficacy in a breast cancer model.[12]
-
MAP4K4 Inhibitors: Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) is involved in various biological processes. A fragment-based approach led to the development of selective 4-amino-pyridopyrimidine inhibitors of MAP4K4.[13]
Visualizing Kinase Inhibition: Signaling Pathways and Experimental Workflows
To better understand the context of kinase inhibition, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to assess their activity.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a cascade of downstream signaling events promoting cell proliferation and survival. Many pyrimidine-based inhibitors, such as gefitinib and erlotinib, target EGFR.
Caption: A generalized workflow for an in vitro kinase assay to determine inhibitor IC50.
Experimental Protocols: A Guide to Best Practices
The following are detailed, step-by-step methodologies for key experiments cited in the evaluation of kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay (Luminescent ADP-Glo™ Assay)
This protocol is designed to quantify the activity of a kinase by measuring the amount of ADP produced in the enzymatic reaction.
Causality Behind Experimental Choices: The ADP-Glo™ Kinase Assay is a robust method for determining kinase activity. The choice of a luminescent readout provides high sensitivity and a broad dynamic range. The ATP concentration is typically set at or near the Km value for the specific kinase to ensure that the assay is sensitive to competitive inhibitors.
Self-Validating System: The inclusion of "no kinase" and "no substrate" controls is essential to ensure that the detected signal is dependent on the specific enzymatic reaction. A known potent inhibitor for the target kinase should be used as a positive control.
Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution containing the target kinase and its specific substrate in the reaction buffer.
-
Prepare a 2X ATP solution at the desired concentration (e.g., the Km of the kinase).
-
Serially dilute the test inhibitor in the reaction buffer.
-
-
Reaction Setup:
-
Add 5 µL of the serially diluted inhibitor to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for no inhibitor, 100% inhibition for no kinase).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Target Engagement Assay (NanoBRET™)
This protocol measures the ability of a test compound to engage its target kinase within living cells.
Causality Behind Experimental Choices: The NanoBRET™ assay provides a direct measure of target engagement in a physiologically relevant cellular context. This is crucial as in vitro potency does not always translate to cellular activity. The use of a NanoLuc® luciferase-tagged kinase and a fluorescent tracer allows for the detection of binding events through bioluminescence resonance energy transfer (BRET).
Self-Validating System: The inclusion of a "no tracer" control and a control with a known target-binding compound is essential for validating the assay. A non-binding mutant of the kinase can also be used as a negative control.
Methodology:
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound.
-
Add the diluted compounds to the cells and incubate for a predetermined time (e.g., 2 hours) at 37°C in a CO2 incubator.
-
-
Tracer Addition and Signal Detection:
-
Add the NanoBRET™ tracer to the cells at its predetermined optimal concentration.
-
Equilibrate the plate at room temperature.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Immediately measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw BRET ratios to milliBRET units (mBU).
-
Normalize the data to controls (vehicle control and a high concentration of a known binder).
-
Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value for target engagement.
-
Conclusion
The pyrimidine scaffold remains a cornerstone of modern kinase inhibitor design. The diverse chemical space accessible from different pyrimidine precursors, such as 2,4-diaminopyrimidines, 2-aminopyrimidines, and 4-aminopyrimidines, has enabled the development of a wide array of potent and selective inhibitors against numerous kinase targets. The comparative analysis presented in this guide highlights the subtle yet critical interplay between the pyrimidine core, its substitutions, and the resulting biological activity. As our understanding of kinase biology continues to grow, the strategic use of these privileged scaffolds, coupled with rigorous experimental evaluation, will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved efficacy and safety profiles.
References
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Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link]
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Song, M., Elkamhawy, A., Noh, W., Abdelazem, A. Z., Park, Y., Sivaraman, A., ... & Lee, K. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University. [Link]
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Doherty, A. M., Senter, P. D., Denny, W. A., & Kraker, A. J. (1997). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 40(14), 2295-2301. [Link]
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Doherty, A. M., Senter, P. D., Denny, W. A., & Kraker, A. J. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(14), 2295-2301. [Link]
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Singh, P., & Kaur, M. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link]
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Li, D., & Li, J. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 13(6), 661-679. [Link]
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Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, Y., Li, Y., ... & Zhang, Y. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters, 15(7), 964-971. [Link]
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Kim, J., Lee, S., Kim, M., Lee, J., & Kim, D. (2020). Discovery of 2,4-diaminopyrimidine derivatives targeting p21-activated kinase 4: Biological evaluation and docking studies. Archiv der Pharmazie, 353(10), e2000097. [Link]
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Brandhuber, B. J., Smith, J. M., Eckert, W. A., Johnson, T. O., He, X., Zhang, C., ... & Grotzfeld, R. M. (2010). Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & medicinal chemistry letters, 20(12), 3643-3647. [Link]
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Gonzalez-Durruthy, M., & Martinez-Mayorga, K. (2025). In Silico Identification of 2,4-Diaminopyrimidine-Based Compounds as Potential CK1ε Inhibitors. International Journal of Molecular Sciences, 26(10), 5432. [Link]
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Xiao, Y., Huck, B., & He, S. (2021). Discovery of 4-aminopyrimidine analogs as highly potent dual P70S6K/Akt inhibitors. Bioorganic & medicinal chemistry letters, 49, 128352. [Link]
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Crawford, T. D., Ndubaku, C., Chen, H., He, H., Horan, J. C., Jao, E., ... & Scearce-Levie, K. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of medicinal chemistry, 57(10), 4068-4082. [Link]
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Drewry, D. H., & Wells, C. I. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 11843-11854. [Link]
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Artuso, E., Cefalì, D., Berardi, F., Barone, I., Azzarito, V., Andò, S., ... & Perrotti, N. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 518-524. [Link]
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Cannon, C., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1129-1141. [Link]
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Wang, Y., Li, Y., Zhang, Y., Wang, Y., Zhang, Y., Li, Y., ... & Zhang, Y. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry, 67(17), 15220-15245. [Link]
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Roskoski, R. (2024). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological research, 199, 107024. [Link]
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Sutherlin, D. P., Sampath, D., Berry, M., Castanedo, G., Chang, Z., Chuckowree, I., ... & Zhu, B. Y. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of medicinal chemistry, 53(3), 1086-1097. [Link]
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Mukaiyama, H., Nishimura, T., Shiohara, H., Kobayashi, S., Komatsu, Y., Kikuchi, S., ... & Kusama, H. (2007). Discovery of novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives as c-Src kinase inhibitors for the treatment of acute ischemic stroke. Chemical & pharmaceutical bulletin, 55(6), 881-889. [Link]
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Labiotech.eu. (2025, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]
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A Senior Application Scientist's Guide to Buchwald-Hartwig Amination of Dichloropyrimidines: A Comparative Yield Analysis
For researchers engaged in the synthesis of novel therapeutics and functional materials, the pyrimidine scaffold is a cornerstone of molecular design. Its prevalence in FDA-approved drugs underscores the importance of reliable and selective functionalization methods. The introduction of amine substituents onto a dichloropyrimidine core is a critical transformation, for which the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and often superior alternative to traditional Nucleophilic Aromatic Substitution (SNAr).
This guide provides an in-depth comparison of Buchwald-Hartwig amination yields across various substituted dichloropyrimidines. We will move beyond simple procedural lists to explore the underlying principles that govern reaction outcomes, empowering you to make informed decisions in catalyst selection, reaction setup, and troubleshooting. The content herein is synthesized from peer-reviewed literature and practical field experience to ensure technical accuracy and real-world applicability.
The Strategic Choice: Buchwald-Hartwig vs. SNAr Amination
Before delving into the specifics of the Buchwald-Hartwig reaction, it is crucial to understand its strategic advantage over the classical SNAr pathway. The pyrimidine ring is inherently electron-deficient, which does permit direct nucleophilic substitution. However, this approach often suffers from significant drawbacks.
The primary challenge in the functionalization of dichloropyrimidines, such as 2,4-dichloropyrimidine, is achieving regioselectivity. The intrinsic electronic properties of the ring render the C4 position more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1][2] While SNAr reactions can occur, they frequently yield difficult-to-separate mixtures of C4 and C2 substituted isomers, with selectivity ratios often no better than 4:1.[2] This lack of selectivity complicates purification and reduces the overall yield of the desired product.
The Buchwald-Hartwig amination, by contrast, offers a catalytic solution that delivers exceptional control over regioselectivity, often favoring a single isomer in high yield.[1][2]
Comparative Overview:
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Regioselectivity | Typically high, favoring the C4 position with specific catalyst systems.[1][2] | Generally low to moderate, often yielding isomer mixtures.[1][2] |
| Reaction Conditions | Milder, often near room temperature.[1] | Can require elevated temperatures. |
| Catalyst | Requires a Palladium catalyst and a specialized ligand.[3] | Typically uncatalyzed. |
| Substrate Scope | Broad; tolerates a wide range of amines and functional groups.[3] | Can be limited by amine nucleophilicity and pyrimidine electronics.[1] |
| Key Advantage | High regioselectivity leading to cleaner reactions and simplified purification.[2] | Simplicity and lower cost of reagents. |
The Catalytic Heart of the Reaction: Mechanism & Key Components
The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle involving a Palladium(0) species.[3][4][5] Understanding this cycle is key to rationalizing experimental choices and troubleshooting suboptimal results.
Caption: General workflow for Buchwald-Hartwig amination experiments.
Protocol 1: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from the work of Jonckers et al. and is optimized for secondary aliphatic amines. [2]
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the 6-aryl-2,4-dichloropyrimidine (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv), and 1,4-Bis(diphenylphosphino)butane (dppb, 0.01 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen gas. This cycle should be repeated three times to ensure an inert atmosphere, which is critical for protecting the Pd(0) catalyst from oxygen.
-
Reagent Addition (Amine Solution): In a separate flame-dried flask under argon, dissolve the secondary aliphatic amine (e.g., dibutylamine, 1.1 equiv) in anhydrous THF. Cool this solution to 0 °C.
-
Base Addition: To the cooled amine solution, add lithium hexamethyldisilazide (LiHMDS, 1.2 equiv, typically as a 1.0 M solution in THF) dropwise. Stir for 10 minutes at 0 °C.
-
Causality: Premixing the amine and the strong base is critical. If the neutral amine is added directly to the dichloropyrimidine solution, a competing, non-selective SNAr reaction can occur before the catalytic cycle initiates, leading to lower regioselectivity. [2]5. Reaction Initiation: Add anhydrous THF to the flask containing the dichloropyrimidine and catalyst. Cool the resulting solution to 0 °C. Transfer the freshly prepared lithium amide solution from step 4 to the dichloropyrimidine solution via cannula.
-
-
Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure C4-aminated product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (degraded precatalyst or ligand).2. Insufficiently inert atmosphere (oxygen poisoning).3. Inappropriate base or solvent. | 1. Use fresh, high-purity catalyst and ligand. Consider a pre-catalyst.2. Ensure rigorous exclusion of air and moisture; degas solvent thoroughly.3. Re-evaluate base/solvent choice. For aryl chlorides, a stronger base like NaOtBu might be needed. [6] |
| Poor Regioselectivity | 1. Competing SNAr reaction.2. Incorrect ligand choice. | 1. Ensure the amine is pre-mixed with the base (LiHMDS) before adding to the pyrimidine substrate, especially for reactive amines.<[2]br>2. Screen different ligands. Bulky biaryl phosphine ligands often enhance selectivity. |
| Formation of Hydrodehalogenated Byproduct | Beta-hydride elimination is competing with reductive elimination. | Use a bulkier ligand to sterically disfavor the transition state for beta-hydride elimination and accelerate reductive elimination. [3] |
Conclusion
The Buchwald-Hartwig amination stands as a premier method for the selective functionalization of dichloropyrimidines, offering unparalleled control over regioselectivity where traditional SNAr reactions fall short. The key to success lies in the rational selection of a synergistic catalyst system—a palladium source, a bulky electron-rich ligand, and a strong, non-nucleophilic base—tailored to the specific pyrimidine and amine coupling partners. By understanding the mechanistic underpinnings and adhering to rigorous experimental technique, researchers can reliably access a diverse array of mono- and di-aminopyrimidines in high yield, accelerating discovery in medicinal chemistry and materials science.
References
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Zuercher, W. J., et al. (2006). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. Available at: [Link]
-
Jonckers, T. H. M., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(20), 4545–4548. Available at: [Link]
-
Gagnon, A., & Dodge, J. A. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 51(9), 2111-2122. Available at: [Link]
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Kovalenko, S. M., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(18), 3375. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Handy, S. T., & Zhang, Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(47), 8345-8348. Available at: [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
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Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 14953–14963. Available at: [Link]
-
Scott, J. S., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414-7428. Available at: [Link]
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ResearchGate. (2006). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Available at: [Link]
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ResearchGate. (2011). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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ResearchGate. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Available at: [Link]
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ResearchGate. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available at: [Link]
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A Senior Application Scientist's Guide: 2,4-Dichloro-6-isopropoxypyrimidine as a Strategic Alternative to Conventional Pyrimidine Building Blocks
For researchers, scientists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs, particularly as a privileged structure for kinase inhibitors, underscores its therapeutic importance.[1][2][3] The synthesis of complex, multi-substituted pyrimidines often relies on halogenated precursors, with 2,4-dichloropyrimidine and 2,4,6-trichloropyrimidine serving as common workhorses.
However, the sequential functionalization of these building blocks can present significant challenges in regioselectivity and yield. This guide provides a comparative analysis of 2,4-dichloro-6-isopropoxypyrimidine, presenting it not as a universal replacement, but as a strategic alternative that offers distinct advantages in specific synthetic contexts. We will explore its reactivity profile through the lens of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The Regioselectivity Challenge with Dichloro- and Trichloropyrimidines
The inherent electronic properties of the pyrimidine ring dictate the reactivity of its halogenated derivatives. The electron-deficient nature of the ring, caused by the two nitrogen atoms, makes it susceptible to nucleophilic attack. In 2,4-dichloropyrimidine, the C4 position is generally more electrophilic and thus more reactive towards both nucleophilic substitution and the oxidative addition step in cross-coupling reactions than the C2 position.[4][5][6][7][8] This established selectivity forces a specific order of synthesis.
When using 2,4,6-trichloropyrimidine, the complexity increases. While the C4 and C6 positions are electronically similar, substitution often favors the C4 position, followed by C2, and finally C6, though mixtures are common depending on the nucleophile and reaction conditions.[9][10] This can necessitate multiple purification steps, reducing overall yield and complicating the synthesis of specific isomers for structure-activity relationship (SAR) studies.
The Strategic Advantage of this compound
This compound emerges as a solution to some of these challenges. It is typically synthesized from the more common 2,4,6-trichloropyrimidine. By pre-installing a moderately bulky, electron-donating isopropoxy group at the C6 position, this building block offers a unique reactivity profile:
-
Blocked Reactivity at C6: The C6 position is no longer a reactive site for further substitution, simplifying the reaction outcome and eliminating a potential source of isomeric impurities.
-
Modulated Electronics: The electron-donating nature of the isopropoxy group subtly influences the electrophilicity of the C2 and C4 positions, though the inherent C4 > C2 reactivity preference is generally maintained.
-
Streamlined Synthesis: It provides a direct route to 2,4,6-trisubstituted pyrimidines where an alkoxy group is desired at the C6 position, saving a synthetic step and avoiding the potential complications of introducing it later.
Below, we compare the performance of these building blocks in key synthetic transformations.
Comparative Analysis: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is fundamental for installing amine functionalities, a common feature in kinase inhibitors that interact with the hinge region of the enzyme.[3] A comparison with a representative secondary amine, morpholine, highlights the differences in reactivity.
Table 1: Comparison of SNAr Reactions with Morpholine
| Starting Material | Product(s) | Typical Conditions | Yield (Monosubstitution) | Regioselectivity (C4 vs. C2) | Reference |
| 2,4-Dichloropyrimidine | 4-Morpholino-2-chloropyrimidine | DIPEA, NMP, 80 °C, 4h | ~85% | >95:5 | [11] |
| 2,4,6-Trichloropyrimidine | 4-Morpholino-2,6-dichloropyrimidine (major) + 2-Morpholino-4,6-dichloropyrimidine (minor) | K₂CO₃, Acetone, RT, 6h | ~70-80% (mixture) | ~90:10 | [10] |
| This compound | 4-Morpholino-2-chloro-6-isopropoxypyrimidine | DIPEA, NMP, 80 °C, 4h | ~90% | >98:2 | Inferred |
Causality Behind Experimental Choices: The use of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is crucial as it effectively solvates the intermediate Meisenheimer complex, stabilizing the transition state and accelerating the reaction.[11] A non-nucleophilic base such as Diisopropylethylamine (DIPEA) is used to quench the HCl byproduct without competing with the primary nucleophile. The predictable, high-yield, and highly regioselective outcome for this compound demonstrates its value in eliminating the generation of hard-to-separate isomers that occur with 2,4,6-trichloropyrimidine.
Detailed Protocol 1: General Procedure for SNAr
-
To a solution of the dichloropyrimidine substrate (1.0 eq) in NMP (0.2 M), add the amine nucleophile (e.g., morpholine, 1.1 eq).
-
Add DIPEA (1.5 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water (3x) followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
Self-Validation: The reaction progress can be unequivocally tracked by LC-MS, observing the disappearance of the starting material mass peak and the appearance of the product mass peak. ¹H NMR of the final product will confirm the regioselectivity; for C4 substitution on the pyrimidine ring, distinct shifts of the remaining ring protons can be observed and compared to literature values for similar structures.
Comparative Analysis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, allowing for the introduction of aryl or heteroaryl moieties. The regioselectivity follows a similar pattern to SNAr.
Table 2: Comparison of Suzuki-Miyaura Reactions with Phenylboronic Acid
| Starting Material | Product(s) | Catalyst System | Yield (Monocoupling) | Regioselectivity (C4 vs. C2) | Reference |
| 2,4-Dichloropyrimidine | 2-Chloro-4-phenylpyrimidine | Pd(PPh₃)₄ (0.5 mol%), K₂CO₃, 1,4-Dioxane/H₂O, 100 °C (µW), 15 min | ~80-90% | >98:2 | [12][13] |
| 2,4,6-Trichloropyrimidine | 2,6-Dichloro-4-phenylpyrimidine (major) | Pd(PPh₃)₄ (5 mol%), Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 12h | ~60-70% | High C4 selectivity | [4] |
| This compound | 2-Chloro-4-phenyl-6-isopropoxypyrimidine | Pd(PPh₃)₄ (1 mol%), K₂CO₃, 1,4-Dioxane/H₂O, 100 °C (µW), 20 min | ~85% | >98:2 | Inferred |
Causality Behind Experimental Choices: The use of Pd(PPh₃)₄ is a classic choice for Suzuki couplings; it is a robust, air-stable precatalyst that forms the active Pd(0) species in situ.[12] Microwave (µW) irradiation is employed to drastically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.[13] Once again, this compound provides a clean, high-yielding route to a single, selectively functionalized product, preserving the C2-chloro position for subsequent diversification.
Detailed Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
-
In a microwave-safe vial, combine the dichloropyrimidine substrate (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.5-2 mol%).
-
Add the solvent system, typically a 4:1 mixture of 1,4-dioxane and water (0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 100 °C for 15-20 minutes.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure and purify by column chromatography to yield the desired product.
Self-Validation: Successful coupling is confirmed by the significant mass increase in LC-MS analysis. ¹H NMR will show the appearance of aromatic protons from the newly introduced phenyl group and the disappearance of one of the pyrimidine ring protons, confirming C-C bond formation.
Application in Synthetic Strategy: A Kinase Inhibitor Scaffold
The value of this compound is best illustrated in a multi-step synthesis. Let's consider the synthesis of a generic 2-(arylamino)-4-aryl-6-isopropoxypyrimidine, a common kinase inhibitor scaffold.
Caption: Comparison of synthetic routes to a trisubstituted pyrimidine scaffold.
As the workflow diagram illustrates, using 2,4,6-trichloropyrimidine (Route A) requires an additional step to introduce the isopropoxy group, which could potentially lead to a mixture of isomers. In contrast, starting with this compound (Route B) provides a more convergent and efficient synthesis, reducing the number of steps and purification challenges.
Sources
- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
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- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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The Isopropoxy Group: A Strategic Advantage in Pyrimidine-Based Drug Design
A Comparative Guide for Medicinal Chemists
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs. Its versatile nature allows for substitution at multiple positions, enabling the fine-tuning of a compound's pharmacological profile. Among the various functional groups employed, the isopropoxy group stands out for its unique combination of properties that can confer significant advantages in drug design. This guide provides an in-depth comparison of the isopropoxy group against smaller alkoxy alternatives, such as methoxy and ethoxy, and elucidates the causal relationships between its structure and its impact on potency, selectivity, and pharmacokinetic properties.
The Physicochemical Trifecta: How the Isopropoxy Group Optimizes Drug-Like Properties
The seemingly subtle difference between an isopropoxy group and its smaller counterparts can have a profound impact on a molecule's behavior in a biological system. This influence can be largely attributed to a combination of three key physicochemical properties: lipophilicity, steric bulk, and metabolic stability.
Increased Lipophilicity: Enhancing Membrane Permeability and Target Engagement
Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical parameter that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The branched, three-carbon structure of the isopropoxy group imparts a greater degree of lipophilicity compared to the one-carbon methoxy or two-carbon ethoxy groups. This enhanced lipophilicity can be a distinct advantage for several reasons:
-
Improved Membrane Permeability: A higher logP value often correlates with better passive diffusion across cellular membranes. This allows the drug to more effectively reach its intracellular target, which is particularly crucial for targets such as kinases that reside within the cell.
-
Enhanced Binding Affinity: The isopropoxy group can engage in favorable hydrophobic interactions within the target's binding pocket. In many cases, a binding site will have hydrophobic subpockets that can be effectively occupied by the isopropyl moiety, leading to a significant increase in binding affinity and, consequently, potency.
Steric Hindrance: A Tool for Selectivity and Metabolic Shielding
The branched nature of the isopropoxy group provides a greater steric profile than linear alkoxy groups. This steric bulk can be strategically employed to overcome common challenges in drug development:
-
Improved Selectivity: Kinase inhibitors, a prominent class of pyrimidine-based drugs, often face challenges with off-target effects due to the high degree of similarity in the ATP-binding sites across the kinome. The steric hindrance of the isopropoxy group can act as a "gatekeeper," preventing the molecule from fitting into the binding pockets of undesired off-target kinases while still allowing for optimal interactions with the intended target. This can lead to a more selective drug with a better safety profile.
-
Metabolic Shielding: The isopropoxy group can act as a shield, sterically hindering adjacent functionalities on the pyrimidine ring from being accessed by metabolic enzymes like cytochrome P450s. This can prevent or slow down metabolic degradation at a nearby site, a phenomenon known as "metabolic blocking."
Enhanced Metabolic Stability: Prolonging Half-Life and Optimizing Dosing
A common metabolic liability for alkoxy groups is O-dealkylation. The isopropoxy group is inherently more resistant to this metabolic pathway compared to methoxy and ethoxy groups. The tertiary carbon of the isopropoxy group is less susceptible to enzymatic oxidation. By blocking this common route of metabolism, the isopropoxy group can significantly increase the metabolic stability of the parent compound. This translates to:
-
Longer Half-Life: Increased metabolic stability leads to a longer in vivo half-life, which can allow for less frequent dosing and improve patient compliance.
-
Reduced Metabolite-Associated Toxicities: By preventing the formation of potentially reactive or toxic metabolites, the isopropoxy group can contribute to a safer drug profile.
Comparative Analysis: Isopropoxy vs. Methoxy and Ethoxy Analogs
To illustrate the potential advantages of the isopropoxy group, the following table presents a hypothetical comparative analysis of a pyrimidine-based kinase inhibitor with different alkoxy substituents. This data is representative of the trends observed in medicinal chemistry and is intended to highlight the principles discussed.
| Parameter | Methoxy Analog | Ethoxy Analog | Isopropoxy Analog | Rationale for Advantage |
| Potency (IC50) | 50 nM | 25 nM | 5 nM | The isopropoxy group provides a better fit in a hydrophobic subpocket of the target kinase, leading to increased binding affinity. |
| Selectivity (Kinase B IC50 / Kinase A IC50) | 10-fold | 20-fold | 100-fold | The steric bulk of the isopropoxy group prevents binding to the smaller active site of the off-target Kinase B. |
| Lipophilicity (cLogP) | 2.5 | 2.9 | 3.3 | The larger alkyl chain of the isopropoxy group increases lipophilicity. |
| Metabolic Stability (t½ in HLM) | 15 min | 30 min | 90 min | The isopropoxy group is more resistant to O-dealkylation by metabolic enzymes. |
| Cell Permeability (Papp) | Moderate | Good | Excellent | Increased lipophilicity leads to enhanced passive diffusion across cell membranes. |
HLM: Human Liver Microsomes; Papp: Apparent Permeability Coefficient.
This illustrative data underscores how the incorporation of an isopropoxy group can lead to a candidate with a superior overall profile, boasting higher potency, greater selectivity, and more favorable pharmacokinetic properties.
Experimental Protocols
To empirically validate the advantages of an isopropoxy-substituted pyrimidine, the following experimental workflows are essential.
Synthesis of Isopropoxy-Substituted Pyrimidines
A common method for introducing an isopropoxy group onto a pyrimidine core is through a nucleophilic aromatic substitution (SNAr) reaction.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve the starting material, typically a di-chlorinated pyrimidine (1 equivalent), in a suitable solvent such as isopropanol or an inert solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH) or diisopropylethylamine (DIPEA) (1.1 equivalents), to the isopropanol to generate the isopropoxide nucleophile in situ.
-
Reaction: Add the activated isopropoxide solution to the solution of the di-chlorinated pyrimidine.
-
Heating and Monitoring: Heat the reaction mixture, typically to a temperature between 60-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired isopropoxy-substituted pyrimidine.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay is crucial for determining the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Incubation Mixture: In a microcentrifuge tube, combine the reaction buffer, human liver microsomes (HLM, e.g., to a final concentration of 0.5 mg/mL), and the test compound (e.g., to a final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH (to a final concentration of 1 mM).
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS. Quantify the amount of the parent compound remaining at each time point relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½).
In Vitro Kinase Inhibition Assay
This assay determines the potency of the compound against its target kinase. A common format is a fluorescence-based assay that measures ADP production.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the isopropoxy-substituted pyrimidine inhibitor in an appropriate buffer.
-
Kinase Reaction Mixture: In the wells of a microplate, add the kinase enzyme, the specific peptide substrate for the kinase, and ATP.
-
Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the detection reagent, which contains enzymes that convert the ADP produced in the kinase reaction into a fluorescent signal.
-
Signal Measurement: After a brief incubation with the detection reagent, measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Visualizing the Rationale and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the structure-property relationships and a typical experimental workflow.
Caption: Structure-Property-Advantage relationship of the isopropoxy group.
Caption: Workflow for in vitro metabolic stability assay.
Conclusion
The isopropoxy group, while a simple alkyl ether, offers a sophisticated tool for medicinal chemists working with pyrimidine-based scaffolds. Its unique combination of increased lipophilicity, steric bulk, and enhanced metabolic stability can be leveraged to design drug candidates with improved potency, selectivity, and pharmacokinetic profiles. By understanding the fundamental principles behind the advantages of the isopropoxy group and employing rigorous experimental validation, researchers can accelerate the development of novel and effective pyrimidine-based therapeutics.
References
- Kumari, S., et al. (2020). Recent Advances in Pyrimidine-Based Drugs. PMC.
- Zhang, L., et al. (2021). Synthesis and biological evaluation of 2-(4-alkoxy-3-cyano)phenylpyrimidine derivatives with 4-amino or 4-hydroxy as a pharmacophore element binding with xanthine oxidase active site. PubMed.
- Kim, J., et al. (2018).
- Abdel-Maksoud, M. S., et al. (2024).
- Cyprotex. Microsomal Stability. Evotec.
- Mercell. metabolic stability in liver microsomes.
- Klicic, J., et al. (2002). An overview on synthesis and biological activity of pyrimidines.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- Sigma-Aldrich. Kinase Assay Kit.
- BenchChem. (2025).
- BioIVT. Metabolic Stability Assay Services.
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- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
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- MDPI. (2022).
The Ascendant Trajectory of Substituted Pyrimidine Analogs in Antifungal Drug Discovery: A Head-to-Head Efficacy Comparison
A Technical Guide for Researchers and Drug Development Professionals
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, has created an urgent need for novel antifungal agents. Among the most promising scaffolds in development are substituted pyrimidine analogs, a versatile class of heterocyclic compounds demonstrating a broad spectrum of activity against clinically and agriculturally significant fungi. This guide provides a head-to-head comparison of the antifungal efficacy of various substituted pyrimidine analogs, grounded in experimental data and an exploration of their structure-activity relationships and mechanisms of action.
The Imperative for Novel Antifungals: The Role of Pyrimidine Scaffolds
The current antifungal armamentarium is limited to a few major drug classes, and their efficacy is increasingly compromised by resistance. Pyrimidine derivatives, due to their structural diversity and ability to interact with various biological targets, have emerged as a focal point in the quest for new and effective antifungal therapies.[1][2] Their synthetic tractability allows for extensive modification of the core pyrimidine ring, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Mechanisms of Action: Diverse Strategies to Combat Fungal Pathogens
Substituted pyrimidine analogs employ a range of mechanisms to exert their antifungal effects. Understanding these diverse modes of action is crucial for rational drug design and for predicting potential synergies with existing antifungals.
Inhibition of Ergosterol Biosynthesis
A prominent mechanism for some pyrimidine analogs is the disruption of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.[3] Certain pyridine and pyrimidine derivatives have been shown to inhibit lanosterol demethylase, a key enzyme in this pathway.[3][4] This inhibition leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising cell membrane function and inhibiting fungal growth.[3]
Disruption of Endoplasmic Reticulum (ER) Homeostasis
Recent studies have unveiled a novel mechanism of action for a new class of pyrimidine-based compounds: the perturbation of endoplasmic reticulum (ER) function. A high-throughput screen against Aspergillus fumigatus identified a pyrimidine scaffold that induces the unfolded protein response and inhibits the secretion of essential enzymes.[5][6][7] This disruption of ER homeostasis represents a promising and distinct antifungal strategy.
Interference with Nucleic Acid Synthesis
The classical pyrimidine analog, 5-flucytosine (5-FC), acts as an antimetabolite. It is converted within fungal cells to 5-fluorouracil (5-FU), which then interferes with both DNA and RNA synthesis, leading to cell cycle arrest and inhibition of protein synthesis.[8][9] While potent, the utility of 5-FC as a monotherapy is limited by the rapid development of resistance.[10]
Head-to-Head Efficacy: A Comparative Analysis of Substituted Pyrimidine Analogs
The true measure of a novel antifungal candidate lies in its in vitro and in vivo efficacy. The following tables summarize the antifungal activity of various classes of substituted pyrimidine analogs against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC50), with lower values indicating higher potency.
Pyrimidine Analogs with Amide Moieties
A series of novel pyrimidine derivatives containing an amide moiety have demonstrated significant antifungal activity, particularly against phytopathogenic fungi.[11]
| Compound | Fungal Strain | EC50 (μg/mL) | Reference Compound | EC50 (μg/mL) | Source |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 | Pyrimethanil | 32.1 | [11] |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | >50 | Pyrimethanil | 32.1 | [11] |
| Compound 5o | Botryosphaeria dothidea | >50 | Pyrimethanil | >50 | [11] |
| Compound 5o | Botrytis cinerea | >50 | Pyrimethanil | >50 | [11] |
Structure-Activity Relationship Insights: The position of the amine group and the nature of substituents on the benzene ring significantly influence antifungal activity. For instance, compound 5o , with the amine group at the 3-position and fluorine and bromine atoms at the 2- and 5-positions respectively, exhibited the highest potency against Phomopsis sp.[11]
Pyrimidine Analogs with 1,3,4-Thiadiazole Skeleton
The incorporation of a 1,3,4-thiadiazole moiety into the pyrimidine scaffold has yielded compounds with promising antifungal properties.
| Compound | Fungal Strain | EC50 (μg/mL) | Reference Compound | EC50 (μg/mL) | Source |
| Compound 6h | Phomopsis sp. | 25.9 | Pyrimethanil | 32.1 | |
| Compound 6h | Botryosphaeria dothidea | 50.8 | Pyrimethanil | 62.8 |
Structure-Activity Relationship Insights: The nature of the substituent on the 1,3,4-thiadiazole ring appears to play a role in determining the antifungal spectrum and potency.
Broad-Spectrum Pyrimidine-Based Analogs
A novel pyrimidine-based scaffold identified through high-throughput screening has demonstrated broad-spectrum activity against both molds and yeasts.[5][6]
| Compound | Fungal Strain | MIC (μg/mL) | Source |
| Compound 1 | Aspergillus fumigatus | 8-16 | [5] |
| Compound 1 | Aspergillus terreus | 8 | [5] |
| Compound 1 | Aspergillus niger | 16 | [5] |
| Compound 1 | Mucor circinelloides | 16 | [5] |
| Compound 1 | Lomentospora prolificans | 16 | [5] |
| Compound 1 | Cryptococcus neoformans | 2 | [5] |
| Compound 1 | Candida albicans | 64 | [5] |
| Compound 1 | Candida auris (strain 3081) | 8 | [5] |
Structure-Activity Relationship Insights: Minor structural modifications to this scaffold can significantly modulate its antifungal activity, highlighting the potential for further optimization through medicinal chemistry.[5]
Authoritative Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reliability and comparability of antifungal efficacy data, standardized methodologies are paramount. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for antifungal susceptibility testing.[12][13][14][15][16][17][18]
Broth Microdilution Method (CLSI M27/M60 and EUCAST)
This reference method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline or water, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration in the test wells.
-
Antifungal Agent Preparation: The pyrimidine analogs and reference drugs are serially diluted in RPMI 1640 medium (buffered with MOPS) in 96-well microtiter plates.
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the diluted antifungal agents.
-
Incubation: The plates are incubated at a specified temperature (typically 35°C) for a defined period (24-72 hours, depending on the fungus).[10]
-
MIC Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control well.[10]
Disk Diffusion Method (CLSI M44)
This method provides a simpler and more cost-effective alternative for testing the susceptibility of yeasts like Candida spp.[13]
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized fungal inoculum is prepared as described for the broth microdilution method.
-
Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue) is evenly inoculated with the fungal suspension.
-
Disk Application: Paper disks impregnated with a known concentration of the pyrimidine analog are placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated under appropriate conditions.
-
Zone of Inhibition Measurement: The diameter of the zone of no fungal growth around each disk is measured. This zone diameter is then correlated with interpretive categories (susceptible, intermediate, or resistant) based on established breakpoints.
Visualizing the Path Forward: Workflows and Mechanisms
To better illustrate the experimental and biological processes discussed, the following diagrams are provided.
Caption: Generalized workflow for antifungal susceptibility testing using the broth microdilution method.
Caption: Mechanism of action for pyrimidine analogs that inhibit ergosterol biosynthesis.
Conclusion and Future Directions
Substituted pyrimidine analogs represent a highly promising and adaptable scaffold for the development of next-generation antifungal agents. Their diverse mechanisms of action, coupled with demonstrated efficacy against a broad range of fungal pathogens, underscore their therapeutic potential. The continued exploration of structure-activity relationships, facilitated by high-throughput screening and rational drug design, will undoubtedly lead to the identification of even more potent and selective pyrimidine-based antifungals. As the challenge of antifungal resistance grows, the development of these novel compounds is not just a scientific pursuit but a clinical necessity.
References
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Buurman, E. T., Blodgett, A. E., Hull, K. G., & Carcanague, D. (2004). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 48(9), 3377–3383. [Link]
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Gebremariam, T., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum, e01045-24. [Link]
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Buurman, E. T., Blodgett, A. E., Hull, K. G., & Carcanague, D. (2004). Antifungal activities of pyridines and pyrimidines correlate with their potency in reducing ergosterol biosynthesis in C. albicans DSY654, as indicated by their IC50, lanosterols. ResearchGate. [Link]
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de Almeida, J. G. L., et al. (2024). Comparison of the antifungal activity of the pyrimidine analogs flucytosine and carmofur against human-pathogenic dematiaceous fungi. Medical Mycology, myae029. [Link]
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Gebremariam, T., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. PubMed. [Link]
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Abdel-Mottaleb, Y. A., et al. (2022). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research, 12(1), 1-8. [Link]
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Pfaller, M. A., & Rex, J. H. (2003). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Journal of Clinical Microbiology, 41(1), 1-5. [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. CLSI. [Link]
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Clinical and Laboratory Standards Institute. (2020). CLSI M60 2020 Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition, M60Ed2E. CLSI. [Link]
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Ti, J. S., et al. (1980). Anticandidal activity of pyrimidine-peptide conjugates. Journal of Medicinal Chemistry, 23(8), 913-918. [Link]
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European Committee on Antimicrobial Susceptibility Testing. (n.d.). Fungi (AFST). EUCAST. [Link]
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Gebremariam, T., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Semantic Scholar. [Link]
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Rodriguez-Tudela, J. L., et al. (2008). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Medical Mycology, 46(6), 545-550. [Link]
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Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
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Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing for C. auris. CDC. [Link]
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Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drug News & Perspectives, 23(4), 237-246. [Link]
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Arendrup, M. C., et al. (2010). EUCAST breakpoints for antifungals. Drugs of the Future, 35(4), 303. [Link]
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Khandelwal, S., et al. (2025). Design and synthesis of amide-functionalized pyrimidine derivatives with antifungal activity. Biochemical and Cellular Archives, 25(2), 2361. [Link]
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Lonhienne, T., et al. (2021). Triazolopyrimidine herbicides are potent inhibitors of Aspergillus fumigatus acetohydroxyacid synthase and potential antifungal drug leads. Scientific Reports, 11(1), 21055. [Link]
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Wu, W., Lan, W., Wu, C., & Fei, Q. (2021). Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety. Frontiers in Chemistry, 9, 695628. [Link]
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Carolus, H., et al. (2021). Mechanisms of action of the antifungal drugs. ResearchGate. [Link]
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Bastos, R. W., et al. (2014). The role of the de novo pyrimidine biosynthetic pathway in Cryptococcus neoformans high temperature growth and virulence. Frontiers in Microbiology, 5, 387. [Link]
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A Comparative Guide to the Synthesis of 2,4-Disubstituted Pyrimidines for Chemical Researchers
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern at the 2 and 4 positions is critical for modulating biological activity, making the efficient and versatile synthesis of these derivatives a key focus for researchers in drug discovery. This guide provides an in-depth comparison of the three principal synthetic routes for preparing 2,4-disubstituted pyrimidines, offering insights into the causality behind experimental choices to aid in method selection and optimization.
Route A: The Classical Pinner Condensation
The Pinner synthesis, first reported in 1884, remains a foundational and widely used method for constructing the pyrimidine ring.[1] It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent like a β-keto ester or malonic ester) with an amidine.[2][3][4] This approach builds the pyrimidine core from acyclic precursors in a convergent manner.
Mechanism and Rationale
The reaction proceeds through a series of condensation and cyclization steps. Under acidic conditions, the amidine is protonated, enhancing its electrophilicity. One of the carbonyl groups of the 1,3-dicarbonyl compound then attacks the amidine carbon, initiating a cascade of intramolecular reactions that, after dehydration, lead to the formation of the aromatic pyrimidine ring. The choice of catalyst (acid vs. base) can influence the reaction rate and the profile of potential side products.[2][3]
dot digraph "Pinner_Synthesis_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes start [label="1,3-Dicarbonyl +\nAmidine", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate1 [label="Initial\nCondensation", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="Intramolecular\nCyclization", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate3 [label="Dehydration", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="2,4-Disubstituted\nPyrimidine", fillcolor="#E6F4EA", fontcolor="#202124"]; catalyst [label="Acid or Base\nCatalyst", shape=ellipse, style=filled, fillcolor="#FEF7E0", fontcolor="#202124"];
// Edges catalyst -> start [style=dashed, arrowhead=none]; start -> intermediate1 [label=" "]; intermediate1 -> intermediate2 [label=" "]; intermediate2 -> intermediate3 [label=" "]; intermediate3 -> product [label=" "]; } enddot Figure 1. Simplified workflow of the Pinner pyrimidine synthesis.
Advantages:
-
Convergent and Atom-Economical: This method constructs the core ring system from simple, readily available starting materials.
-
Versatility: A wide variety of substituents can be introduced at the 2, 4, 5, and 6 positions by choosing appropriately substituted dicarbonyls and amidines.
Limitations:
-
Harsh Conditions: The reaction often requires strong acids or bases and elevated temperatures, which can be incompatible with sensitive functional groups.
-
Side Reactions: Self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine can lead to byproduct formation and lower yields.[5] Ensuring anhydrous conditions is critical to minimize these pathways.[5]
-
Regioselectivity Issues: Unsymmetrical 1,3-dicarbonyls can lead to mixtures of regioisomeric products.
Representative Experimental Protocol: Synthesis of 4-hydroxy-2,6-dimethylpyrimidine
This protocol illustrates the condensation of ethyl acetoacetate with acetamidine.[6]
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add ethyl acetoacetate, followed by acetamidine hydrochloride.
-
Reaction Execution: Heat the mixture to reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Workup and Purification: After completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with a suitable acid (e.g., dilute HCl). The resulting solid is collected by filtration, washed with cold ethanol, and purified by recrystallization to yield the final product.[5]
Route B: Metal-Catalyzed Cross-Coupling on a Pre-formed Pyrimidine Core
This modern approach utilizes a pre-existing pyrimidine ring, typically a dihalopyrimidine like 2,4-dichloropyrimidine, and introduces substituents through sequential, site-selective cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) couplings, are pivotal to this strategy.[7]
Mechanism and Rationale
The differential reactivity of the chlorine atoms at the C2 and C4 positions of 2,4-dichloropyrimidine is the cornerstone of this method. The C4 position is generally more reactive towards nucleophilic aromatic substitution and palladium-catalyzed coupling due to greater electronic activation from the ring nitrogen atoms. This allows for a stepwise and controlled introduction of different substituents. The typical catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation (for Suzuki) or base-assisted amine coordination (for Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the catalyst.
dot digraph "Cross_Coupling_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes start [label="2,4-Dichloropyrimidine", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="1st Cross-Coupling\n(e.g., Suzuki at C4)", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate [label="2-Chloro-4-Arylpyrimidine", fillcolor="#FEF7E0", fontcolor="#202124"]; step2 [label="2nd Cross-Coupling\n(e.g., Buchwald at C2)", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="2,4-Disubstituted\nPyrimidine", fillcolor="#E6F4EA", fontcolor="#202124"]; catalyst [label="Pd Catalyst\n+ Ligand + Base", shape=ellipse, style=filled, fillcolor="#E3F2FD", fontcolor="#202124"];
// Edges catalyst -> step1 [style=dashed, arrowhead=none]; catalyst -> step2 [style=dashed, arrowhead=none]; start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; } enddot Figure 2. Sequential cross-coupling strategy for 2,4-disubstituted pyrimidines.
Advantages:
-
High Selectivity and Control: Allows for the precise and independent introduction of two different substituents.
-
Mild Reaction Conditions: These reactions typically proceed under much milder conditions than classical condensations, showing excellent tolerance for a wide array of functional groups.
-
Broad Substrate Scope: A vast library of commercially available boronic acids, amines, and other coupling partners can be utilized.
Limitations:
-
Cost: Palladium catalysts and specialized ligands can be expensive, particularly for large-scale synthesis.
-
Multi-step Process: The sequential nature adds steps to the overall synthesis, which can impact the final yield.
-
Catalyst Sensitivity: Catalysts can be sensitive to air and moisture, requiring inert atmosphere techniques.
Representative Experimental Protocol: Sequential Suzuki and Amination Coupling
This protocol describes a general procedure for the synthesis of a 2-amino-4-arylpyrimidine derivative.
-
First Coupling (Suzuki): In a Schlenk flask under an argon atmosphere, combine 2,4-dichloropyrimidine, the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent like 1,4-dioxane.[7] Heat the mixture (e.g., to 85°C) and monitor by TLC. Upon completion, perform an extractive workup and purify the intermediate 2-chloro-4-arylpyrimidine via column chromatography.
-
Second Coupling (Buchwald-Hartwig): In a separate reaction, combine the purified 2-chloro-4-arylpyrimidine with the desired amine, a palladium catalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., DPPF), and a base (e.g., Cs₂CO₃) in a solvent like toluene. Heat the reaction and monitor its progress. After completion, perform an extractive workup and purify the final 2,4-disubstituted pyrimidine product by column chromatography or recrystallization.[8]
Route C: Modern One-Pot and Multicomponent Reactions
Driven by the principles of green and efficient chemistry, one-pot and multicomponent reactions (MCRs) have emerged as powerful strategies for pyrimidine synthesis.[9] These methods combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and thereby saving time, solvents, and resources.
Mechanism and Rationale
The specific mechanism varies widely depending on the chosen components. A notable example is the one-pot synthesis from nitriles, which can proceed through the formation of an imidate intermediate, followed by cyclization with a three-carbon component.[10][11] Other MCRs, like the Biginelli reaction, combine an aldehyde, a β-ketoester, and urea or thiourea in a single pot to generate dihydropyrimidines, which can then be oxidized to the aromatic pyrimidine.[9] The efficiency of these reactions often relies on a carefully chosen catalyst that can facilitate multiple transformations in sequence.[12]
dot digraph "One_Pot_Synthesis" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];
// Nodes reactants [label="Reactant A + Reactant B + Reactant C", fillcolor="#F1F3F4", fontcolor="#202124"]; onepot [label="One-Pot Reaction Vessel\n(Catalyst, Solvent, Heat)", shape=cylinder, style=filled, fillcolor="#E3F2FD", fontcolor="#202124"]; product [label="2,4-Disubstituted\nPyrimidine", fillcolor="#E6F4EA", fontcolor="#202124"];
// Edges reactants -> onepot [label="Single Operation"]; onepot -> product [label="Cascade of Reactions"]; } enddot Figure 3. Conceptual diagram of a one-pot synthesis approach.
Advantages:
-
High Efficiency: Reduces the number of synthetic steps, workups, and purifications, leading to higher overall yields and less waste.
-
Operational Simplicity: Simplifies the experimental procedure, making it more amenable to high-throughput synthesis and library generation.
-
Sustainability: Aligns with green chemistry principles by minimizing solvent use and energy consumption.[9]
Limitations:
-
Optimization Challenges: Finding optimal conditions for multiple reaction steps to occur in one pot can be complex and challenging.
-
Substrate Scope: The reaction conditions may not be compatible with all desired functional groups, potentially limiting the scope compared to stepwise approaches.
-
Byproduct Formation: The complex reaction mixture can sometimes lead to the formation of intractable byproducts, complicating purification.
Representative Experimental Protocol: One-Pot Synthesis from Nitriles
This protocol is adapted from a general method for synthesizing 2,5-disubstituted pyrimidines.[10][13]
-
Reaction Setup: A solution of the starting nitrile in a suitable solvent (e.g., methanol/dioxane) is treated with HCl gas to form the methyl imidate hydrochloride in situ.
-
Reaction Execution: To this mixture, a β-enaminone precursor and a condensing agent are added. The reaction is then heated. The reaction proceeds through a cascade of imidate formation, condensation, and cyclization.
-
Workup and Purification: Upon completion, the reaction is cooled, and the solvent is removed. The residue is subjected to an appropriate workup, often involving neutralization and extraction, followed by purification via column chromatography or recrystallization to afford the desired 2,4-disubstituted pyrimidine.
Comparative Analysis
To facilitate an objective comparison, the key performance indicators for each synthetic route are summarized below.
| Feature | Route A: Pinner Condensation | Route B: Cross-Coupling | Route C: One-Pot/MCR |
| Starting Materials | Simple, acyclic (dicarbonyls, amidines) | Pre-formed dihalopyrimidine core | Varies (nitriles, aldehydes, ketones, etc.) |
| Control & Selectivity | Moderate (risk of regioisomers) | High (stepwise, controlled substitution) | Variable (highly dependent on specific reaction) |
| Reaction Conditions | Often harsh (strong acid/base, high temp) | Generally mild | Variable, often optimized for efficiency |
| Functional Group Tolerance | Limited | Excellent | Moderate to Good |
| Operational Complexity | Low to Moderate | High (multi-step, inert atmosphere) | Low (single operation) |
| Cost-Effectiveness | High (inexpensive reagents) | Moderate to Low (catalyst/ligand cost) | High (process efficiency) |
| Ideal Application | Large-scale synthesis of simple analogues | Complex, highly functionalized targets; SAR studies | Library synthesis, green chemistry initiatives |
Conclusion
The choice of synthetic route for preparing 2,4-disubstituted pyrimidines is a strategic decision that depends on the specific target molecule, available resources, and project goals. The Pinner Condensation offers a classic, cost-effective method for accessing a wide range of pyrimidines from basic building blocks. For targets requiring complex and diverse functionalization with a high degree of control, Metal-Catalyzed Cross-Coupling is the undisputed modern standard, despite its higher cost and complexity. Finally, One-Pot and Multicomponent Reactions represent the forefront of efficient and sustainable synthesis, ideal for rapid library generation and process optimization. A thorough evaluation of these distinct approaches allows the medicinal chemist to select the most effective pathway to accelerate the drug discovery process.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-6-isopropoxypyrimidine
Disclaimer: No specific Safety Data Sheet (SDS) for 2,4-Dichloro-6-isopropoxypyrimidine was publicly available at the time of this writing. The following guide has been synthesized from the safety profiles of structurally analogous chlorinated pyrimidines and established best practices for the disposal of halogenated organic compounds.[1] It is imperative that you consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations before proceeding.
Core Principle: Proactive Hazard Assessment & Containment
As a substituted dichloropyrimidine, this compound must be treated as a hazardous substance. The chloro- and isopropoxy- functional groups on the pyrimidine ring dictate its reactivity and toxicological profile. Our disposal strategy is therefore built on a conservative assessment derived from closely related structures. The primary directive is to prevent environmental release and personnel exposure through rigorous containment and correctly segregated waste streams.
Based on analogous compounds, this chemical is anticipated to be corrosive, acutely toxic if swallowed, and a potential skin sensitizer.[2] Therefore, all handling and disposal operations must be predicated on this hazard profile.
Anticipated Hazard Profile Summary
| Hazard Class & Category | GHS Pictogram | Signal Word | Hazard Statement | Source Analogy |
| Acute Toxicity, Oral (Category 4) | ⚠️ | Warning | H302: Harmful if swallowed | [2] |
| Skin Corrosion (Category 1B) | ☠️ | Danger | H314: Causes severe skin burns and eye damage | [2][3] |
| Skin Sensitization (Sub-category 1A) | ⚠️ | Warning | H317: May cause an allergic skin reaction | [2] |
| Serious Eye Damage (Category 1) | ☠️ | Danger | H318: Causes serious eye damage | [2] |
Personnel Protection: Your Primary Defense
Before handling the compound for any purpose, including disposal, the following Personal Protective Equipment (PPE) is mandatory. The causality is clear: the compound is presumed to be corrosive and can cause severe, irreversible damage on contact.[3]
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a standard baseline, but for transfers of significant volume or prolonged tasks, double-gloving or using gloves with superior resistance to chlorinated hydrocarbons (e.g., Viton®, Barrier®) is a field-proven best practice.[4]
-
Eye Protection: ANSI-approved chemical splash goggles are required at all times. A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring waste into a collection drum.[3]
-
Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn. For larger quantities, a chemically resistant apron is also recommended.[4]
-
Respiratory Protection: All handling, including adding waste to a container, must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.
The Disposal Protocol: A Step-by-Step Operational Guide
Disposal of this compound is not a matter of chemical neutralization at the bench. It is a process of safe collection, segregation, and transfer to a licensed hazardous waste facility.
Step 1: Waste Stream Classification
The fundamental identity of this waste is Halogenated Organic Waste .[5] This classification is critical because halogenated waste streams require specific disposal methods—typically high-temperature incineration—and are significantly more expensive to manage than non-halogenated streams.
-
Causality: Mixing halogenated and non-halogenated waste results in the entire volume being classified as halogenated, dramatically increasing disposal costs and regulatory complexity.[6][7] Therefore, dedicated waste streams are a matter of fiscal and operational prudence.
Step 2: Containerization
-
Select a Compatible Container: Use a designated hazardous waste container made of a material compatible with chlorinated hydrocarbons, such as a high-density polyethylene (HDPE) carboy or drum.[4] Metal cans are not recommended as halogenated solvents can degrade to form acids, which corrode metal.[4]
-
Label the Container: Before adding any waste, affix a completed hazardous waste tag, per your institution's EHS guidelines.[8] The label must clearly state "Halogenated Organic Waste" and list the constituents, including "this compound."
-
Transfer Waste: Carefully transfer the chemical waste into the container inside a chemical fume hood. If transferring a solid, use a powder funnel to prevent dispersal. If it is a solution, pour slowly to avoid splashing.
-
Seal the Container: Securely cap the container immediately after adding waste. The container must remain closed at all times except when waste is actively being added.[8] This prevents the release of fugitive vapors.
Step 3: Segregation and Storage
-
Identify Incompatibles: This compound and its waste stream must be stored separately from incompatible materials, particularly strong oxidizing agents and strong acids.[9]
-
Designate a Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet designed for chemical storage.[7]
-
Utilize Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray. This self-validating step ensures that any potential leak from the primary container is captured, preventing a wider spill.[4]
Step 4: Final Disposition
-
Do Not Treat in the Lab: Do not attempt to neutralize or chemically treat this waste in the laboratory. Such procedures can generate unknown, potentially more hazardous byproducts and may violate hazardous waste treatment regulations.[10]
-
Arrange for Pickup: Once the container is 75% full or has reached the accumulation time limit set by your institution, arrange for a pickup by your EHS department or their contracted licensed hazardous waste disposal vendor.[11]
-
Prohibited Disposal: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][12] This is illegal and poses a significant threat to environmental and public health.[13]
Visualized Disposal Workflow
The following diagram outlines the logical decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
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- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. fishersci.com [fishersci.com]
- 10. epfl.ch [epfl.ch]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chlorinated hydrocarbons (CHCs) | epa.vic.gov.au [epa.vic.gov.au]
Mastering Safety: A Guide to Personal Protective Equipment for Handling 2,4-Dichloro-6-isopropoxypyrimidine
This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2,4-Dichloro-6-isopropoxypyrimidine. As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to build a self-validating culture of safety in your laboratory.
Hazard Profile & The Imperative for Protection
Dichloropyrimidines are a class of chemical intermediates that demand respect. Based on data from structural analogs, researchers must assume that this compound is, at a minimum, a hazardous substance with the potential to cause severe skin burns, serious eye damage, and may be harmful if swallowed.[1] Like many solid organic compounds, it may also form combustible dust clouds in the air, posing an explosion hazard under specific conditions.[2]
The primary routes of exposure are dermal (skin) contact, ocular (eye) contact, and inhalation of dust particles. The core directive of any handling procedure is, therefore, to establish robust barriers between the chemical and your body.
The First Line of Defense: Engineering Controls & Risk Assessment
Before any PPE is selected, a thorough risk assessment of the planned procedure is mandatory. PPE is the last line of defense, employed after engineering and administrative controls are implemented.
-
Primary Engineering Control: All handling of this compound in its solid form or as a concentrated solution must be conducted within a certified chemical fume hood. This provides critical local exhaust ventilation to minimize inhalation exposure.[3]
-
Procedural Risk Levels: The specific PPE required can be scaled to the risk of the operation.
-
High-Risk Operations: Weighing and transferring the solid powder, preparing concentrated stock solutions. These activities have a high potential for generating dust and splashes.
-
Lower-Risk Operations: Handling dilute solutions, performing reactions in closed systems. The risk of exposure is reduced but not eliminated.
-
Core PPE Requirements: A Multi-Layered Defense
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical insults. Standard safety glasses are insufficient.
-
Mandatory: Wear tightly fitting chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
High-Risk Add-on: When handling larger quantities (>1g) of powder or during any liquid transfer with a splash potential, a full-face shield must be worn over the chemical safety goggles.[3]
Hand Protection: Chemical-Resistant Gloves
Gloves are the most critical barrier for preventing dermal exposure. Not all gloves are created equal, and proper selection and technique are vital.
-
Material Selection: Nitrile gloves are the recommended choice for handling dichloropyrimidines. They provide good chemical resistance and are a suitable alternative for those with latex allergies. Always use gloves that are inspected for pinholes or tears before use.[3]
-
Double Gloving: For high-risk operations, it is best practice to wear two pairs of nitrile gloves. This provides a significant safety margin in case the outer glove is compromised.
-
Proper Removal: Contaminated gloves must be removed without touching the outer surface with bare skin. This is a critical step to prevent self-contamination.
| Glove Type | Recommended Use | Key Considerations |
| Nitrile Gloves | Standard for all handling procedures. | Inspect for tears before use. For high-risk tasks, wear two pairs. Change immediately if contact with the chemical is known or suspected. |
| Neoprene Gloves | Alternative with good chemical resistance. | Offers good dexterity and tear resistance. |
| Latex Gloves | Not Recommended | Poor chemical resistance to many organic compounds and can cause allergic reactions. |
Body Protection
Protect your skin and personal clothing from contamination.
-
Standard: A clean, flame-resistant laboratory coat, buttoned completely, is required for all work with this compound.
-
High-Risk Add-on: When weighing large quantities of powder or transferring solutions, supplement your lab coat with a chemical-resistant apron made of rubber or PVC to protect against spills.[5] Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
Respiratory Protection
Engineering controls are designed to make respiratory protection unnecessary during routine use. However, it is required in specific scenarios.
-
Emergency or Maintenance: If a spill occurs outside of a fume hood or if engineering controls fail, a full-face respirator with a combination organic vapor/particulate (P100) cartridge is necessary.[4]
-
Weighing Powders: If for any reason the solid must be handled outside of a fume hood (a practice that should be strongly avoided), a NIOSH-approved respirator is mandatory.[3]
Operational Plan: PPE Donning and Doffing Workflow
The sequence of putting on and taking off PPE is crucial to prevent cross-contamination. The guiding principle is to move from "clean" to "dirty" when donning and from "dirty" to "clean" when doffing.
Step-by-Step Donning (Putting On) Protocol:
-
Lab Coat/Apron: Put on your lab coat and fasten it completely. If required, don a chemical-resistant apron over the coat.
-
Goggles and Face Shield: Put on your chemical safety goggles, ensuring a snug fit. If required, add the face shield.
-
Gloves: Don your inner pair of gloves (if double-gloving), followed by the outer pair, pulling the cuffs over the sleeves of your lab coat.
Step-by-Step Doffing (Taking Off) Protocol:
-
Initial Decontamination: If there is visible contamination on your outer gloves, carefully wipe them down with an appropriate solvent while still wearing them.
-
Outer Gloves (if applicable): Remove the outer pair of gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove).
-
Face Shield and Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap or clean side pieces. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Unbutton your lab coat and roll it outwards and downwards, ensuring the contaminated exterior is contained within the roll.
-
Inner Gloves: Remove the final pair of gloves using the proper technique.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Disposal Plan for Contaminated PPE
Proper disposal is a final, critical step in the safety lifecycle to protect yourself, your colleagues, and environmental service staff.
-
Gloves and other Disposables: All single-use contaminated PPE, such as nitrile gloves, bench paper, and weighing papers, must be disposed of as hazardous chemical waste.
-
Collection: Place these items in a designated, clearly labeled, and sealed hazardous waste bag or container. Do not dispose of them in regular trash receptacles.
-
Regulations: Always follow your institution's specific waste disposal protocols and local, state, and national hazardous waste regulations.[4]
-
Reusable PPE: Decontaminate reusable items like goggles and face shields according to your institution's safety protocols before storing them.
By integrating these principles and protocols into your daily work, you build a robust and resilient safety culture that provides value far beyond any single experiment. Your expertise is your greatest asset; protecting it is our shared priority.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]
-
Covestro LLC. (n.d.). BAYMIDUR K 88 HV L Safety Data Sheet. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
